molecular formula C8H11NO2 B1455994 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 61296-13-7

1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B1455994
CAS No.: 61296-13-7
M. Wt: 153.18 g/mol
InChI Key: ZIIBGHUPSHQDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >23 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-4-hydroxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-6(2)4-7(10)5-8(9)11/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIBGHUPSHQDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=CC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715692
Record name 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61296-13-7
Record name 61296-13-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a heterocyclic compound belonging to the pyridinone class. This document delves into its chemical identity, physicochemical characteristics, and a plausible synthetic pathway. Furthermore, it explores the broader therapeutic landscape of hydroxypyridinones, highlighting their potential as privileged scaffolds in medicinal chemistry, particularly as metal chelators and antiviral agents. While specific pharmacological and toxicological data for the title compound are not extensively available in the public domain, this guide synthesizes information on structurally related compounds to offer insights into its potential biological activities and avenues for future research.

Introduction: The Pyridinone Scaffold in Medicinal Chemistry

Pyridin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and their capacity for N-alkylation, provide a versatile platform for the design of novel therapeutic agents. The hydroxypyridinone core, in particular, is recognized as a "privileged" chelating structure, capable of forming stable complexes with various metal ions. This property has been successfully exploited in the development of iron chelators for the treatment of iron overload disorders. Moreover, the pyridinone scaffold is a key component in a number of biologically active molecules, including antiviral agents that inhibit critical viral enzymes like reverse transcriptase. This guide focuses on a specific N-ethyl substituted hydroxypyridinone, this compound, to provide a detailed understanding of its fundamental characteristics.

Chemical Identity and Physicochemical Properties

This compound is a pyridinone derivative with the following identifiers:

  • IUPAC Name: 1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one

  • CAS Number: 61296-13-7[1][2][3]

  • Molecular Formula: C₈H₁₁NO₂[2]

  • Molecular Weight: 153.18 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol N/A
XLogP3 0.5N/A
Water Solubility >23 µg/mLN/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 3N/A
Rotatable Bond Count 1N/A

Synthesis and Characterization

Synthesis of the Precursor: 4-hydroxy-6-methylpyridin-2(1H)-one

A well-documented synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one starts from ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[4] The process involves the hydrolysis and decarboxylation of the starting material.

Experimental Protocol (Hypothetical Adaptation):

  • Hydrolysis: To a solution of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol), is added an aqueous solution of a strong base (e.g., sodium hydroxide, 2.0 eq).

  • Reflux: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation: The resulting solid is collected by filtration, washed with cold water, and dried to afford 4-hydroxy-6-methylpyridin-2(1H)-one.

N-Alkylation to Yield this compound

The introduction of the ethyl group at the N1 position can be achieved through a standard N-alkylation reaction.

Experimental Protocol (Hypothetical):

  • Deprotonation: 4-hydroxy-6-methylpyridin-2(1H)-one (1.0 eq) is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile). A base (e.g., potassium carbonate or sodium hydride, 1.1 eq) is added to deprotonate the nitrogen atom.

  • Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_alkylation N-Alkylation cluster_analysis Characterization Start Ethyl 4-hydroxy-6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate Hydrolysis Hydrolysis & Decarboxylation (e.g., NaOH, HCl) Start->Hydrolysis Step 1 Precursor 4-hydroxy-6-methylpyridin-2(1H)-one Hydrolysis->Precursor Alkylation N-Alkylation (e.g., EtI, K2CO3) Precursor->Alkylation Step 2 Product 1-ethyl-4-hydroxy-6-methyl- pyridin-2(1H)-one Alkylation->Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would likely show a triplet and a quartet corresponding to the ethyl group protons. Signals for the methyl group protons and the two protons on the pyridinone ring would also be present. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals, including those for the ethyl group, the methyl group, the carbonyl carbon, and the carbons of the pyridinone ring.

  • FT-IR: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, the C=O stretch of the pyridone ring, and C=C stretches of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (153.18 g/mol ).

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound can be inferred from the well-established biological activities of the broader hydroxypyridinone class of compounds.

Metal Chelation Therapy

Hydroxypyridinones are renowned for their ability to chelate metal ions, particularly iron (Fe³⁺).[5][6] This property is crucial for the treatment of iron overload conditions, such as thalassemia. The bidentate nature of the hydroxypyridinone core allows for the formation of stable octahedral complexes with iron. The N-substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the chelator, including its oral bioavailability and tissue distribution. N-alkylation, as in the case of the title compound, can modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and access intracellular iron pools.

Diagram 2: Chelation Mechanism

Chelation_Mechanism cluster_legend Legend Fe Fe³⁺ HP Hydroxypyridinone Ligand Fe_ion Fe³⁺ Complex [Fe(HP)₃] Complex Fe_ion->Complex Coordination HP1 HP HP1->Fe_ion HP2 HP HP2->Fe_ion HP3 HP HP3->Fe_ion

Caption: Formation of a stable iron-hydroxypyridinone complex.

Antiviral Activity

Pyridin-2(1H)-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus (HIV).[4] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents viral replication. The substituents on the pyridinone ring play a crucial role in the binding affinity and antiviral potency. The presence of an N-alkyl group can influence the interaction with the hydrophobic pocket of the enzyme. Therefore, this compound could potentially exhibit anti-HIV activity, warranting further investigation.

Toxicology and Safety Profile (Inferred)

A comprehensive toxicological profile for this compound is not publicly available. However, the safety of hydroxypyridinone-based drugs is a critical aspect of their development. For instance, Deferiprone, a commercially available iron chelator, has a well-characterized safety profile that includes potential side effects such as agranulocytosis and gastrointestinal disturbances. Any future development of the title compound would necessitate a thorough evaluation of its acute and chronic toxicity, genotoxicity, and carcinogenicity through a standard battery of in vitro and in vivo studies.

Future Directions and Conclusion

This compound is a promising, yet underexplored, member of the hydroxypyridinone family. While its fundamental chemical and physical properties can be reasonably predicted, a significant knowledge gap exists regarding its specific synthesis, comprehensive characterization, and biological activity.

Key areas for future research include:

  • Development and optimization of a robust synthetic protocol.

  • Complete spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and MS) to confirm its structure.

  • In vitro evaluation of its metal-chelating properties, particularly for iron and other biologically relevant metals.

  • Screening for antiviral activity, with a focus on HIV reverse transcriptase inhibition.

  • Comprehensive in vitro and in vivo toxicological assessment to establish a preliminary safety profile.

References

  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs.
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Upd
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry.
  • This compound. Ivy Fine Chemicals. [Link]

  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules.
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.
  • 1-ethyl-4-hydroxy-6-methyl-3-phenyl-pyridin-2-one (C14H15NO2). PubChemLite.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. Synthonix.
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules.
  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research.

Sources

An In-depth Technical Guide to 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 61296-13-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridin-2(1H)-one moiety is a cornerstone in the design of contemporary therapeutics. Its unique electronic and structural features allow it to serve as a versatile scaffold, capable of engaging with a diverse range of biological targets. This guide focuses on a specific, yet important, derivative: 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. While this compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, a thorough understanding of its properties and potential is crucial for its effective utilization in research and development. This document provides a comprehensive overview of its synthesis, potential mechanisms of action based on its structural class, and its applications in the broader context of drug discovery, with a particular focus on antiviral agents.

Physicochemical Properties and Structural Elucidation

This compound is a solid organic compound with the chemical formula C8H11NO2.[1] A clear understanding of its physical and chemical characteristics is fundamental for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 61296-13-7[2]
Molecular Formula C8H11NO2[1]
Molecular Weight 153.18 g/mol [1]
Appearance Solid (predicted)-
Solubility Likely soluble in organic solvents such as methanol, ethanol, and DMSO.Inferred from related compounds
Structural Analysis

The structure of this compound is characterized by a central pyridinone ring with key functional groups that dictate its reactivity and potential biological activity.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages: the formation of the pyridinone ring, followed by N-alkylation.

G cluster_0 Step 1: Pyridinone Ring Formation cluster_1 Step 2: N-Alkylation start Ethyl acetoacetate + Ammonia intermediate1 Ethyl 3-aminobut-2-enoate start->intermediate1 Condensation intermediate3 Cyclization/ Condensation intermediate1->intermediate3 intermediate2 Diethyl malonate intermediate2->intermediate3 product1 Ethyl 4-hydroxy-6-methyl-2-oxo-1,2- dihydropyridine-3-carboxylate intermediate3->product1 hydrolysis Hydrolysis (e.g., HCl) product1->hydrolysis product2 4-Hydroxy-6-methylpyridin-2(1H)-one hydrolysis->product2 start2 4-Hydroxy-6-methylpyridin-2(1H)-one final_product This compound start2->final_product reagent Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate) reagent->final_product base Base (e.g., K2CO3, NaH) base->final_product G cluster_0 HIV-1 Reverse Transcriptase Inhibition rt HIV-1 Reverse Transcriptase (RT) nrti_pocket Allosteric Pocket active_site Active Site nrti_pocket->active_site Induces Conformational Change proviral_dna Proviral DNA active_site->proviral_dna Reverse Transcription pyridinone Pyridinone Derivative (e.g., this compound) pyridinone->nrti_pocket Binds to pyridinone->proviral_dna Inhibits Synthesis viral_rna Viral RNA viral_rna->active_site Template G start This compound step1 Functionalization at C4-OH (e.g., Etherification, Esterification) start->step1 step2 Substitution on the Pyridinone Ring step1->step2 product Potent Bioactive Molecules (e.g., Advanced NNRTIs) step2->product

Sources

An In-depth Technical Guide to the Tautomerism and Stability of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's tautomeric landscape is critical, as different tautomers can exhibit distinct physicochemical properties, biological activities, and receptor binding affinities. This document synthesizes foundational principles of pyridinone chemistry with proven analytical methodologies to offer a robust framework for investigating this specific molecule.

Introduction: The Significance of Tautomerism in Pyridinone Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a pivotal concept in the study of heterocyclic compounds. Pyridin-2(1H)-ones and pyridin-4(1H)-ones are classic examples where prototropic tautomerism plays a defining role in their chemical behavior. The equilibrium between the lactam (keto) and lactim (enol) forms can be influenced by a multitude of factors, including the phase (solid, liquid, gas), solvent polarity, pH, and the electronic nature of substituents on the pyridine ring.[1][2][3][4] For this compound, the presence of both a 2-pyridone and a 4-hydroxy moiety introduces multiple possibilities for tautomeric interconversion, making its study particularly compelling.

Delineating the Tautomeric Landscape

This compound can theoretically exist in several tautomeric forms. The primary equilibrium involves the interconversion between the 4-hydroxy-2-pyridone form and the 2-hydroxy-4-pyridone form, as well as a potential zwitterionic species.

  • Tautomer A: this compound. This is the primary keto-enol form, featuring a pyridin-2-one ring and a hydroxyl group at the 4-position.

  • Tautomer B: 1-ethyl-2-hydroxy-6-methylpyridin-4(1H)-one. This tautomer presents a pyridin-4-one structure with a hydroxyl group at the 2-position.

  • Tautomer C: 1-ethyl-4,6-dihydroxypyridinium (aromatic enol-enol). This fully aromatic tautomer is less likely to be significantly populated under neutral conditions due to charge separation but can be relevant in certain environments.

  • Zwitterionic Forms: Intramolecular proton transfer can also lead to zwitterionic species, which may be stabilized in highly polar, protic solvents.

The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvation energies.

tautomerism A Tautomer A This compound B Tautomer B 1-ethyl-2-hydroxy-6-methylpyridin-4(1H)-one A->B Proton Transfer C Tautomer C 1-ethyl-4,6-dihydroxypyridinium A->C Proton Transfer B->C Proton Transfer

Caption: Tautomeric equilibria of this compound.

Factors Governing Tautomeric Stability

The predominance of a particular tautomer is not an intrinsic property but is highly dependent on its environment. Understanding these influences is key to predicting and controlling the molecule's behavior.

Solvent Effects

Solvent polarity is a primary determinant of tautomeric equilibrium in pyridinones.

  • Polar Solvents (e.g., water, methanol): These solvents are adept at solvating polar functional groups through hydrogen bonding and dipole-dipole interactions. The pyridone (keto) forms, with their greater dipole moments, are generally more stabilized in polar solvents.[1][4] Water, in particular, can form hydrogen bond bridges that facilitate proton transfer and stabilize the more polar tautomer.

  • Nonpolar Solvents (e.g., cyclohexane, dioxane): In nonpolar environments, the less polar hydroxypyridine (enol) forms are often favored.[1] In the gas phase, where intermolecular interactions are minimized, the enol tautomer is frequently the more stable species.[5]

Solid-State Effects

In the crystalline state, packing forces and intermolecular hydrogen bonding networks dictate the preferred tautomeric form. X-ray crystallography of the parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, reveals that it exists exclusively in the pyridone form in the solid state, stabilized by a network of N-H···O and O-H···O hydrogen bonds.[6][7] It is highly probable that this compound will also adopt the pyridone (Tautomer A) conformation in its crystalline form.

pH and Ionization

The protonation state of the molecule can dramatically shift the equilibrium. In acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom can occur, favoring the formation of pyridinium species. The crystal structure of a related compound, 1-ethyl-4-hydroxy-2,6-dimethylpyridinium bromide, demonstrates the presence of the 4-hydroxypyridinium cation, indicating that under acidic (or in this case, salt) conditions, the enol-like form can be locked in place. In basic media, deprotonation will lead to anionic species, which will have their own delocalized electronic structures.

influencing_factors Equilibrium Tautomeric Equilibrium (Keto vs. Enol) Solvent Solvent Polarity Solvent->Equilibrium Polar solvents favor keto form Phase Physical State (Solid, Liquid, Gas) Phase->Equilibrium Solid state favors keto form pH pH / Ionization State pH->Equilibrium Acidity/basicity alters dominant species

Caption: Key factors influencing the tautomeric equilibrium.

Experimental Protocols for Tautomer Analysis

A multi-pronged analytical approach is necessary to fully characterize the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[8][9]

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Record high-resolution ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).

  • Signal Assignment: Assign distinct signals to each tautomer. Key diagnostic regions include:

    • Vinyl Protons: The chemical shifts of the protons on the pyridine ring will differ significantly between tautomers due to changes in aromaticity and electron density.

    • N-H and O-H Protons: These signals can be broad and may exchange with residual water in the solvent. Their presence or absence can be indicative of the dominant form.

    • N-ethyl and C-methyl Protons: These signals will also experience slight shifts in their chemical environment depending on the tautomeric form.

  • Quantification: Integrate the well-resolved, non-exchangeable proton signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[9]

    • Equilibrium Constant (Kt) = [Tautomer B] / [Tautomer A]

UV-Visible (UV-Vis) Spectroscopy

Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra. This technique is particularly useful for studying shifts in equilibrium as a function of solvent or pH.[10][11][12]

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a variety of solvents spanning a wide range of polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • The keto and enol forms of pyridinones typically have distinct absorption maxima.[13][14] For instance, the pyridone (keto) form often absorbs at a longer wavelength than the corresponding hydroxypyridine (enol) form.

    • By observing the appearance, disappearance, or shift in intensity of these bands with changing solvent polarity, the direction of the equilibrium shift can be determined.[10][12]

    • With the aid of computational chemistry to predict the spectra of the pure tautomers, deconvolution of the experimental spectra can allow for quantitative determination of the equilibrium constant.[12]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol for Crystal Growth and Analysis:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., methanol/diethyl ether).[6]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise locations of all atoms, including the hydrogen atoms on the nitrogen and oxygen atoms, which will definitively identify the tautomer.

Computational Chemistry: A Predictive and Supportive Tool

In the absence of direct experimental data for the target molecule, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of the tautomers.

Computational Workflow:

  • Structure Optimization: Build the 3D structures of all plausible tautomers (A, B, C, etc.).

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, can provide reliable energetic predictions.[5]

  • Stability Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under the specified conditions. The equilibrium constant can be calculated using the equation: ΔG = -RT ln(Kt).

Predicted Stability Data (Hypothetical, based on related compounds):

TautomerΔG (Gas Phase, kcal/mol)ΔG (Water, kcal/mol)Predicted % in Water
A (4-OH-2-one) 0.00 (Reference)0.00 (Reference)>95%
B (2-OH-4-one) +2.5+4.0<5%
C (Di-hydroxy) +12.0+10.5<0.1%

Note: These values are illustrative and based on trends observed for 2- and 4-pyridone systems. Actual values require specific calculations for this compound.

Conclusion and Outlook

The tautomeric behavior of this compound is governed by a sophisticated interplay of structural and environmental factors. Based on extensive data from analogous pyridinone systems, it is predicted that:

  • In the solid state , the This compound (Tautomer A) will be the overwhelmingly dominant, if not exclusive, form.

  • In polar solvents , the equilibrium will also strongly favor Tautomer A .

  • In nonpolar solvents and the gas phase , the proportion of the 1-ethyl-2-hydroxy-6-methylpyridin-4(1H)-one (Tautomer B) is expected to increase, although Tautomer A will likely remain the major species due to the inherent stability of the 2-pyridone ring system.

A rigorous investigation employing the spectroscopic and computational protocols detailed in this guide is essential to precisely quantify the tautomeric equilibrium and to fully harness the chemical potential of this versatile molecule in drug design and materials science applications.

References

  • Sultan Qaboos University House of Expertise. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. RSC Publishing. Available from: [Link]

  • RSC Publishing. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Available from: [Link]

  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society, 114(5), 1645–1652.
  • Semantic Scholar. Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Available from: [Link]

  • Encyclopedia.pub. Tautomerism Detected by NMR. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available from: [Link]

  • Ivy Fine Chemicals. This compound. Available from: [Link]

  • Hussain, A., Sadiq, M., Ahmad, S., Ali, S., & Tahir, M. N. (2017). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Available from: [Link]

  • Vaz da Cruz, V., Büchner, R., Fondell, M., Pietzsch, A., Eckert, S., & Föhlisch, A. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2459–2466.
  • Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Available from: [Link]

  • ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. Available from: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Available from: [Link]

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. Available from: [Link]

  • ResearchGate. Scheme 1 Tautomerization between pyridones and hydroxypyridines. Available from: [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link]

  • ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Available from: [Link]

  • Seethalakshmi, T., Manivannan, S., Lynch, D. E., Dhanuskodi, S., & Kaliannan, P. (2007). 1-Ethyl-4-hydroxy-2,6-dimethylpyridinium bromide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o599–o601.
  • ResearchGate. 4-Hydroxy-6-methylpyridin-2(1H)-one. Available from: [Link]

  • Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(25), 4892–4897.
  • Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179.
  • ResearchGate. Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one. Available from: [Link]

  • van der Westhuizen, C. F., Dillen, J. L. M., & Venter, G. A. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6006.
  • ResearchGate. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Available from: [Link]

Sources

"1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Introduction

This compound is a substituted pyridinone, a class of heterocyclic compounds investigated for a range of biological activities. Pyridin-2(1H)-one derivatives, for instance, have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase[1][2]. Accurate structural characterization is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for elucidating and confirming the molecular structure of synthesized compounds.

This guide provides a comprehensive overview of the principles, experimental methodologies, and interpretation of MS, IR, and NMR data for this compound. It is designed for researchers and scientists in organic chemistry and drug development, offering insights into the causality behind experimental choices and a systematic workflow for structural confirmation.

Molecular Structure Overview

Before delving into the spectral data, it is crucial to understand the key structural features of this compound.

  • Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

  • Key Functional Groups:

    • A cyclic amide (lactam) within the pyridinone ring.

    • A hydroxyl (-OH) group, which can exhibit keto-enol tautomerism.

    • An N-ethyl group.

    • A C-methyl group.

    • Alkene C=C bonds within the ring.

These features will give rise to characteristic signals in each spectroscopic analysis, allowing for a detailed structural confirmation.

Mass Spectrometry (MS)

Principle & Application Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides the exact molecular weight of the compound, a critical piece of data for confirming its identity. Electrospray Ionization (ESI) is a "soft" ionization technique particularly well-suited for polar molecules, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight readily identifiable.[4][5][6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of less than 1 mM.[5]

  • Instrument Setup:

    • The instrument is typically a Liquid Chromatography (LC) system coupled to a mass spectrometer (LC-MS).

    • Set the ESI source to positive ion mode to detect the [M+H]⁺ ion.

  • Injection and Ionization:

    • Inject the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 1-20 µL/min).[5]

    • A high voltage (e.g., 2.5–6.0 kV) is applied to the capillary tip, creating a fine spray of charged droplets.[3][5]

    • A heated drying gas (e.g., nitrogen) assists in solvent evaporation.[4]

  • Ion Transfer and Detection: As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer, which separates them based on their m/z ratio, and finally detected.[3]

Data Interpretation

For this compound (Molecular Formula: C₈H₁₁NO₂, Exact Mass: 153.079 Da):

  • Molecular Ion Peak: The primary peak expected in the ESI-MS spectrum (positive mode) would be the protonated molecule, [M+H]⁺.

  • Expected m/z: 153.079 + 1.007 (mass of H⁺) = 154.086

Further fragmentation (if induced) could lead to the loss of the ethyl group (loss of 28 Da) or other characteristic fragments, which can be analyzed using tandem mass spectrometry (MS/MS) for more detailed structural information.[3]

IonFormulaCalculated m/z
[M+H]⁺[C₈H₁₂NO₂]⁺154.086
[M+Na]⁺[C₈H₁₁NO₂Na]⁺176.068

Table 1: Predicted key ions for this compound in ESI-MS.

Infrared (IR) Spectroscopy

Principle & Application Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending).[7] Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds and functional groups present in a molecule.[8]

Experimental Protocol: Thin Solid Film Method

This method is ideal for solid samples and avoids interference from mulling agents.[9]

  • Sample Preparation:

    • Place a small amount of the solid compound (approx. 50 mg) into a vial.[9]

    • Add a few drops of a volatile solvent like methylene chloride or acetone to completely dissolve the solid.[9]

  • Film Casting:

    • Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[9]

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.[9]

  • Data Acquisition:

    • First, run a background scan with an empty instrument to subtract the spectral contributions of atmospheric CO₂ and water.[10]

    • Place the salt plate with the sample film into the spectrometer's sample holder.[9]

    • Collect the sample spectrum.[10] The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

Based on the structure of this compound, the following characteristic absorption bands are expected. Data from the parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, which shows key peaks at 3296, 3094, and 1640 cm⁻¹, serves as a valuable reference.[1]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupComments
~3300-3100O-H StretchHydroxyl (-OH)Broad peak due to hydrogen bonding. Expected based on the parent compound's peak at 3296 cm⁻¹.[1]
~3050-3000C-H Stretchsp² C-H (alkene)Characteristic of the C-H bonds on the pyridinone ring.
~2980-2850C-H Stretchsp³ C-H (alkane)From the ethyl and methyl groups.
~1650-1630C=O StretchAmide (Lactam)Strong absorption. The parent compound shows a strong peak at 1640 cm⁻¹.[1]
~1620-1580C=C StretchAlkeneFrom the pyridinone ring.

Table 2: Predicted characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule.[11] It is based on the absorption of radiofrequency energy by atomic nuclei placed in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, resulting in a unique spectrum. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.[12]

Experimental Protocol: 1D NMR (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). Deuterated solvents are used to avoid large interfering signals from the solvent protons.[13]

    • Filter the solution into a clean NMR tube.

  • Instrument Setup & Referencing:

    • Place the NMR tube in the spectrometer's probe.

    • The instrument is "locked" onto the deuterium signal of the solvent.

    • Chemical shifts are typically referenced to an internal standard, Tetramethylsilane (TMS), which is defined as 0 ppm. Modern instruments can reference the spectrum to the residual solvent signal.[11][13]

  • Data Acquisition:

    • The instrument acquires the Free Induction Decay (FID) signal after applying a radiofrequency pulse.

    • A Fourier Transform (FT) is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which is plotted in parts per million (ppm).

¹H NMR Data Interpretation

We can predict the ¹H NMR spectrum by analyzing the different proton environments in the molecule. The parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, shows signals at δ 5.59 (s, H-3), 5.34 (s, H-5), and 2.07 (s, 3H, CH₃).[1] The N-ethyl group will introduce new signals.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~5.8-6.0Singlet (s)1HRing H (C5-H)Olefinic proton on the ring, similar to the parent compound's signal at 5.34 ppm.[1]
~5.5-5.7Singlet (s)1HRing H (C3-H)Olefinic proton adjacent to the carbonyl, similar to the parent compound's signal at 5.59 ppm.[1]
~3.9-4.1Quartet (q)2HN-CH₂-CH₃Methylene protons adjacent to a nitrogen atom and coupled to the methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4).
~2.1-2.3Singlet (s)3HRing-CH₃Methyl group attached to the pyridinone ring, similar to the parent compound's signal at 2.07 ppm.[1]
~1.2-1.4Triplet (t)3HN-CH₂-CH₃Methyl protons coupled to the adjacent methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
~10-12Broad Singlet1HO-HThe hydroxyl proton signal is often broad and its chemical shift is variable. It may exchange with D₂O.

Table 3: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The parent compound shows signals at δ 167.6 (C=O), 164.8, 145.9, 98.2, 95.7 (ring carbons), and 18.5 (CH₃).[1]

Predicted δ (ppm)AssignmentRationale
~165-168C2 (C=O)Carbonyl carbon of the lactam, highly deshielded. Similar to parent at 167.6 ppm.[1]
~162-165C4 (C-OH)Carbon bearing the hydroxyl group, deshielded. Similar to parent at 164.8 ppm.[1]
~145-148C6 (C-CH₃)Ring carbon attached to the methyl group. Similar to parent at 145.9 ppm.[1]
~98-100C3Ring carbon adjacent to the carbonyl. Similar to parent at 98.2 ppm.[1]
~95-97C5Ring carbon. Similar to parent at 95.7 ppm.[1]
~40-45N-CH₂Methylene carbon attached to nitrogen.
~18-20Ring-CH₃Methyl carbon attached to the ring. Similar to parent at 18.5 ppm.[1]
~13-15N-CH₂-CH₃Terminal methyl carbon of the ethyl group.

Table 4: Predicted ¹³C NMR spectral data for this compound.

Integrated Spectral Analysis Workflow

Confirming a chemical structure is a process of synthesizing data from multiple techniques. No single method provides all the necessary information, but together they offer a self-validating system for unambiguous structure elucidation.

Integrated_Analysis Sample Purified Compound: This compound MS Mass Spectrometry (ESI-MS) Sample->MS Ionize IR IR Spectroscopy Sample->IR Vibrate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Resonate Data_MS Data: Molecular Weight (m/z = 154.086 for [M+H]⁺) MS->Data_MS Data_IR Data: Functional Groups (O-H, C=O, C=C, C-H) IR->Data_IR Data_NMR Data: Carbon-Hydrogen Framework (Connectivity, Environment) NMR->Data_NMR Confirmation Structural Confirmation Data_MS->Confirmation Data_IR->Confirmation Data_NMR->Confirmation

Sources

A Guide to the Crystal Structure Analysis of Hydroxypyridinone Derivatives: A Case Study of 4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough of the methodologies involved in the determination and analysis of the crystal structure of hydroxypyridinone derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. While the specific focus of this guide is a detailed case study of 4-hydroxy-6-methylpyridin-2(1H)-one, the principles and protocols described herein are directly applicable to its N-alkylated analogues, including 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one.

Introduction: The Significance of Hydroxypyridinones

Hydroxypyridinones (HPs) are a class of N-heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their remarkable metal-chelating properties.[1] The presence of both a carbonyl and a hydroxyl group within their scaffold allows for effective binding to metal ions, which is a crucial mechanism in various biological processes.[2] This has led to the exploration of HP derivatives in a wide array of therapeutic applications, including the treatment of iron overload, neurodegenerative diseases, and as inhibitors of metalloenzymes.[1][3] A precise understanding of the three-dimensional structure of these molecules is paramount for rational drug design, as it elucidates the intermolecular interactions that govern their crystal packing and, by extension, their physicochemical properties.

This guide will detail the journey from synthesis and crystallization to the final analysis of the crystal structure, providing both the "how" and the "why" behind each step.

Experimental Workflow: From Synthesis to Single Crystal

The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of the Parent Compound

The synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one serves as a foundational procedure. It is typically achieved through the hydrolysis of a suitable precursor, such as ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[3]

Protocol for the Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:

  • Reaction Setup: In a 500 ml round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 350 ml of 1 N hydrochloric acid.[3]

  • Reflux: Stir the mixture at reflux for 72 hours.[3] The prolonged heating in an acidic medium facilitates the hydrolysis and decarboxylation of the starting material.

  • Precipitation and Isolation: Upon cooling, 4-hydroxy-6-methylpyridin-2(1H)-one precipitates as a white solid.[3]

  • Filtration and Drying: Collect the solid by filtration, wash with a small amount of cold water, and dry to yield the final product. A typical yield for this reaction is approximately 6.2 g (99%).[3]

For the synthesis of N-alkylated derivatives like this compound, a subsequent alkylation step would be necessary, typically involving the reaction of the parent pyridinone with an appropriate alkyl halide (e.g., ethyl iodide) in the presence of a base.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[4] The goal is to obtain crystals that are transparent, free of cracks, and typically between 0.1 and 0.4 mm in at least two dimensions.[5]

Protocol for Crystallization:

  • Solvent Selection: Dissolve 100 mg of 4-hydroxy-6-methylpyridin-2(1H)-one in 10 ml of a methanol-diethyl ether (1:1, v/v) mixture in a glass vial.[3] The choice of a solvent system is critical; a good solvent will dissolve the compound when warm, and a poor solvent will induce crystallization upon cooling or slow evaporation.

  • Slow Evaporation: Allow the solution to stand undisturbed at room temperature for several days (e.g., 7 days).[3] Covering the vial with parafilm and piercing a few small holes can slow down the evaporation rate, which often leads to the formation of larger and more well-defined crystals.[4]

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully filtered and separated from the mother liquor.[3]

Single-Crystal X-ray Diffraction: Data Acquisition

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one Crystallization Growth of Single Crystals Synthesis->Crystallization Purified Compound Mounting Crystal Mounting & Centering Crystallization->Mounting Single Crystal DataCollection Data Collection (Diffractometer) Mounting->DataCollection Mounted Crystal StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Diffraction Data (.hkl) Refinement Structure Refinement (SHELXL) StructureSolution->Refinement Initial Model Validation Validation & Analysis (Hirshfeld, etc.) Refinement->Validation Refined Structure

Protocol for Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection Instrument: Data is collected on a diffractometer, such as a Bruker P4, equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]

  • Unit Cell Determination: An initial set of diffraction images is collected to determine the crystal's unit cell parameters and orientation matrix.[7]

  • Full Data Collection: A complete dataset is then collected by rotating the crystal and recording the diffraction pattern at various orientations.[8] This process aims to measure the intensities of a large number of unique reflections.

Structure Solution and Refinement

Once the diffraction data has been collected, the next step is to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the measured diffraction intensities only provide the amplitudes of the structure factors, not their phases.[9] Several methods can be used to overcome this, with direct methods being common for small molecules.[9]

Structure Refinement

Structure refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[10] The most widely used program for small-molecule crystal structure refinement is SHELXL.[2]

Protocol for Structure Refinement using SHELXL:

  • Initial Model: The output from the structure solution program provides an initial atomic model.

  • Least-Squares Refinement: The refinement process typically uses a least-squares method to minimize the difference between the observed and calculated structure factor amplitudes.[9][11] This involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancies.

  • Difference Fourier Maps: After each round of refinement, a difference electron density map is calculated.[12] Peaks in this map indicate the positions of missing atoms, while negative troughs can suggest an incorrect atom type.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[3][13]

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are often refined, which model the atomic vibrations as ellipsoids.

  • Convergence: The refinement is considered complete when the shifts in the refined parameters are negligible, and the difference electron density map is essentially flat.

Analysis of the Crystal Structure of 4-hydroxy-6-methylpyridin-2(1H)-one

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Crystallographic Data

The crystallographic data for 4-hydroxy-6-methylpyridin-2(1H)-one is summarized in the table below.[3]

ParameterValue
Chemical FormulaC₆H₇NO₂
Formula Weight125.13
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.7082 (5)
b (Å)12.2988 (8)
c (Å)10.0418 (7)
β (°)91.303 (7)
Volume (ų)581.32 (8)
Z4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.050
wR(F²)0.160
Molecular Geometry and Intermolecular Interactions

In the crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one, the molecules are linked by intermolecular hydrogen bonds.[3] Specifically, N—H···O and O—H···O hydrogen bonds create a zigzag array of molecules, which in turn form a layered structure.[3]

hydrogen_bonding cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A (x, y, z) mol2 Molecule B (symmetry-related) mol3 Molecule C (symmetry-related) N1_A N1-H1A O1_B O1 N1_A->O1_B N-H···O (2.835 Å) O2_A O2-H2B O1_C O1 O2_A->O1_C O-H···O (2.609 Å)

Hydrogen Bond Geometry: [3]

D—H···AD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1A···O1ⁱ0.861.982.835 (2)175
O2—H2B···O1ⁱⁱ0.821.792.609 (2)180

Symmetry codes: (i) –x + 2, –y + 2, - z + 1; (ii) x – 1/2, - y + 3/2, z – 1/2

Hirshfeld Surface Analysis

To further visualize and quantify the intermolecular interactions, Hirshfeld surface analysis can be employed.[9] This method partitions the crystal space into regions where the electron density of a molecule dominates that of its neighbors.[10] The resulting surface can be mapped with various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.[12] This analysis provides a powerful tool for understanding the packing forces within the crystal.

Data Deposition and Validation

Upon completion of the structure determination and refinement, it is standard practice to deposit the crystallographic data in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[1]

Procedure for Data Deposition:

  • Prepare a CIF file: The final output of the refinement process is a Crystallographic Information File (CIF), which contains all the relevant information about the crystal structure determination.

  • Validation: Before deposition, the CIF file should be validated using a tool like checkCIF to ensure its integrity and consistency.[14]

  • Submission: The CIF file is then submitted to the CCDC via their online deposition service.[6][15] The CCDC will assign a unique deposition number to the structure, which should be included in any related publications.

Conclusion

The crystal structure analysis of 4-hydroxy-6-methylpyridin-2(1H)-one provides a clear and detailed blueprint of its solid-state conformation and intermolecular interactions. This guide has outlined the essential steps from synthesis to final structural analysis, offering a robust framework that can be applied to other hydroxypyridinone derivatives. The insights gained from such studies are invaluable for the continued development of this important class of therapeutic agents, enabling a more targeted and effective approach to drug design.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. (2017). PubMed.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
  • Martínez-Martínez, F. J., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534.
  • Refinement of crystal structures. (n.d.). Oxford Academic.
  • Watkin, D. J. (2008).
  • An overview of hydroxypyranone and hydroxypyridinone as privileged scaffolds for novel drug discovery. (2021). ResearchGate.
  • Structure Refinement. (n.d.). The University of Oklahoma.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.
  • Deposit a Structure. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. (2017). Current Medicinal Chemistry, 24(27), 2951-2969.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2021). RSC Medicinal Chemistry.
  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2015).
  • How to deposit a structure in the CSD. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

  • SHELXL - An Easy Structure. (n.d.). Sucrose. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a pyridinone derivative of interest to researchers, scientists, and drug development professionals. The document outlines the theoretical and practical considerations for determining and understanding its solubility, a critical parameter in preclinical development and formulation design.

Introduction to this compound

This compound belongs to the pyridin-2(1H)-one class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1][2] The physicochemical properties of such compounds, particularly solubility, are paramount to their therapeutic potential, influencing everything from bioavailability to formulation strategies.

Chemical Structure and Basic Properties:

  • Molecular Formula: C₈H₁₁NO₂[3]

  • CAS Number: 61296-13-7[3]

  • Predicted Lipophilicity (XLogP3): 0.5[3]

  • Water Solubility (experimental): >23 µg/mL[3]

The limited available data underscores the necessity for a thorough and systematic evaluation of its solubility in a variety of relevant media.

Theoretical Framework: Understanding the Solubility of a Pyridinone Derivative

The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent. A key feature of the pyridin-2(1H)-one ring is its capacity for tautomerism.

Tautomerism: The Lactam-Lactim Equilibrium

Pyridin-2(1H)-ones exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. The prevalence of each tautomer is significantly influenced by the polarity of the solvent. In polar, protic solvents like water, the lactam form is generally favored, while non-polar, aprotic solvents can shift the equilibrium towards the lactim form. This dynamic equilibrium has a direct impact on the molecule's hydrogen bonding capabilities and, consequently, its solubility.

Caption: Tautomeric equilibrium of this compound.

Influence of pH on Solubility

The presence of the hydroxyl group and the nitrogen atom within the pyridinone ring suggests that the solubility of this compound will be pH-dependent. The hydroxyl group can be deprotonated at higher pH values, forming a more soluble phenolate-like anion. Conversely, the nitrogen atom can be protonated at lower pH values, also leading to increased solubility. To fully characterize the pH-solubility profile, the determination of the compound's pKa value(s) is essential.

Methodologies for Solubility Determination

A multi-faceted approach is recommended to build a comprehensive solubility profile. This involves both thermodynamic and kinetic solubility assessments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The measured concentration represents the thermodynamic solubility in the respective solvent at the specified temperature.

shake_flask start Add excess solid compound to solvent equilibration Agitate at constant temperature (24-48 hours) start->equilibration separation Centrifuge and/or filter (0.22 µm) equilibration->separation quantification Analyze supernatant/filtrate by HPLC-UV separation->quantification end Determine thermodynamic solubility quantification->end

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a supersaturated solution. While not a true equilibrium measurement, it provides a rapid indication of a compound's dissolution behavior.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Addition: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).

  • Precipitation Monitoring: Monitor the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

  • Quantification (Optional): Alternatively, after a set incubation time, the solution can be filtered, and the concentration of the remaining dissolved compound can be quantified by HPLC-UV.

Analytical Techniques for Quantification

A validated and sensitive analytical method is crucial for accurate solubility determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for its specificity and sensitivity.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound.

  • Calibration: A standard curve of known concentrations of the compound must be prepared to quantify the solubility samples.

UV-Vis Spectrophotometry

For a less complex matrix, direct UV-Vis spectrophotometry can be a simpler and faster alternative. However, it is less specific than HPLC and may be prone to interference from other components in the solution. A calibration curve is also required for this method.

Factors Influencing the Solubility Profile

pH-Dependent Solubility Profile

To construct a pH-solubility profile, the thermodynamic solubility should be determined in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Protocol for pH-Dependent Solubility:

  • Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8 and 7.4).

  • Perform the shake-flask method as described in section 3.1 for each buffer.

  • Plot the measured solubility as a function of pH.

The resulting profile will reveal the pH at which the compound has its minimum and maximum aqueous solubility.

pKa Determination

The pKa of the ionizable groups in this compound can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. This information is critical for interpreting the pH-solubility profile.

Temperature-Dependent Solubility

The effect of temperature on solubility can be investigated by performing the shake-flask method at different temperatures (e.g., 4 °C, 25 °C, and 37 °C). For most solids, solubility increases with temperature, but this is not always the case.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Predicted and Experimental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₁NO₂[3]
CAS Number61296-13-7[3]
Predicted XLogP30.5[3]
Experimental Water Solubility>23 µg/mL[3]
Predicted pKa (acidic)To be determined
Predicted pKa (basic)To be determined

Table 2: Thermodynamic Solubility in Various Solvents at 25 °C

SolventSolubility (µg/mL)Solubility (mM)
Water (pH 7.0)To be determinedTo be determined
PBS (pH 7.4)To be determinedTo be determined
0.1 M HCl (pH 1.2)To be determinedTo be determined
Acetate Buffer (pH 4.5)To be determinedTo be determined
Phosphate Buffer (pH 6.8)To be determinedTo be determined
EthanolTo be determinedTo be determined
MethanolTo be determinedTo be determined
DMSOTo be determinedTo be determined
AcetonitrileTo be determinedTo be determined
Methanol:Diethylether (1:1)Likely soluble for crystallization[4]

Table 3: pH-Dependent Aqueous Solubility Profile at 37 °C

pHSolubility (µg/mL)Solubility (mM)
1.2To be determinedTo be determined
2.0To be determinedTo be determined
3.0To be determinedTo be determined
4.0To be determinedTo be determined
5.0To be determinedTo be determined
6.0To be determinedTo be determined
7.0To be determinedTo be determined
7.4To be determinedTo be determined

Conclusion

This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. By systematically applying the described methodologies, researchers can generate the critical data needed to advance the development of this promising compound. A thorough understanding of its solubility in various aqueous and organic media, as well as the influence of pH and temperature, is fundamental for successful formulation design and for ensuring its potential as a therapeutic agent.

References

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 9):o1534. Available from: [Link]

  • Zhang Y, Pike A. Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. 2021;38:127849. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. 2022;27(6):1998. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful therapeutic innovation. These characteristics govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the essential physicochemical characteristics of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS No: 61296-13-7; Formula: C8H11NO2).[1][2][3]

While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from the closely related analog, 4-hydroxy-6-methylpyridin-2(1H)-one , to provide context and expected analytical outcomes.[4][5] The primary focus will be on the robust methodologies and validated protocols essential for the comprehensive characterization of this class of compounds, ensuring scientific integrity and fostering a deeper understanding of their behavior.

Molecular Structure and Identity

A foundational aspect of any physicochemical analysis is the unambiguous confirmation of the molecular structure.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Core Identification and Computed Properties

PropertyValueSource
IUPAC Name This compound
CAS Number 61296-13-7[1]
Molecular Formula C8H11NO2[1]
Molecular Weight 153.18 g/mol
XLogP3 0.5[6]
Water Solubility >23 µg/mL

Spectroscopic and Physicochemical Characterization

A suite of analytical techniques is employed to elucidate and confirm the structure and properties of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Signals for this compound:

  • A triplet corresponding to the methyl protons of the ethyl group.

  • A quartet corresponding to the methylene protons of the ethyl group.

  • A singlet for the methyl protons at the 6-position.

  • Singlets for the vinylic protons on the pyridinone ring.

  • A broad singlet for the hydroxyl proton.

Expected 13C NMR Signals:

  • Signals for the two carbons of the ethyl group.

  • A signal for the methyl carbon at the 6-position.

  • Signals for the carbons of the pyridinone ring, including the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds. The IR spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one shows absorptions at 3296, 3094, 2891, and 1640 cm⁻¹, corresponding to N-H/O-H, C-H, and C=O stretching vibrations, respectively.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, the molecular ion peak [M]+ would be expected at m/z 153. The fragmentation pattern would provide additional structural information. The mass spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one shows a molecular ion peak at m/z 125.[4][5]

Thermal Analysis

Melting Point

The melting point is a crucial physical property that indicates the purity of a crystalline solid.

Reference Melting Point:

  • 4-hydroxy-6-methylpyridin-2(1H)-one: 273–275 °C[4]

Experimental Protocol for Melting Point Determination:

This protocol follows the general principles outlined in established pharmacopeial methods.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if needed)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

  • Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has melted (completion of melting).

  • Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which in turn influences its solubility, absorption, and distribution.

Experimental Protocol for pKa Determination by Potentiometric Titration:

This method is a highly accurate and widely used technique for pKa determination.

Apparatus and Reagents:

  • Calibrated pH meter with a combination pH electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Potassium chloride (for maintaining constant ionic strength)

  • High-purity water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The final concentration should be in the range of 1-10 mM.

  • Ionic Strength Adjustment: Add a concentrated solution of potassium chloride to the sample solution to maintain a constant ionic strength throughout the titration.

  • Titration:

    • Immerse the calibrated pH electrode and the titrant delivery tube into the sample solution.

    • Stir the solution gently.

    • Titrate the sample with the standardized acid or base, adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. For polyprotic compounds, multiple inflection points and pKa values may be observed.

Caption: Workflow for pKa determination by potentiometric titration.

Stability Assessment

Understanding the stability of a compound under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Stability studies are typically conducted following the International Council for Harmonisation (ICH) Q1A (R2) guidelines.

Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and pathways. The compound is subjected to stress conditions such as:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at various concentrations and temperatures.

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

  • Thermal Stress: Heating the solid or solution at elevated temperatures.

  • Photostability: Exposing the compound to light of specified intensity and wavelength.

Formal Stability Studies:

Formal stability studies are conducted under controlled storage conditions as defined by the ICH guidelines.

Table 2: ICH Q1A (R2) Storage Conditions for Long-Term Stability Studies

StudyStorage ConditionMinimum Time Period
Long-term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Analytical Monitoring:

At specified time points during the stability study, samples are withdrawn and analyzed for:

  • Appearance

  • Assay (potency)

  • Degradation products (impurities)

A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), must be developed and validated to separate and quantify the parent compound and its degradation products.

G Drug Substance Drug Substance Forced Degradation Forced Degradation Drug Substance->Forced Degradation Stress Conditions Formal Stability Study Formal Stability Study Drug Substance->Formal Stability Study ICH Conditions Degradation Pathways Identified Degradation Pathways Identified Forced Degradation->Degradation Pathways Identified Analytical Testing at Time Points Analytical Testing at Time Points Formal Stability Study->Analytical Testing at Time Points Shelf-Life Determination Shelf-Life Determination Analytical Testing at Time Points->Shelf-Life Determination

Caption: Overview of a typical stability testing program.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that requires a combination of spectroscopic, thermal, and stability-indicating analytical techniques. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its characterization, leveraging data from a close structural analog and established scientific protocols. By adhering to these rigorous methodologies, researchers and drug development professionals can build a robust understanding of this compound's properties, which is essential for its successful advancement as a potential therapeutic agent.

References

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 61296-13-7]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534.
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Pyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold - A Privileged Structure in Medicinal Chemistry

Pyridinone and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, contribute to their capacity to interact with a wide array of biological targets with high affinity and specificity.[2][3] This inherent versatility has established the pyridinone core as a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active molecules. This guide provides an in-depth exploration of the diverse biological activities of pyridinone derivatives, offering technical insights into their mechanisms of action and providing field-proven experimental protocols for their evaluation. The content herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the foundational knowledge and practical methodologies required to navigate the promising landscape of pyridinone-based therapeutics.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Pyridinone derivatives have emerged as a promising class of anticancer agents, exhibiting a broad spectrum of activity against various human tumor cell lines.[2] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2]

A. Mechanism of Action: Inhibition of Key Kinases and Modulation of Signaling Pathways

A primary mode of anticancer action for many pyridinone derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One notable target is the PIM-1 kinase , a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors, including prostate, colon, and breast cancers.[1][4] PIM-1 kinase is implicated in promoting cell cycle progression, proliferation, and inhibiting apoptosis.[1] Certain pyridinone derivatives have been identified as potent inhibitors of PIM-1 kinase, acting as either ATP-competitive or non-competitive inhibitors.[1][5] X-ray crystallography studies have revealed that the carbonyl group of the pyridinone ring can form a crucial hydrogen bond interaction with Lys67 in the ATP-binding site of PIM-1 kinase.[1]

Signaling Pathway: PIM-1 Kinase Inhibition by Pyridinone Derivatives

PIM1_Inhibition cluster_kinase Kinase Activity Pyridinone Pyridinone Derivative PIM1 PIM-1 Kinase (Overexpressed in Cancer) Pyridinone->PIM1 inhibits PhosphoSubstrate Phosphorylated Substrates PIM1->PhosphoSubstrate phosphorylates PIM1->Inhibition ATP ATP ATP->PIM1 binds Substrate Pro-survival Substrates Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Inhibition->Apoptosis promotes

Caption: Pyridinone derivatives can inhibit PIM-1 kinase, blocking downstream signaling that promotes cell proliferation and survival, and ultimately leading to apoptosis.

Furthermore, some pyridinone compounds have been shown to induce G2/M cell cycle arrest and apoptosis by upregulating tumor suppressor proteins such as p53 and p21 , and downregulating cell cycle-associated proteins like cyclin D1.[2][6] Activation of the c-Jun N-terminal kinase (JNK) signaling cascade , a critical regulator of apoptosis, has also been observed.[2]

B. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental and widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[7][8] The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [7][8][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the pyridinone derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow: In Vitro Anticancer Activity Assessment

anticancer_workflow start Start: Pyridinone Derivative Synthesis cell_culture Cancer Cell Line Culture & Seeding start->cell_culture treatment Treatment with Pyridinone Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) mtt_assay->mechanism_studies If active lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_studies->lead_optimization end Promising Anticancer Lead Compound mechanism_studies->end lead_optimization->start Iterative Design

Caption: A typical workflow for evaluating the anticancer potential of pyridinone derivatives, from initial synthesis to the identification of a lead compound.

II. Antiviral Activity: Combating Viral Replication

Pyridinone derivatives have demonstrated significant potential as antiviral agents, particularly against human immunodeficiency virus type 1 (HIV-1).[10][11] Their primary mechanism of action involves the inhibition of a key viral enzyme, reverse transcriptase.

A. Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

Pyridinone derivatives are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] Unlike nucleoside analogs, they do not require intracellular phosphorylation to become active.[12] Instead, they bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å away from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into proviral DNA.[10][12] This allosteric inhibition is highly specific for HIV-1 RT.[10]

Notably, certain pyridinone derivatives have shown high potency against wild-type HIV-1 strains and, importantly, against strains that have developed resistance to other reverse transcriptase inhibitors.[11] The development of resistance to NNRTIs can occur through mutations in the binding pocket, such as at amino acid positions K103 and Y181.[13]

III. Antimicrobial Activity: A New Frontier Against Bacterial Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridinone derivatives have emerged as a promising scaffold for the development of new antibacterial drugs.

A. Mechanism of Action: Inhibition of DNA Gyrase

A key bacterial enzyme targeted by some pyridinone derivatives, particularly those belonging to the quinolone class, is DNA gyrase .[14][15] DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[14][16] By inhibiting DNA gyrase, these compounds prevent the relaxation of positively supercoiled DNA, leading to the disruption of critical cellular processes and ultimately bacterial cell death.[15] The inhibition of topoisomerase IV, an enzyme involved in the separation of replicated chromosomes, is another mechanism of action for some quinolone-like pyridinones.[16]

Mechanism of Action: DNA Gyrase Inhibition

dna_gyrase_inhibition Pyridinone Pyridinone-based DNA Gyrase Inhibitor DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) Pyridinone->DNAGyrase inhibits RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA induces relaxation CellDeath Bacterial Cell Death DNAGyrase->CellDeath inhibition leads to SupercoiledDNA Supercoiled DNA SupercoiledDNA->DNAGyrase Replication DNA Replication & Transcription RelaxedDNA->Replication

Caption: Pyridinone derivatives can inhibit bacterial DNA gyrase, preventing DNA replication and transcription, which results in bacterial cell death.

B. Experimental Protocol: Agar Disk Diffusion (Kirby-Bauer) Test for Antimicrobial Susceptibility

The agar disk diffusion method, also known as the Kirby-Bauer test, is a standardized, simple, and cost-effective technique to determine the susceptibility of bacteria to antimicrobial agents.[17][18]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.[18]

Step-by-Step Methodology: [17][18][19]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess fluid by pressing it against the inside of the tube, and streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyridinone derivative onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) around each disk.

  • Interpretation: Compare the measured zone diameters to standardized interpretive charts (e.g., from CLSI or EUCAST) to classify the bacterium as susceptible, intermediate, or resistant to the tested compound.

IV. Enzyme Inhibition: A Versatile Mode of Action

Beyond the specific examples of reverse transcriptase and DNA gyrase, pyridinone derivatives have been shown to inhibit a variety of other enzymes, highlighting the broad therapeutic potential of this scaffold.

A. Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Enzyme Inhibition Assays

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biochemical reactions, including enzyme catalysis and inhibition.[20][21] It offers a universal and direct way to measure enzyme kinetics and inhibition without the need for labels or artificial substrates.[22][23]

Principle: ITC measures the heat released or absorbed during a reaction in real-time. The rate of heat change is directly proportional to the reaction velocity. By measuring the heat flow in the presence and absence of an inhibitor, one can determine the inhibitor's potency (e.g., Kᵢ) and mode of inhibition (competitive, non-competitive, or uncompetitive).[20][23]

Step-by-Step Methodology for a Single-Injection Inhibition Assay: [20][22][24]

  • Sample Preparation: Prepare the enzyme solution in a suitable buffer and place it in the ITC sample cell. Prepare a solution of the substrate and the pyridinone inhibitor in the same buffer and load it into the injection syringe.

  • Instrument Setup: Equilibrate the instrument to the desired temperature.

  • Titration: Perform a single, continuous injection of the substrate/inhibitor solution into the enzyme-containing cell.

  • Data Acquisition: The instrument records the heat flow over time as the reaction proceeds and is inhibited.

  • Data Analysis: The resulting data can be analyzed to determine the initial reaction velocity in the presence of the inhibitor. By performing a series of experiments with varying inhibitor concentrations, a complete kinetic characterization of the inhibition can be obtained.

V. Synthesis of Bioactive Pyridinone Derivatives

The biological activity of pyridinone derivatives is highly dependent on their substitution patterns. The synthesis of a diverse library of analogs is crucial for establishing structure-activity relationships (SAR) and for lead optimization. Various synthetic strategies have been developed to access the pyridinone core and its derivatives.

One common and efficient approach is through multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form the desired product.[25] For example, a one-pot synthesis of 2-(1H)-pyridinones can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, using L-proline as a catalyst.[3] Another established method involves the tandem one-pot conversion of nitriles with ethyl bromoacetate via a Blaise reaction intermediate.[3]

VI. Conclusion and Future Perspectives

The pyridinone scaffold has unequivocally demonstrated its value in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. From targeting key kinases in cancer to inhibiting essential viral and bacterial enzymes, the therapeutic potential of this structural class is vast. The in-depth understanding of their mechanisms of action, coupled with robust and reliable experimental protocols for their evaluation, is paramount for the successful translation of these promising compounds from the laboratory to the clinic. As our comprehension of disease biology deepens, the continued exploration and derivatization of the pyridinone core, guided by structure-activity relationship studies and computational modeling, will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Stern, A. M. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. [Link]

  • El-Damasy, A. K., El-Sayed, M. A. A., Ebiya, R. A., & Abouzid, K. A. M. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163697. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Christodoulou, M. S., Liekens, S., Kasiotis, K. M., & Haroutounian, S. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 15(5), 7871–7878. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Gamal, R. M., & El-Din, M. M. G. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. RSC Advances, 10(52), 31215-31227. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024). Microbiology Pictures. [Link]

  • New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. (n.d.). ElectronicsAndBooks.com. [Link]

  • El-Damasy, A. K., El-Sayed, M. A. A., Ebiya, R. A., & Abouzid, K. A. M. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2299307. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Cao, Y., Zhang, X., Geng, P., Zhou, L., Zhan, P., & Liu, X. (2013). Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. Journal of Medicinal Chemistry, 56(9), 3593–3608. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. (2012). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. [Link]

  • A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds. (n.d.). ResearchGate. [Link]

  • Song, A., Wang, X., & Lam, K. S. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863583. [Link]

  • Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Stern, A. M. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

  • Nunberg, J. H., Schleif, W. A., Boots, E. J., O'Brien, J. A., Quintero, J. C., Hoffman, J. M., ... & Emini, E. A. (1991). Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors. Journal of Virology, 65(9), 4887-4892. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC advances, 12(54), 35158-35176. [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2021). ACS Omega, 6(41), 27072-27080. [Link]

  • Synthesis of Selective Bioactive Pyridylpyridones: in silico Studies and Biological Evaluations. (2020). ResearchGate. [Link]

  • Di Trani, J. M., Moitessier, N., & Mittermaier, A. K. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical chemistry, 90(14), 8430–8435. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. Infection and Drug Resistance, 4, 19–28. [Link]

  • Ramasamy, S., Ponnuchamy, S., & Ponnusamy, S. (2020). Synthesis of Selective Bioactive Pyridylpyridones: in silico Studies and Biological Evaluations. Asian Journal of Chemistry, 32(5), 985-994. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Biophysical Journal, 119(8), 1515-1528. [Link]

  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. (n.d.). Biocompare. [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetry Experiment. (2018). ResearchGate. [Link]

  • DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones. (2016). Slideshare. [Link]

  • Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. (2023). Journal of Molecular Structure, 1278, 134938. [Link]

  • Examples of DNA gyrase inhibitors from the class fluoroquinolones (I and II) and aminocoumarins (III and IV). (n.d.). ResearchGate. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry, 24(10), 2386–2392. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel hydroxypyridinone compound, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. Drawing upon the well-established pharmacology of the hydroxypyridinone scaffold, this document elucidates the primary and secondary therapeutic targeting strategies for this molecule. The core focus is on its potent iron-chelating properties and the consequential inhibition of iron-dependent enzymatic pathways, most notably the hypoxia-inducible factor (HIF) prolyl-hydroxylases. This guide offers a robust framework for the preclinical investigation of this compound, complete with detailed experimental protocols and the underlying scientific rationale for each step.

Introduction: The Therapeutic Potential of the Hydroxypyridinone Scaffold

The hydroxypyridinone (HP) chemical scaffold is a "privileged structure" in medicinal chemistry, renowned for its exceptional metal-chelating capabilities.[1][2] HPs are heterocyclic compounds that, due to their high affinity and selectivity for hard metal ions like iron (Fe³⁺), have been extensively developed for various therapeutic applications.[3][4] The most prominent clinical exemplar of this class is Deferiprone, an orally active iron chelator used in the management of transfusional iron overload in patients with thalassemia.[5][6] The therapeutic efficacy of Deferiprone underscores the potential of other HP derivatives, including the subject of this guide, this compound.

The structural similarity of this compound to Deferiprone strongly suggests a primary mechanism of action centered on iron chelation. By sequestering excess iron, this compound has the potential to mitigate the deleterious effects of iron overload, a pathological condition implicated in a range of diseases beyond thalassemia, including certain neurodegenerative disorders and cardiovascular conditions.[6]

Furthermore, the ability of HPs to chelate iron opens up avenues for targeting iron-dependent enzymes. A particularly compelling secondary target is the family of hypoxia-inducible factor (HIF) prolyl-hydroxylase (PHD) enzymes. These enzymes play a critical role in cellular oxygen sensing and are dependent on iron as a cofactor. Inhibition of PHDs leads to the stabilization of HIF-1α, a master transcriptional regulator of genes involved in adapting to hypoxic conditions. This pathway holds therapeutic promise for conditions such as anemia and ischemia.

This guide will systematically explore these two primary therapeutic targeting strategies for this compound, providing the scientific rationale and detailed methodologies for their investigation.

Primary Therapeutic Target: Iron Chelation

The fundamental therapeutic potential of this compound lies in its presumed ability to act as an iron chelator. Iron, while essential for numerous physiological processes, is toxic in excess due to its capacity to catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction.[6] Iron overload, resulting from genetic disorders or repeated blood transfusions, can lead to significant organ damage.[7]

Mechanism of Action: Sequestration of Labile Iron

Hydroxypyridinones like this compound are bidentate ligands that can form stable complexes with ferric iron (Fe³⁺), typically in a 3:1 (ligand:iron) stoichiometry.[6] This chelation process removes iron from the "labile iron pool" (LIP), the reactive and potentially toxic fraction of intracellular iron.[8] The resulting iron-ligand complex is then excreted from the body, reducing the overall iron burden.

Diagram 1: Proposed Iron Chelation Mechanism

IronChelation cluster_0 Cellular Environment Labile_Iron_Pool Labile Iron Pool (Fe³⁺) Complex Stable Iron-Compound Complex Labile_Iron_Pool->Complex Forms Compound This compound Compound->Labile_Iron_Pool Binds to Excretion Excretion Complex->Excretion Leads to HIF_Stabilization cluster_normoxia Normoxia (No Compound) cluster_compound Normoxia + Compound PHD_active Active PHD (Fe²⁺) HIF1a_normoxia HIF-1α PHD_active->HIF1a_normoxia Hydroxylates PHD_inactive Inactive PHD PHD_active->PHD_inactive Degradation Proteasomal Degradation HIF1a_normoxia->Degradation Compound This compound Compound->PHD_active Chelates Fe²⁺ HIF1a_stabilized Stabilized HIF-1α HRE_Activation HRE Gene Activation HIF1a_stabilized->HRE_Activation

Caption: Proposed mechanism of HIF-1α stabilization by this compound.

Experimental Validation of PHD Inhibition and HIF-1α Stabilization

A multi-pronged approach is necessary to confirm the inhibition of PHDs and the subsequent stabilization and functional activation of HIF-1α.

This assay directly measures the inhibitory effect of the compound on the activity of a key PHD isoform, PHD2.

Principle: The activity of recombinant PHD2 can be measured by monitoring the consumption of its co-substrate, α-ketoglutarate. [6]A colorimetric method involving the derivatization of α-ketoglutarate with 2,4-dinitrophenylhydrazine (2,4-DNPH) can be used to quantify the remaining substrate after the enzymatic reaction.

Protocol:

  • Reagents:

    • Recombinant human PHD2 enzyme.

    • HIF-1α peptide substrate (containing the proline residue to be hydroxylated).

    • α-ketoglutarate.

    • Ascorbate and FeSO₄ (as cofactors).

    • 2,4-DNPH solution.

  • Assay Procedure:

    • In a microplate, combine the PHD2 enzyme, HIF-1α peptide, ascorbate, and FeSO₄ in a suitable buffer.

    • Add serial dilutions of this compound or a known PHD inhibitor (e.g., dimethyloxalylglycine - DMOG).

    • Pre-incubate the mixture.

    • Initiate the reaction by adding α-ketoglutarate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and derivatize the remaining α-ketoglutarate with 2,4-DNPH.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of PHD2 inhibition for each compound concentration.

    • Determine the IC₅₀ value of the compound for PHD2 inhibition.

CETSA is a powerful technique to confirm that the compound directly binds to its target protein (PHD2) in a cellular context. [9][10] Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble target protein remaining is quantified. [11][12]A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol:

  • Cell Treatment and Heating:

    • Treat cultured cells with this compound or vehicle control.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble PHD2 in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA). [13]3. Data Analysis:

    • Plot the amount of soluble PHD2 against the temperature for both the treated and untreated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates stabilization of PHD2 and confirms target engagement.

This is a standard method to visualize the accumulation of HIF-1α protein in cells treated with the compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa, HEK293) and treat them with various concentrations of this compound for a defined time course (e.g., 4-8 hours). Include a positive control (e.g., CoCl₂ or DFO) and a vehicle control.

    • For optimal results, prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus. [1]2. Protein Extraction and Quantification:

    • Lyse the cells and extract the proteins.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for HIF-1α. [14][15] * Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Also, probe for a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α band intensity to the loading control.

    • Compare the levels of HIF-1α in treated cells to the controls to demonstrate dose- and time-dependent stabilization.

This functional assay measures the transcriptional activity of the stabilized HIF-1α.

Principle: A reporter construct containing a luciferase gene under the control of a promoter with multiple HREs is transfected into cells. [16][17]If the compound stabilizes HIF-1α, the HIF-1α/β dimer will bind to the HREs and drive the expression of the luciferase reporter gene, which can be quantified by measuring luminescence. [18][19] Protocol:

  • Cell Transfection:

    • Transfect a suitable cell line with an HRE-luciferase reporter plasmid. A co-transfection with a plasmid expressing a constitutively active Renilla luciferase can be used for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, treat the cells with serial dilutions of this compound or a positive control.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity in treated cells compared to the vehicle control.

    • Plot the fold induction against the compound concentration to determine the EC₅₀ for HIF-1α transcriptional activation.

Summary and Future Directions

The hydroxypyridinone scaffold of this compound provides a strong foundation for its investigation as a therapeutic agent. The primary and most probable therapeutic target is the chelation of excess iron, with direct applications in iron overload disorders. The experimental workflow detailed in this guide, from in vitro spectrophotometric assays to cell-based calcein-AM fluorescence measurements, provides a robust strategy to validate and quantify this activity.

The secondary, yet highly promising, therapeutic target is the inhibition of HIF prolyl-hydroxylases, leading to the stabilization of HIF-1α. This mechanism opens up therapeutic possibilities in anemia, ischemia, and other hypoxia-related conditions. The comprehensive validation pathway outlined, encompassing enzymatic assays, cellular thermal shift assays for target engagement, Western blotting for protein stabilization, and reporter gene assays for functional activity, will provide a clear understanding of the compound's potential in this area.

Future research should focus on determining the selectivity of this compound for different iron-dependent enzymes and exploring its pharmacokinetic and pharmacodynamic properties in preclinical animal models. The insights gained from the rigorous application of the methodologies described in this guide will be instrumental in advancing this compound towards clinical development.

References

  • Brissot, P., & Loréal, O. (2016). Iron metabolism and related diseases: an update.
  • Cabantchik, Z. I., Glickstein, H., & Breuer, W. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical biochemistry, 233(2), 221-227. [20]3. Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature protocols, 9(9), 2100-2122.

  • Pierre, J. L., & Baret, P. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical reviews, 118(15), 7353-7403. [15]9. Riemer, J., Hoepken, H. H., Cajaraville, M. P., & Polle, A. (2004). The calcein-AM method does not assay the total cellular ‘labile iron pool’ or only a fraction of it?. Biochemical Journal, 384(3), 573-582. [8]10. Shaw, J., Dai, J., & Wen, J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2269-2276. [12]11. Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a valuable heterocyclic compound within the pyridinone class. Pyridin-2(1H)-one derivatives are recognized for their diverse biological activities and serve as crucial intermediates in the development of novel therapeutics.[1] The synthesis commences with the readily available and versatile starting material, dehydroacetic acid (DHA).[2] The protocol first details the formation of the core pyridinone scaffold, 4-hydroxy-6-methylpyridin-2(1H)-one, followed by a targeted N-alkylation to yield the final product. This document is designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed procedural steps, mechanistic insights, and critical process parameters to ensure reproducible and efficient synthesis.

Introduction and Synthetic Strategy

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological functions, including antifungal, antibacterial, and antitumoral properties.[1][3] The targeted molecule, this compound, is an N-alkylated derivative, a common modification to modulate the compound's physicochemical properties and biological activity.

The synthetic strategy outlined herein is a robust and logical sequence starting from dehydroacetic acid (DHA). The overall approach is bifurcated into two primary stages:

  • Formation of the Pyridinone Core: Dehydroacetic acid is first hydrolyzed to 4-hydroxy-6-methyl-2H-pyran-2-one. This intermediate is then subjected to ammonolysis, where reaction with an ammonia source induces a ring-opening and subsequent intramolecular cyclocondensation to form the stable 4-hydroxy-6-methylpyridin-2(1H)-one ring system.[1]

  • N-Alkylation: The synthesized pyridinone intermediate undergoes a nucleophilic substitution reaction with an ethylating agent to introduce the ethyl group onto the ring's nitrogen atom, yielding the final product.

This method is advantageous due to the low cost of the starting material and the straightforward nature of the transformations.

Proposed Reaction Mechanism

The conversion of the intermediate 4-hydroxy-6-methyl-2H-pyran-2-one to the pyridinone core is a classic example of nucleophilic acyl substitution followed by condensation. The mechanism proceeds via the following key steps:

  • Nucleophilic Attack: The nitrogen atom of ammonia (from aqueous ammonium hydroxide) attacks the electrophilic carbonyl carbon of the pyranone ring.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the pyrone ring to form a linear amide intermediate.

  • Intramolecular Cyclization: The terminal amino group of this linear intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group.

  • Dehydration: The subsequent loss of a water molecule results in the formation of the stable, aromatic 4-hydroxy-2-pyridone ring.

Experimental Protocols

PART A: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (Intermediate 3)

This procedure involves two steps: the initial hydrolysis of dehydroacetic acid followed by the formation of the pyridinone.

Step A.1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one (Intermediate 2)

  • Materials:

    • Dehydroacetic acid (1)

    • Sulfuric acid (92% aqueous solution)

    • Ice

    • Deionized water

  • Protocol:

    • Place dehydroacetic acid (1.0 eq) and 92% sulfuric acid (5.0 eq) into a 50 mL round-bottom flask equipped with a magnetic stirrer.

    • Heat the mixture to 130 °C and maintain for 10 minutes. The mixture will darken.

    • While the mixture is still warm, carefully pour it into a beaker containing approximately 100 g of chopped ice.

    • A precipitate will form immediately. Stir the slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid.

    • Dry the resulting white solid, 4-hydroxy-6-methyl-2H-pyran-2-one (2), under vacuum. An expected yield of approximately 86% is reported for this step.[1]

Step A.2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (Intermediate 3)

  • Materials:

    • 4-hydroxy-6-methyl-2H-pyran-2-one (2)

    • Aqueous ammonium hydroxide (28-30%)

  • Protocol:

    • Place the dried 4-hydroxy-6-methyl-2H-pyran-2-one (2) (1.0 eq) in a round-bottom flask.

    • Add aqueous ammonium hydroxide in sufficient quantity to fully dissolve the starting material with stirring.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Allow the reaction to cool to room temperature, during which a precipitate should form. If precipitation is slow, cooling in an ice bath can be beneficial.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a minimal amount of cold water.

    • Dry the product, 4-hydroxy-6-methylpyridin-2(1H)-one (3), under vacuum. This step typically affords the product in approximately 80% yield.[1]

PART B: Synthesis of this compound (Final Product 4)
  • Materials:

    • 4-hydroxy-6-methylpyridin-2(1H)-one (3)

    • Ethyl iodide (or diethyl sulfate)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Protocol:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-6-methylpyridin-2(1H)-one (3) (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF via syringe to dissolve the solids.

    • Stir the suspension at room temperature for 20 minutes.

    • Add ethyl iodide (1.2 eq) dropwise to the mixture via syringe.

    • Heat the reaction mixture to 60-70 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain the final product, this compound (4).

Data Summary and Visualization

Table 1: Reagent Quantities for Synthesis
StepReagentMolar Mass ( g/mol )Moles (Relative)Equivalents
A.1 Dehydroacetic Acid (1)168.151.01.0
Sulfuric Acid (92%)98.085.05.0
A.2 4-hydroxy-6-methyl-2H-pyran-2-one (2)140.121.01.0
Ammonium Hydroxide (28%)35.04ExcessExcess
B 4-hydroxy-6-methylpyridin-2(1H)-one (3)125.131.01.0
Potassium Carbonate138.211.51.5
Ethyl Iodide155.971.21.2
Experimental Workflow Diagram

Synthesis_Workflow DHA Dehydroacetic Acid (1) Intermediate_Pyranone 4-hydroxy-6-methyl-2H-pyran-2-one (2) DHA->Intermediate_Pyranone H₂SO₄, 130°C (Hydrolysis) Intermediate_Pyridinone 4-hydroxy-6-methylpyridin-2(1H)-one (3) Intermediate_Pyranone->Intermediate_Pyridinone NH₄OH (aq), Reflux (Ammonolysis & Cyclization) Final_Product This compound (4) Intermediate_Pyridinone->Final_Product CH₃CH₂I, K₂CO₃, DMF (N-Ethylation)

Caption: Synthetic pathway from Dehydroacetic Acid to the target compound.

Scientific Rationale and Field Insights

  • Choice of Starting Material: Dehydroacetic acid is an ideal precursor as it is commercially available, inexpensive, and contains the necessary carbon framework that can be readily converted into the target pyridinone ring system.

  • Hydrolysis Step (A.1): The initial hydrolysis of DHA with strong acid is crucial for removing the acetyl group at the 3-position, which yields the simpler pyranone intermediate.[1] This simplifies the subsequent reaction with ammonia, leading to a cleaner conversion to the desired pyridinone without competing side reactions.

  • N-Alkylation Conditions (Part B):

    • Base: Anhydrous potassium carbonate is a suitable and moderately strong base for deprotonating the nitrogen of the pyridinone ring, making it nucleophilic. It is preferred over stronger bases like sodium hydride for ease of handling and to minimize potential side reactions.

    • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. It effectively dissolves the pyridinone salt and promotes the nucleophilic attack without interfering with the reaction.

    • Ethylating Agent: Ethyl iodide is a highly reactive alkylating agent. Diethyl sulfate is a viable, less volatile alternative. The use of a slight excess (1.2 eq) helps drive the reaction to completion.

  • Work-up and Purification: The aqueous work-up in Part B is essential to remove the DMF solvent and inorganic salts (K₂CO₃ and KI). Washing with brine helps to break any emulsions and further dry the organic layer. Final purification by recrystallization or chromatography is critical to obtain the product with high purity, which is necessary for subsequent biological evaluation or further synthetic steps.

References

  • An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. Benchchem.
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health (NIH).
  • Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate.
  • 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. CiteSeerX.
  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed.

Sources

Application Note: A Practical Guide to the Chromatographic Purification of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of purity in downstream applications, we present detailed protocols for two primary chromatographic techniques: automated flash column chromatography for bulk purification and preparative High-Performance Liquid Chromatography (HPLC) for achieving high-purity final products. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and troubleshooting strategies grounded in the physicochemical properties of pyridinone derivatives.

Introduction: The Imperative for Purity

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of biologically active molecules, including potential antiretroviral agents.[1][2] The purity of these intermediates, such as this compound, is paramount. Impurities can confound biological assay results, impede crystallization, and introduce unforeseen side reactions in subsequent synthetic steps. This guide addresses the purification of this specific pyridinone, a polar, nitrogen-containing heterocycle, by leveraging modern chromatographic techniques.

Physicochemical Characterization and Strategic Implications

The selection of an optimal purification strategy is dictated by the physicochemical properties of the target molecule. An analysis of this compound reveals key characteristics that inform our approach.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₈H₁₁NO₂[3]Provides the basis for mass-based detection.
Polarity (XLogP3) 0.5[3]Indicates a high degree of polarity, suggesting strong interaction with polar stationary phases (Normal-Phase) and weak retention on traditional C18 columns (Reversed-Phase).
Water Solubility >23 µg/mL[3]Good aqueous solubility is beneficial for Reversed-Phase HPLC.
Structural Features Hydroxyl (-OH) group, Carbonyl (C=O) group, Basic Nitrogen AtomThe hydroxyl and carbonyl groups contribute to polarity. The pyridine nitrogen is basic and can interact strongly with acidic silanol groups on silica gel, potentially causing peak tailing.

This profile suggests that while standard silica gel chromatography is feasible, modifications may be necessary to counteract the basicity of the nitrogen atom. Furthermore, its high polarity makes it an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).

Overall Purification and Analysis Workflow

A robust purification strategy involves a multi-step process, from initial cleanup to final purity verification. The workflow below outlines the recommended path, incorporating decision points based on the required scale and purity level.

Purification_Workflow cluster_Prep Preparative Chromatography cluster_Analysis Analysis & Final Processing Crude_Product Crude Product (Post-Synthesis) Flash_Chrom Method 1: Flash Chromatography (Silica Gel, Modified Mobile Phase) Crude_Product->Flash_Chrom For >100 mg scale or initial cleanup HPLC_Prep Method 2: Preparative HPLC (RP-HPLC or HILIC) Crude_Product->HPLC_Prep For <100 mg scale or final polishing Semi_Pure Semi-Pure Fractions Flash_Chrom->Semi_Pure High_Purity High-Purity Fractions HPLC_Prep->High_Purity Semi_Pure->HPLC_Prep Further purification TLC TLC Analysis of Fractions Semi_Pure->TLC Solvent_Evap Solvent Evaporation High_Purity->Solvent_Evap TLC->Solvent_Evap Pool pure fractions Pure_Compound Purified Compound Solvent_Evap->Pure_Compound Purity_Check Final Purity Assessment (Analytical HPLC, LC-MS, NMR) Pure_Compound->Purity_Check

Caption: High-level workflow for purification and analysis.

Method 1: Automated Flash Column Chromatography

This method is ideal for purifying gram-scale quantities of the crude product, efficiently removing non-polar and moderately polar impurities. The key to success is mitigating the on-column interaction between the basic analyte and the acidic silica stationary phase.

Causality of Peak Tailing and Mitigation

The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of silica gel. This secondary interaction mechanism, in addition to standard polar interactions, results in a non-uniform elution front, causing significant peak tailing.

Tailing_Mitigation cluster_Problem Problem: Interaction with Silica cluster_Solution Solution: Competitive Base Analyte Pyridinone (Basic) Silica Silica Gel (Acidic Si-OH) Analyte->Silica Strong Interaction (Causes Tailing) Analyte_S Pyridinone Silica_S Silica Gel Analyte_S->Silica_S Normal Elution (Symmetric Peak) TEA Triethylamine (TEA) (Competing Base) TEA->Silica_S Shields Acidic Sites

Caption: Mitigation of peak tailing on silica gel.

To counteract this, a small amount of a competitive base, such as triethylamine (TEA), is added to the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively shielding them from the pyridinone analyte and leading to more symmetrical peaks.

Experimental Protocol: Flash Chromatography
  • Column Selection: Choose a pre-packed silica gel column. The mass of the stationary phase should be 20-50 times the mass of the crude sample for effective separation.[4]

  • Sample Preparation (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). b. Add silica gel (approximately 2-3 times the mass of the crude product) to this solution. c. Thoroughly mix and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained. This prevents solvent effects from distorting the separation bands.[5]

  • Mobile Phase Preparation:

    • Solvent A: Hexane or Heptane

    • Solvent B: Ethyl Acetate

    • Solvent C: Methanol with 1% Triethylamine (v/v)

  • Chromatographic Run: a. Equilibrate the column with 100% Solvent A for at least 2 column volumes (CV). b. Load the prepared dry sample onto the column. c. Elute the column using a gradient optimized by prior Thin Layer Chromatography (TLC) analysis. A representative gradient is provided below. d. Monitor the elution using a UV detector (e.g., at 254 nm and 280 nm).

Data Presentation: Suggested Elution Gradient
Time (CV)% Solvent A (Hexane)% Solvent B (EtOAc)% Solvent C (MeOH + 1% TEA)
0.0 - 2.080200
2.1 - 10.080 → 020 → 1000
10.1 - 15.00100 → 900 → 10
15.1 - 17.009010
  • Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram. b. Analyze collected fractions using TLC (e.g., mobile phase: 95:5 Dichloromethane:Methanol) to identify and pool those containing the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Preparative HPLC

For obtaining material with >98% purity, preparative HPLC is the method of choice. Given the compound's high polarity, both Reversed-Phase (RP) and HILIC approaches are viable.

Protocol 2A: Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. To ensure good peak shape for our basic compound, an acidic modifier is added to the mobile phase to protonate the analyte, which minimizes unwanted interactions with any residual silanols on the C18 stationary phase.

ParameterRecommended Setting
Column C18, 5-10 µm particle size, ≥ 19 mm internal diameter
Mobile Phase A Deionized Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Gradient 5% B to 50% B over 20 minutes
Flow Rate 15-25 mL/min (dependent on column diameter)
Detection UV, 254 nm or Diode Array Detector (DAD)
Sample Injection Dissolve sample in Water/Acetonitrile (90:10)
Protocol 2B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that show poor retention in RP-HPLC.[6][7] It utilizes a polar stationary phase (e.g., unmodified silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent.[7]

ParameterRecommended Setting
Column HILIC (e.g., Amide or Silica), 5-10 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in Water, pH 3.2
Gradient 95% A to 70% A over 15 minutes
Flow Rate 15-25 mL/min (dependent on column diameter)
Detection UV, 254 nm or DAD/ELSD
Sample Injection Dissolve sample in Acetonitrile/Water (95:5)

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing (Flash/HPLC) Strong interaction with acidic silica/silanols.Flash: Add 0.5-1% TEA to the polar component of the mobile phase. RP-HPLC: Add 0.1% Formic Acid or TFA to the mobile phase.
Poor Separation Inappropriate solvent system; Column overloading.Refine the solvent gradient based on TLC or analytical HPLC scouting. Reduce the sample load to <2% of the stationary phase mass.
Low Recovery Irreversible adsorption or decomposition on the stationary phase.Perform a stability test on a TLC plate. If degradation occurs, switch to a less acidic stationary phase like neutral alumina or use RP-HPLC/HILIC.
Compound Not Eluting Compound is too polar for the selected mobile phase.Flash: Drastically increase mobile phase polarity (e.g., gradient up to 20% Methanol in DCM/EtOAc). RP-HPLC: Run a faster, steeper gradient. If still unretained, switch to HILIC.[7]

Conclusion

The successful purification of this compound is readily achievable through a systematic, property-driven approach. For bulk quantities, flash chromatography on silica gel with a base-modified mobile phase provides an effective primary purification step. For achieving the highest levels of purity essential for sensitive applications, preparative HPLC, utilizing either a C18 column with an acidic modifier or a dedicated HILIC column, is recommended. The protocols and troubleshooting guides presented herein provide a robust framework for obtaining this valuable pyridinone intermediate in high purity.

References

  • PubChem. 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. National Library of Medicine. Available from: [Link]

  • University of California, Los Angeles. Column chromatography. UCLA Chemistry and Biochemistry. Available from: [Link]

  • University of Rochester. How to run column chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available from: [Link]

  • Ivy Fine Chemicals. This compound. Available from: [Link]

  • Semantic Scholar. Paper Chromatography of Pyridine Derivatives. Available from: [Link]

  • LCGC North America. Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • PubChem. 1-Hydroxy-4-Methylpyridin-2(1h)-One. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. CHROMATOGRAPHIC SEPARATION OF PYRIDOXYL DERIVATIVES OF AMINO ACIDS. National Library of Medicine. Available from: [Link]

  • National Center for Biotechnology Information. 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC. Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one. Available from: [Link]

Sources

Application Notes and Protocols for the Investigation of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Emerging Potential of 4-Hydroxy-2-Pyridone Scaffolds in Oncology

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives have shown significant promise in cancer therapy by targeting key pathways in cell proliferation and survival. Within this broad class, the 4-hydroxy-2-pyridone core has emerged as a particularly interesting pharmacophore. Derivatives of this scaffold have demonstrated a range of biological activities, including antitumoral properties.[1][2] This document provides a comprehensive guide for the investigation of a specific analog, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one , as a potential anticancer agent. While direct studies on this compound are nascent, the well-documented activities of structurally related compounds provide a strong rationale for its evaluation.

These application notes will guide researchers through the essential in vitro and in vivo assays to characterize the anticancer potential of this compound, from initial cytotoxicity screening to more detailed mechanistic studies.

Hypothesized Mechanism of Action: Insights from Structurally Related Compounds

Based on studies of related 4-hydroxy-2-pyridone derivatives, several potential mechanisms of anticancer activity can be postulated for this compound. A notable example is Sambutoxin, a 4-hydroxy-2-pyridone derivative that has been shown to inhibit the proliferation of various cancer cells.[3][4] The proposed mechanisms to investigate for this compound include:

  • Induction of Oxidative Stress: The compound may increase the intracellular levels of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.[3][4]

  • Cell Cycle Arrest: It could potentially cause cell cycle arrest, particularly at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins such as cdc25C, cdc2, and cyclin B1.[3][4][5]

  • Apoptosis Induction: The compound may trigger programmed cell death (apoptosis) through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases.[3][4][6]

  • Modulation of Signaling Pathways: It might influence critical cancer-related signaling pathways, such as the JNK pathway, which is involved in apoptosis.[3][4][5]

The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound, based on the known mechanism of Sambutoxin.[3][4]

hypothesized_moa cluster_cell Cancer Cell compound This compound ros ↑ ROS Production compound->ros mitochondria Mitochondria compound->mitochondria dna_damage DNA Damage ros->dna_damage jnk ↑ JNK Phosphorylation ros->jnk atm_chk2 ↑ ATM/Chk2 Activation dna_damage->atm_chk2 g2m_arrest G2/M Arrest atm_chk2->g2m_arrest bax_bcl2 ↑ Bax/Bcl-2 Ratio mitochondria->bax_bcl2 mmp_loss ↓ Mitochondrial Membrane Potential bax_bcl2->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 ↑ Caspase-9 Activation cytochrome_c->caspase9 caspase3 ↑ Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis jnk->apoptosis

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

A hierarchical approach is recommended for evaluating the anticancer potential of this compound.

experimental_workflow cluster_moa MoA Assays synthesis Synthesis and Characterization invitro_screening In Vitro Cytotoxicity Screening (MTT Assay) synthesis->invitro_screening moa_studies Mechanism of Action Studies invitro_screening->moa_studies invivo_studies In Vivo Efficacy Studies (Xenograft Models) moa_studies->invivo_studies cell_cycle Cell Cycle Analysis moa_studies->cell_cycle apoptosis Apoptosis Assays moa_studies->apoptosis ros_measurement ROS Measurement moa_studies->ros_measurement western_blot Western Blotting moa_studies->western_blot lead_optimization Lead Optimization invivo_studies->lead_optimization

Caption: General experimental workflow for evaluating anticancer potential.

Protocol 1: Synthesis of this compound

The synthesis of the parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, can be achieved from dehydroacetic acid.[2] The ethyl group can then be introduced at the N1 position through standard alkylation procedures.

Materials:

  • 4-hydroxy-6-methylpyridin-2(1H)-one

  • Ethyl iodide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in anhydrous DMF.

  • Add potassium carbonate to the solution and stir at room temperature.

  • Add ethyl iodide dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The initial evaluation of anticancer activity is performed using a cytotoxicity assay, such as the MTT assay, against a panel of human cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[8][9]

  • Normal human cell line (for selectivity assessment)

  • RPMI-1640 or DMEM medium with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis with propidium iodide (PI) staining is performed.[5]

Materials:

  • Cancer cells

  • This compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 5: Measurement of Intracellular ROS

The production of reactive oxygen species can be measured using a fluorescent probe like DCFH-DA.

Materials:

  • Cancer cells

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with the compound.

  • Load the cells with DCFH-DA and incubate.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

Protocol 6: Western Blot Analysis

Western blotting is used to analyze the expression levels of proteins involved in the cell cycle and apoptosis.[5]

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies (e.g., for Bcl-2, Bax, Caspase-3, PARP, p53, JNK)

  • Secondary antibodies

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence detection system.

In Vivo Efficacy Studies

Promising compounds from in vitro studies should be evaluated in vivo using animal models, such as human tumor xenograft models in immunodeficient mice.[10]

Data Presentation and Interpretation

The results from the in vitro and in vivo studies should be carefully analyzed and presented.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7BreastData to be determinedData to be determined
HCT-116ColonData to be determinedData to be determined
A549LungData to be determinedData to be determined
Normal Cells-Data to be determinedData to be determined

Interpretation: Lower IC50 values indicate higher cytotoxic activity. A significantly higher IC50 value for normal cells compared to cancer cells suggests selectivity.

Conclusion and Future Directions

The 4-hydroxy-2-pyridone scaffold holds considerable promise for the development of novel anticancer agents. The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound. Based on the findings, further derivatization and lead optimization can be pursued to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinically viable anticancer drug.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives.
  • Musiol, R., et al. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Journal of Agricultural and Food Chemistry, 66(45), 11896-11907. Retrieved from [Link]

  • Li, Y., et al. (2018). Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. PubMed. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ChemistrySelect, 6(6), 1430-1439. Retrieved from [Link]

  • Wang, Y., et al. (2014). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Chemistry – An Asian Journal, 9(10), 2891-2900. Retrieved from [Link]

  • Hadjipavlou-Litina, D., et al. (2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 12(5), 4029-4035. Retrieved from [Link]

  • Zhang, Y., et al. (2022). 4-Hydroxy-2-pyridone Derivatives with Antitumor Activity Produced by Mangrove Endophytic Fungus Talaromyces Sp. CY-3. AMiner. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Anticancer Agents from 5-(Trifluoromethyl)pyridine-2-thiol.
  • El-Damasy, A. K., et al. (2022). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 12(1), 1-20. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(20), 4768. Retrieved from [Link]

  • de Oliveira, H. C., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(9), 10582-10597. Retrieved from [Link]

  • Tyszka-Czochara, M., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(15), 4936. Retrieved from [Link]

  • Miri, R., et al. (2009). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 8(2), 113-118. Retrieved from [Link]

  • Chen, Y., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Molecules, 28(5), 2200. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. Retrieved from [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4947. Retrieved from [Link]

  • Kumar, A., et al. (2018). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 8(1), 16373. Retrieved from [Link]

  • Reyes, H., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antiviral effects.[1][2][3] Compounds incorporating this moiety have been investigated as inhibitors of various viral targets, including HIV reverse transcriptase, influenza neuraminidase, and coronaviral proteases.[1][2][4][5] 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one belongs to this promising class of compounds. While its parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, is a known intermediate in the synthesis of non-nucleoside inhibitors of HIV-1 reverse transcriptase, the specific antiviral profile of the N-ethyl derivative warrants thorough investigation.[6]

These application notes provide a comprehensive guide for the preliminary in vitro evaluation of this compound as a broad-spectrum antiviral agent. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to ascertain the compound's efficacy and preliminary mechanism of action against a panel of representative viruses.

Postulated Mechanism of Action

Based on the established activities of related pyridinone derivatives, this compound may exert its antiviral effects through the inhibition of key viral enzymes essential for replication. The core pyridinone structure can engage in various non-covalent interactions within the active sites of these enzymes. Potential viral targets for this class of compounds include:

  • RNA-dependent RNA polymerase (RdRp): A crucial enzyme for the replication of many RNA viruses, such as influenza and coronaviruses.[7][8]

  • Viral Proteases: Essential for processing viral polyproteins into functional units, a key step in the lifecycle of viruses like HIV and SARS-CoV-2.[4][9]

  • Neuraminidase (NA): A key surface glycoprotein of the influenza virus that facilitates the release of progeny virions from infected cells.[5][10]

  • Reverse Transcriptase (RT): The enzyme used by retroviruses like HIV to convert their RNA genome into DNA.[11][12]

The following protocols are designed to screen for broad-spectrum antiviral activity and to subsequently elucidate the potential mechanism of inhibition.

PART 1: General Antiviral Screening Protocol

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of the test compound against a selected virus and the 50% cytotoxic concentration (CC50) in the host cell line. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Experimental Workflow: General Antiviral Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_cyto Cytotoxicity Arm (Parallel Plate) cell_prep 1. Cell Seeding (e.g., Vero, MDCK, MT-4) infection 3. Virus Infection (e.g., Influenza, SARS-CoV-2, HIV-1) cell_prep->infection compound_prep 2. Compound Dilution (Serial Dilutions) treatment 4. Compound Treatment compound_prep->treatment infection->treatment incubation 5. Incubation (24-72 hours) treatment->incubation cpe_assay 6. Endpoint Assay (e.g., CPE Reduction, Neutral Red Uptake) incubation->cpe_assay data_analysis 7. Calculation of EC50, CC50, and SI cpe_assay->data_analysis cell_prep_cyto 1. Cell Seeding treatment_cyto 4. Compound Treatment (No Virus) cell_prep_cyto->treatment_cyto compound_prep_cyto 2. Compound Dilution compound_prep_cyto->treatment_cyto incubation_cyto 5. Incubation treatment_cyto->incubation_cyto viability_assay 6. Cell Viability Assay (e.g., MTT, MTS) incubation_cyto->viability_assay cc50_calc 7. Calculation of CC50 viability_assay->cc50_calc

Caption: Workflow for general antiviral and cytotoxicity screening.

Step-by-Step Protocol: Cytopathic Effect (CPE) Reduction Assay
  • Cell Culture and Seeding:

    • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza, MT-4 for HIV-1) in appropriate growth medium.

    • On the day before the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in assay medium to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Virus Infection and Compound Treatment:

    • For the antiviral assay plate, remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compound to the respective wells.

    • Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

  • Cytotoxicity Assay (Parallel Plate):

    • On a separate 96-well plate with seeded cells, add the same serial dilutions of the compound without the virus. This plate will be used to determine the CC50.

  • Incubation:

    • Incubate both the antiviral and cytotoxicity plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Endpoint Measurement (CPE Reduction):

    • After incubation, visually inspect the plates under a microscope to assess the reduction in CPE in the compound-treated wells compared to the virus control.

    • For a quantitative measurement, use a cell viability assay such as the Neutral Red uptake assay or an MTS assay on both plates.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration in both the antiviral and cytotoxicity plates.

    • Plot the percentage of inhibition of viral CPE and the percentage of cell viability against the compound concentration.

    • Determine the EC50 and CC50 values using a non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = CC50 / EC50.

Illustrative Data Presentation
CompoundVirusCell LineEC50 (µM) (Hypothetical)CC50 (µM) (Hypothetical)SI (CC50/EC50) (Hypothetical)
This compoundInfluenza AMDCK5.2>100>19.2
This compoundSARS-CoV-2Vero E612.8>100>7.8
This compoundHIV-1MT-42.5>100>40
Oseltamivir (Control)Influenza AMDCK0.1>100>1000
Remdesivir (Control)SARS-CoV-2Vero E60.8>20>25
Zidovudine (AZT) (Control)HIV-1MT-40.005>100>20000

PART 2: Mechanism of Action (MoA) Elucidation Protocols

Once antiviral activity is confirmed, the following protocols can be employed to investigate the potential mechanism of action.

Protocol 2.1: Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

  • Cell and Virus Preparation:

    • Seed a suitable cell line in a 96-well plate and allow it to form a monolayer.

    • Prepare a high-titer virus stock.

  • Synchronized Infection:

    • Pre-chill the cells and virus at 4°C for 30 minutes.

    • Infect the cells with the virus at a high MOI at 4°C for 1 hour to allow for attachment but not entry.

    • Wash the cells with cold PBS to remove unbound virus.

    • Add pre-warmed medium and transfer the plate to a 37°C incubator to initiate synchronized infection.

  • Time-of-Addition:

    • Add a fixed, high concentration of the test compound (e.g., 5-10 times the EC50) to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

  • Endpoint Measurement:

    • After a single replication cycle (typically 8-12 hours), quantify the virus production using a suitable method such as RT-qPCR for viral RNA or a plaque assay for infectious virus particles.

  • Data Interpretation:

    • If the compound is most effective when added early, it likely targets entry or uncoating.

    • If inhibition is maintained when added several hours post-infection, the target is likely involved in replication or assembly/release.

Workflow: Time-of-Addition Assay

G cluster_infection Infection cluster_treatment Compound Addition at Different Time Points cluster_analysis Analysis sync_inf Synchronized Infection t_neg1 T = -1h t_0 T = 0h t_2 T = 2h t_4 T = 4h t_6 T = 6h endpoint Endpoint Measurement (e.g., RT-qPCR) t_neg1->endpoint t_0->endpoint t_2->endpoint t_4->endpoint t_6->endpoint

Caption: Time-of-addition assay workflow.

Protocol 2.2: Specific Enzyme Inhibition Assays

Based on the time-of-addition results and the known targets of pyridinone derivatives, specific enzyme inhibition assays can be performed.

A. HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive ELISA-based)

  • Assay Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-labeled oligo(dT) primer.

  • Procedure:

    • Coat a 96-well streptavidin plate with a biotin-oligo(dT)/poly(A) template/primer hybrid.

    • Prepare a reaction mixture containing recombinant HIV-1 RT, the test compound at various concentrations, and the reaction buffer with dNTPs including DIG-dUTP.

    • Add the reaction mixture to the coated plate and incubate to allow for DNA synthesis.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

    • After incubation and washing, add a TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

B. Influenza Neuraminidase Inhibition Assay (Fluorometric)

  • Assay Principle: This assay uses the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone.

  • Procedure:

    • In a black 96-well plate, add recombinant influenza neuraminidase, the test compound at various concentrations, and the assay buffer.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the MUNANA substrate.

    • Incubate at 37°C.

    • Stop the reaction with a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

    • Measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the percentage of NA inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

PART 3: Data Interpretation and Trustworthiness

A successful antiviral candidate should exhibit a significant selectivity index (ideally >10) in cell-based assays.[13] The time-of-addition assay provides crucial preliminary information on the stage of the viral life cycle that is inhibited. Confirmation of the specific molecular target through enzyme inhibition assays provides strong evidence for the mechanism of action. It is imperative to run appropriate positive controls (known inhibitors for each assay) and negative controls (vehicle) to ensure the validity of the results. All experiments should be performed in triplicate to ensure reproducibility.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial antiviral characterization of this compound. By systematically evaluating its efficacy, cytotoxicity, and mechanism of action, researchers can determine the potential of this compound as a lead for the development of new antiviral therapies. The broad antiviral activity of the parent pyridinone scaffold suggests that this derivative is a worthy candidate for such investigations.

References

  • Al-Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini reviews in medicinal chemistry, 21(20), 2584–2611.
  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., & Badshah, A. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • Chen, Y. W., Yiu, C. P. B., & Wong, K. Y. (2020). 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease. RSC advances, 10(72), 44381–44389.
  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Retrieved from [Link]

  • Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Hoffman, J. M. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867.
  • Jorquera, P. A., Seiler, C., & Eichelberger, M. C. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Virology journal, 19(1), 1-15.
  • Kishbaugh, T. L. (2016). Pyridines and imidazopyridines with medicinal significance. Current topics in medicinal chemistry, 16(29), 3274-3302.
  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug design, development and therapy, 15, 4289.
  • Noah, D. L., & Krug, R. M. (2015). New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Antiviral research, 121, 1-11.
  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2 (1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1534.
  • Virology Research Services. (n.d.). Understanding Cytotoxicity. Retrieved from [Link]

  • Wang, M., Cao, R., Zhang, L., Yang, X., Liu, J., Xu, M., ... & Xiao, G. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell research, 30(3), 269-271.
  • Zhang, J., Xu, W., Liu, A., & Du, G. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors.

Sources

Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Assessing a Novel Pyridinone Compound

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of drug discovery and chemical safety assessment.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct an in vitro cytotoxicity assessment of "1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one," a pyridinone derivative. While pyridinone structures are explored for various therapeutic applications, including antiviral agents, a thorough understanding of their cellular toxicity is paramount before further development.[3]

This guide is designed to be a self-validating system, moving from broad screening assays to more mechanistic studies. We will detail the rationale behind assay selection, provide step-by-step protocols for key methodologies, and discuss the interpretation of the data generated. The goal is to build a robust cytotoxicity profile for this compound, which can serve as a template for other novel compounds.

Part 1: Initial Cytotoxicity Screening - Gauging Overall Toxicity

The first step in assessing a novel compound is to determine its general effect on cell viability and membrane integrity. This is often achieved using high-throughput, cost-effective assays that provide a broad indication of toxicity and help determine the concentration range for further, more detailed studies.[1][4]

Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.[6][7]

The MTT assay is a robust and widely used initial screening tool due to its simplicity, reproducibility, and suitability for high-throughput screening.[1] It provides a quantitative measure of the compound's effect on cell proliferation and viability, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, a key metric of a compound's potency.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: MTT Assay P1 Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) P2 Incubate overnight (37°C, 5% CO₂) P1->P2 T1 Prepare serial dilutions of This compound T2 Treat cells with compound (include vehicle control) T1->T2 T3 Incubate for desired time (e.g., 24, 48, 72 hours) T2->T3 A1 Add MTT solution (5 mg/mL) to each well A2 Incubate for 3-4 hours (37°C) A1->A2 A3 Remove medium and add solubilization solution (e.g., DMSO, isopropanol) A2->A3 A4 Read absorbance at 570 nm A3->A4

Caption: General workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a human cell line (e.g., HeLa, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[5][6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is another fundamental method for assessing cytotoxicity. It quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[10][11]

This assay is an excellent complement to the MTT assay as it measures a different cytotoxic endpoint: cell membrane integrity.[2] A compound could be metabolically toxic without immediately rupturing the cell membrane, or vice-versa. Running both assays provides a more complete picture of the initial cytotoxic effect. The LDH assay is also simple and can be performed on the same culture supernatants before proceeding with an endpoint assay like MTT.[10]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol in a 96-well plate.

  • Supernatant Collection: After the desired incubation time, centrifuge the plate at 250 x g for 10 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the number of lysed cells.[13] Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Cell LineAssayIncubation TimeIC₅₀ (µM) of this compound
HepG2MTT24h> 100
HepG2MTT48h75.3 ± 5.1
HepG2LDH48h82.1 ± 6.8
HeLaMTT48h68.9 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Mechanistic Insights - How Does Cell Death Occur?

Once the IC₅₀ is established, the next logical step is to investigate the mechanism of cell death. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[14] Distinguishing between these pathways is crucial for understanding the compound's mode of action.

Differentiating Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as necrotic or late apoptotic cells.[14][16]

  • Annexin V- / PI- : Live, viable cells.[17]

  • Annexin V+ / PI- : Early apoptotic cells.[17]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[17]

  • Annexin V- / PI+ : Necrotic cells.

Apoptosis_Workflow cluster_prep Cell Treatment cluster_stain Staining cluster_analysis Analysis P1 Seed and treat cells in 6-well plates with compound (e.g., at IC₅₀ concentration) S1 Harvest cells (including supernatant) P1->S1 S2 Wash with cold PBS S1->S2 S3 Resuspend in Annexin V binding buffer S2->S3 S4 Add FITC-Annexin V and PI S3->S4 S5 Incubate for 15 min in the dark S4->S5 A1 Analyze by flow cytometry S5->A1 A2 Quantify cell populations: Live, Early Apoptotic, Late Apoptotic/Necrotic A1->A2

Caption: Workflow for Annexin V and PI staining to detect apoptosis and necrosis.

Probing the Apoptotic Pathway: Caspase Activity Assays

If apoptosis is identified as a primary mechanism, the next step is to investigate the involvement of caspases. Caspases are a family of proteases that are key mediators of apoptosis.[18][19] They are synthesized as inactive procaspases and are activated in a cascade during the apoptotic process.[18]

  • Initiator Caspases (e.g., Caspase-8, Caspase-9): Activated by pro-apoptotic signals.

  • Executioner Caspases (e.g., Caspase-3, Caspase-7): Activated by initiator caspases, they cleave cellular substrates to execute the apoptotic program.[18]

Caspase activity can be measured using colorimetric or fluorometric assays that utilize a specific peptide substrate conjugated to a reporter molecule (a chromophore or a fluorophore).[19][20] When a specific caspase is active, it cleaves its substrate, releasing the reporter molecule which can then be quantified.[19]

Measuring the activity of specific caspases (e.g., Caspase-3/7 as executioners, Caspase-8 for the extrinsic pathway, and Caspase-9 for the intrinsic pathway) can provide crucial insights into which apoptotic signaling cascade is triggered by the compound.[21]

Part 3: Investigating Associated Cellular Stress

Cytotoxicity is often linked to underlying cellular stress mechanisms. Investigating these can provide a deeper understanding of the compound's mode of action.

Oxidative Stress Assessment

Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[22][23] This can be a primary cause of toxicity or a downstream consequence of another cellular insult.

  • Cellular ROS Detection: Assays using fluorescent probes like Dihydroethidium (DHE) for superoxide or DCFDA for general ROS can measure the overall level of reactive oxygen species in cells after compound treatment.[22]

  • Lipid Peroxidation Assays: Oxidative stress can damage lipids in cell membranes, a process called lipid peroxidation. Measuring byproducts like malondialdehyde (MDA) is a common way to quantify this damage.

AssayCell LineTreatment (48h)Observation
Annexin V/PIHepG2IC₅₀ of CompoundSignificant increase in Annexin V+/PI- and Annexin V+/PI+ populations.
Caspase-3/7 ActivityHepG2IC₅₀ of CompoundDose-dependent increase in Caspase-3/7 activity.
Cellular ROSHepG2IC₅₀ of CompoundIncreased fluorescence of ROS-sensitive dye.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the in vitro cytotoxicity of this compound. By progressing from broad screening assays (MTT, LDH) to more specific mechanistic studies (Annexin V/PI, caspase activity, oxidative stress), researchers can build a comprehensive toxicity profile. The hypothetical data suggest that this compound may induce cytotoxicity in a time- and dose-dependent manner, potentially through the induction of apoptosis involving caspase activation and the generation of oxidative stress.

These findings provide a critical foundation for further preclinical development. Future studies could involve investigating the effects on a broader panel of cell lines, including non-cancerous primary cells to assess selectivity, and exploring the specific upstream apoptotic pathways (intrinsic vs. extrinsic) that are activated by this novel pyridinone compound.

References

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Boster Biological Technology. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed Central. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Retrieved from [Link]

  • RSC Publishing. (2018). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. Retrieved from [Link]

  • PubMed. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-2-ethyl-3-hydroxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. Retrieved from [Link]

Sources

Topic: Cellular Models for Efficacy Testing of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and utilization of cancer cell lines for evaluating the efficacy of the novel compound, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. The structural characteristics of this hydroxypyridinone suggest its potential role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a pivotal transcription factor that orchestrates the cellular response to hypoxia and is a key target in cancer therapy. This guide details the rationale for selecting appropriate cell lines, protocols for their culture and quality control, and robust methodologies for assessing compound efficacy through viability, target engagement, and functional downstream assays.

Introduction: The Hypoxia Pathway and Therapeutic Intervention

In solid tumors, rapid cell proliferation often outpaces the development of an adequate blood supply, leading to regions of low oxygen tension, or hypoxia.[1] Cancer cells adapt to this hypoxic environment by activating a complex signaling cascade primarily governed by the Hypoxia-Inducible Factors (HIFs).[2] The HIF-1 transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which marks it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[2] The half-life of HIF-1α under normoxic conditions can be as short as 5-8 minutes.[3][4] In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This active complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.[2]

The compound this compound, by mimicking hypoxia through PHD inhibition, is hypothesized to stabilize HIF-1α. This guide provides the necessary framework to test this hypothesis and evaluate its downstream functional consequences in relevant cancer cell models.

cluster_0 Normoxia (High O₂) cluster_1 Hypoxia (Low O₂) / Compound Action HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD O₂ Dependent Hydroxylation Degradation Degradation VHL VHL Complex PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation Compound This compound Compound->PHD Inhibition HIF1a_hypoxia HIF-1α HIF1_Complex HIF-1 Complex HIF1a_hypoxia->HIF1_Complex Stabilization HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocation HRE HRE Binding Nucleus->HRE TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes

Figure 1: The HIF-1α signaling pathway under normoxic vs. hypoxic conditions.

Recommended Cell Lines: Rationale and Characteristics

The selection of appropriate cell lines is critical for obtaining biologically relevant and reproducible data. We recommend three well-characterized human cancer cell lines that are known to exhibit robust hypoxic responses and represent different cancer types.

CharacteristicHEK293 (Human Embryonic Kidney)U-87 MG (Human Glioblastoma)HepG2 (Human Hepatocellular Carcinoma)
ATCC Number CRL-1573HTB-14HB-8065
Morphology Epithelial-likeAstrocytoid, PleomorphicEpithelial-like
Growth Mode AdherentAdherentAdherent
Key Features High transfection efficiency, useful for initial mechanistic studies.[5][6]Expresses high levels of HIF-1α under hypoxia, relevant for brain cancer studies.[4][7]Secretes plasma proteins, suitable for studying metabolic responses to hypoxia.[8][9]
Doubling Time ~24-34 hours~18-38 hours[10]~48 hours[8]

Foundational Protocols: Cell Line Integrity and Culture

Cell Line Authentication (A Self-Validating System)

The misidentification and cross-contamination of cell lines are significant causes of irreproducible research.[11][12] Therefore, it is imperative to perform cell line authentication before initiating any experiments and periodically thereafter.

Protocol: Short Tandem Repeat (STR) Profiling STR profiling generates a unique DNA fingerprint for each human cell line.[12]

  • Sample Submission: Submit a sample of your cell line to a reputable authentication service (e.g., ATCC).

  • Analysis: The service will amplify multiple polymorphic STR loci using multiplex PCR.[12]

  • Data Comparison: Compare the resulting STR profile against the public database of the cell bank from which the line was sourced (e.g., ATCC's STR database).[13] An algorithm will determine the percentage match. A match of ≥80% is generally required to confirm the identity of a human cell line.

Routine Cell Culture

Adherence to aseptic techniques and standardized culture protocols is essential for maintaining healthy, viable cells.

General Cell Thawing and Culture Initiation:

  • Prepare a T-75 flask with 15 mL of the appropriate pre-warmed complete growth medium.

  • Rapidly thaw a cryopreserved vial of cells in a 37°C water bath until a small ice crystal remains.[7][14]

  • Decontaminate the outside of the vial with 70% ethanol.

  • Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed medium.

  • Centrifuge the cell suspension at approximately 200 x g for 5 minutes. This step is crucial for removing the cryoprotectant (DMSO), which can be toxic to cells.

  • Aspirate the supernatant and gently resuspend the cell pellet in the T-75 flask containing fresh medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[7][8] Change the medium after 24 hours to remove any remaining dead cells and residual DMSO.

Subculture (Passaging) Protocols:

Cell LineGrowth MediumSubculture RatioSeeding DensityProtocol Specifics
HEK293 DMEM, 10% FBS, 1% Pen/Strep[15]1:5 to 1:101-2 x 10⁵ cells/cm²Passage when 80-90% confluent.[6][16] Use 0.25% Trypsin-EDTA.
U-87 MG EMEM, 10% FBS, 1% NEAA, 1mM Na-Pyruvate[17]1:3 to 1:6[17]1 x 10⁴ cells/cm²[10]Passage when 70-80% confluent.[17] Use 0.25% Trypsin-EDTA.[7]
HepG2 EMEM, 10% FBS, 1% Pen/Strep[8]1:4 to 1:6[14]2-4 x 10⁴ cells/cm²Passage when 70-80% confluent.[14] Use TrypLE™ or 0.05% Trypsin-EDTA.[14]

Experimental Workflow for Efficacy Testing

A logical, multi-step approach is required to characterize the efficacy of this compound.

Start Start: Authenticated Cell Stock Culture Cell Culture & Expansion Start->Culture Assay1 Assay 1: Cell Viability (MTT) Determine Cytotoxicity & IC₅₀ Culture->Assay1 Assay2 Assay 2: Target Engagement (Western Blot) Confirm HIF-1α Stabilization Assay1->Assay2 Select non-toxic concentrations Assay3 Assay 3: Functional Outcome (VEGF ELISA) Measure Downstream Effects Assay2->Assay3 Confirm target engagement Analysis Data Analysis & Interpretation Assay3->Analysis End Conclusion on Efficacy Analysis->End

Figure 2: Overall experimental workflow for compound efficacy testing.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] It is essential for determining the concentration range at which the compound affects cell proliferation or induces cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[19] Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20][21]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Mix gently by pipetting and measure the absorbance at 570 nm using a microplate reader.[19][21]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Western Blot for HIF-1α Stabilization

This protocol is designed to directly measure the intracellular levels of the HIF-1α protein, confirming target engagement by the compound.

Critical Considerations for HIF-1α Detection:

  • Rapid Degradation: HIF-1α is highly unstable under normoxic conditions.[3][22] All steps following cell harvesting must be performed quickly and on ice.

  • Nuclear Localization: Stabilized HIF-1α translocates to the nucleus. Using nuclear extracts is highly recommended for a stronger signal.[22]

  • Positive Controls: Always include a positive control. This can be cells treated with a known HIF stabilizer like cobalt chloride (CoCl₂) or deferoxamine (DFO), or cells incubated in a hypoxic chamber (1-2% O₂).[22][23][24]

Protocol Steps:

  • Cell Treatment: Seed cells in 6-well plates or 100 mm dishes. Grow to 70-80% confluency. Treat with various non-toxic concentrations of the compound (determined from the MTT assay) for 4-8 hours. Include positive (e.g., 150 µM CoCl₂) and vehicle controls.[23]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells on ice and lyse using a nuclear extraction kit or RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]

  • SDS-PAGE: Load 30-50 µg of nuclear protein per lane onto an 8-10% polyacrylamide gel.[23] Also load a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25] Confirm transfer efficiency by staining with Ponceau S.[22]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[23][25]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., Novus Biologicals, NB100-479) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[25]

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.[25]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25] The expected band for HIF-1α is approximately 95-120 kDa.[22][23]

  • Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., Lamin B1 for nuclear extracts or β-actin for whole-cell lysates) to ensure equal protein loading across lanes.

Start Cell Treatment & Lysate Preparation Quant Protein Quantification (BCA Assay) Start->Quant Load Load Equal Protein (30-50 µg) Quant->Load Gel SDS-PAGE (Protein Separation) Load->Gel Transfer Transfer to PVDF Membrane Gel->Transfer Block Blocking (5% Milk in TBST) Transfer->Block Ab1 Primary Antibody (anti-HIF-1α) Block->Ab1 Ab2 Secondary Antibody (HRP-conjugated) Ab1->Ab2 Detect ECL Detection & Imaging Ab2->Detect End Analyze Bands Detect->End

Figure 3: Workflow for the Western Blot protocol.

Protocol 3: VEGF Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the secretion of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic protein whose gene is a primary target of the HIF-1 complex.[26] Measuring VEGF levels provides a functional readout of the compound's activity.

  • Cell Seeding and Treatment: Seed cells in a 24-well or 12-well plate and grow to ~80% confluency. Replace the medium with a fresh, low-serum medium containing the desired concentrations of the compound, a positive control (CoCl₂), and a vehicle control.

  • Supernatant Collection: Incubate for 24 hours. After incubation, collect the cell culture supernatant from each well.

  • Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

  • ELISA Procedure: Perform the VEGF ELISA on the clarified supernatant according to the manufacturer's instructions (e.g., Abcam ab100662, Thermo Fisher MAN1000740 A).[27][28] A typical sandwich ELISA procedure involves:

    • Adding standards and samples to wells pre-coated with a VEGF capture antibody.[27][29]

    • Incubating to allow VEGF to bind.

    • Washing the wells, then adding a biotinylated detection antibody.[27][29]

    • Washing, then adding a streptavidin-HRP conjugate.[27]

    • Washing, then adding a TMB substrate to develop a colored product.[27]

    • Stopping the reaction with a stop solution and measuring the absorbance at 450 nm.[27][29]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of VEGF (in pg/mL or ng/mL) in each experimental sample.

Data Interpretation and Expected Results

  • MTT Assay: An effective compound may or may not show cytotoxicity. The primary goal is to identify a range of non-toxic concentrations for use in subsequent mechanism-of-action studies. A significant decrease in viability at high concentrations would define the compound's cytotoxic profile.

  • Western Blot: Successful target engagement will be demonstrated by a dose-dependent increase in the intensity of the HIF-1α band in cells treated with this compound, similar to or greater than the positive control. The untreated and vehicle-treated lanes should show little to no HIF-1α signal.

  • VEGF ELISA: A functionally active compound will cause a dose-dependent increase in the concentration of secreted VEGF in the culture medium, confirming that the stabilized HIF-1α is transcriptionally active.

By following this structured, multi-assay approach, researchers can robustly determine the cellular efficacy of this compound and validate its proposed mechanism as a stabilizer of HIF-1α.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Cell Growth Protocol for U87 cell line U87 (ATCC number HTB14) cell culture and formaldehyde crosslinking. ENCODE. [Link]

  • MTT assay. Wikipedia. [Link]

  • HepG2 Cell Culture - HepG2 Transfection. Altogen Biosystems. [Link]

  • Cell Authentication. In Vitro Technologies. [Link]

  • VEGF ELISA. Mediagnost. [Link]

  • ATCC STR Profiling Cell Authentication FAQ Flyer. ATCC. [Link]

  • Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Ubigene. [Link]

  • Culture of HEK293-EBNA1 Cells for Production of Recombinant Proteins. CSH Protocols. [Link]

  • SOP: Propagation of HepG2 (ATCC HB-8065). ENCODE. [Link]

  • Does anyone perform HIF1 alpha Western blot? ResearchGate. [Link]

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. PMC. [Link]

  • Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. REPROCELL. [Link]

  • HepG2 Cell Culture. Bio-protocol. [Link]

  • U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. Cytion. [Link]

  • Culture and transfection of HEK293T cells. Protocols.io. [Link]

  • HIF-1 alpha. Abcam. [Link]

  • Human VEGF ELISA Kit. BosterBio. [Link]

  • U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies. Cytion. [Link]

  • Cell type-dependent HIF1 α-mediated effects of hypoxia on proliferation, migration and metastatic potential of human tumor cells. PMC. [Link]

  • Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne. [Link]

  • U-87 MG. Culture Collections. [Link]

  • Real-Time Imaging of HIF-1α Stabilization and Degradation. ResearchGate. [Link]

  • Cellular Response to Hypoxia. Bio-Techne. [Link]

  • Modelling of hypoxia gene expression for three different cancer cell lines. PMC. [Link]

  • Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. PLOS ONE. [Link]

  • HIF1-alpha expressing cells induce a hypoxic-like response in neighbouring cancer cells. BMC Cancer. [Link]

  • Induction and Testing of Hypoxia in Cell Culture. ResearchGate. [Link]

  • Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. PMC. [Link]

  • Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS. [Link]

Sources

Application Notes and Protocols for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one in HIV Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyridinone Derivatives in Antiretroviral Research

The human immunodeficiency virus (HIV) pandemic remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents. A key target for anti-HIV drug design is the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into DNA, a crucial step in the viral life cycle. Pyridinone derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are characterized by their ability to bind to a hydrophobic pocket in the HIV-1 RT, allosterically inhibiting its function. This guide focuses on 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one , a representative member of this class, and outlines its potential applications and relevant experimental protocols in HIV research. While this specific molecule is not as extensively studied as some other pyridinone derivatives, its core structure is indicative of anti-HIV activity, making it a valuable tool for research and drug development.

Chemical Structure and Properties

This compound (CAS No: 61296-13-7) is a small organic molecule with the molecular formula C8H11NO2. Its structure, featuring a pyridinone core with ethyl, hydroxyl, and methyl substitutions, is key to its predicted biological activity.

Analytical methods for "1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a detailed framework for the analytical characterization of this compound (CAS: 61296-13-7), a pyridinone derivative of interest in pharmaceutical research and development. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering a multi-technique approach to unequivocally confirm the identity, purity, and structure of this small molecule. We will delve into the causality behind methodological choices, providing robust, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Spectroscopic techniques.

Introduction: The Analytical Imperative

This compound belongs to the pyridinone class of heterocyclic compounds. Related structures have been investigated for a range of biological activities, including potential use as anti-HIV agents.[1][2] As with any potential drug candidate, rigorous analytical characterization is a non-negotiable cornerstone of the development process. It ensures the integrity of research data and is a prerequisite for regulatory submission.

This guide moves beyond a simple listing of methods. It presents an integrated strategy, explaining how data from orthogonal techniques are woven together to build a complete analytical profile of the molecule.

Molecular Overview
  • Chemical Name: this compound

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

  • Structure: Chemical Structure of this compound

The analytical workflow is designed to confirm this precise structure and quantify it relative to any potential impurities.

cluster_0 Analytical Objectives cluster_1 Analytical Techniques Identity Identity MS MS Identity->MS MW Confirmation HPLC HPLC Identity->HPLC Retention Time Purity Purity Purity->HPLC Quantification Structure Structure Structure->MS Confirmation NMR NMR Structure->NMR Definitive FTIR FTIR Structure->FTIR Functional Groups UV_Vis UV-Vis

Caption: Relationship between analytical objectives and chosen techniques.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small-molecule drug substances. The pyridinone core of the target molecule contains a strong chromophore, making it ideally suited for UV detection.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the molecule. The stationary phase will be a non-polar C18 column, and the mobile phase will be a polar mixture of water and an organic solvent (acetonitrile or methanol). This setup ensures good retention and sharp peak shapes. A mild acid, such as formic or phosphoric acid, is added to the mobile phase to suppress the ionization of the hydroxyl group, leading to more consistent retention times and improved peak symmetry.[3]

Detailed Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN)

  • Sample Diluent: 50:50 Water:Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (scan from 200-400 nm with DAD)

| Gradient Program | See table below |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
18.0 5 95
18.1 95 5

| 22.0 | 95 | 5 |

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the area percentage of the main peak to determine purity.

Expected Results: A successful separation will show a single major peak for this compound with a stable retention time. Any other peaks are considered impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Mass Spectrometry for Molecular Weight Verification

Mass Spectrometry (MS) is an indispensable tool for confirming molecular identity by providing a highly accurate measurement of the molecular weight.

Rationale for Technique

Electrospray Ionization (ESI) is the preferred ionization method for this molecule. It is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it straightforward to confirm the molecular weight. Coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful approach for identifying impurity peaks observed in the chromatogram.

HPLC_System HPLC System ESI_Source Electrospray Ionization Source HPLC_System->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Filtered Ions Data_System Data System Detector->Data_System Signal

Caption: A simplified workflow for an LC-MS experiment.

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the main peak and identify potential impurities.

Instrumentation:

  • An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Utilize the HPLC method described in Section 2.2. The use of formic acid is critical as it is a volatile buffer compatible with MS.[3]

  • Divert the HPLC eluent to the ESI source post-UV detector.

  • Set the mass spectrometer to scan a mass range of m/z 50-500 in positive ion mode.

Data Interpretation:

  • Expected Molecular Ion: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z 154.19 , corresponding to the [M+H]⁺ adduct of C₈H₁₁NO₂.

  • High-Resolution Data: A high-resolution instrument should yield a mass measurement within 5 ppm of the theoretical value (Calculated for [C₈H₁₂NO₂]⁺: 154.0863).

  • Impurity Analysis: Mass spectra of minor peaks in the chromatogram can be extracted to hypothesize their structures (e.g., starting materials, degradation products).

NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale and Expected Spectra

The unique chemical environment of each proton and carbon atom in the molecule will result in a distinct signal in the NMR spectrum, creating a structural "fingerprint". Based on the structure, we can predict the key signals. Data from related pyridinone compounds can help guide these assignments.[2][4]

Protocol: ¹H and ¹³C NMR

Objective: To confirm the covalent structure of this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution).

Sample Preparation:

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protons Multiplicity Approx. δ (ppm) Integration
Ethyl -CH₃ Triplet ~1.3 3H
Ring -CH₃ Singlet ~2.2 3H
Ethyl -CH₂ Quartet ~4.0 2H
Ring H-3 Singlet ~5.8 1H
Ring H-5 Singlet ~6.0 1H

| Hydroxyl -OH | Broad Singlet | Variable | 1H |

Expected ¹³C NMR Chemical Shifts: The spectrum should display 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

Spectroscopic Characterization (FTIR & UV-Vis)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides valuable information about the functional groups present in a molecule.

Protocol:

  • Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Key Expected Peaks:

    • ~3300-3100 cm⁻¹: Broad peak from the O-H stretch of the hydroxyl group.

    • ~2980-2850 cm⁻¹: C-H stretching from the ethyl and methyl groups.

    • ~1650 cm⁻¹: Strong C=O stretching from the pyridinone carbonyl group.

    • ~1600-1450 cm⁻¹: C=C stretching from the aromatic ring.

UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule's chromophore.

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

  • Record the absorbance spectrum from 200 to 400 nm against a solvent blank.

  • The spectrum is expected to show a strong absorbance maximum (λmax) characteristic of the substituted pyridinone ring system, likely in the 270-300 nm range.[5][6]

Summary and Concluding Remarks

The comprehensive characterization of this compound requires an integrated analytical approach. HPLC establishes a purity profile, while MS confirms the molecular weight. Definitive structural proof is achieved through a combination of ¹H and ¹³C NMR, with FTIR and UV-Vis spectroscopy providing supporting functional group and electronic data. The application of these detailed protocols will ensure a robust and reliable characterization of this molecule, forming a solid foundation for further research and development.

References

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]

  • IUCr. (2017). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one. IUCrData. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 119879, 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile. [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column. [Link]

  • MDPI. (2020). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules. [Link]

  • SpectraBase. N'-[(E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-methylbenzenesulfonohydrazide. [Link]

  • ResearchGate. (2019). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). [Link]

  • Supporting Information, Royal Society of Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile on Newcrom R1 HPLC column. [Link]

  • Elgemeie, G. et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

  • PubMed. (2010). UV-vis spectroscopy and semiempirical quantum chemical studies on methyl derivatives of annulated analogues of azafluoranthene and azulene dyes. [Link]

Sources

The Versatile Scaffold: Application Notes for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Pyridone Core

The 2-pyridone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable physicochemical properties, makes it an attractive starting point for drug discovery.[1] The 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one scaffold, in particular, offers multiple points for chemical modification, allowing for the generation of diverse compound libraries to explore a wide range of biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this versatile scaffold, complete with detailed protocols for researchers in drug development.

Synthesis and Characterization of the Core Scaffold

The synthesis of the this compound scaffold can be achieved through a two-step process starting from the readily available 4-hydroxy-6-methylpyridin-2(1H)-one.

Protocol 1: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one

This protocol is adapted from the work of Reyes, H., et al. (2013).[1]

Materials:

  • Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • 1 N Hydrochloric acid (HCl)

  • Round bottom flask (500 ml)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a 500 ml round bottom flask equipped with a magnetic stirrer, add 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Add 350 ml of 1 N HCl to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 72 hours.

  • After 72 hours, allow the reaction mixture to cool to room temperature. A white solid should precipitate.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold water and then dry it thoroughly.

  • The resulting product is 4-hydroxy-6-methylpyridin-2(1H)-one. The expected yield is approximately 6.2 g (99%).

Characterization:

The product can be characterized by its melting point (273–275 °C) and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[1]

Protocol 2: N-Ethylation to Yield this compound

This protocol is a general method for N-alkylation of pyridinones.

Materials:

  • 4-hydroxy-6-methylpyridin-2(1H)-one

  • Ethyl iodide or diethyl sulfate

  • Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • In a round bottom flask under an inert atmosphere, dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in anhydrous DMF.

  • Add 1.2 equivalents of a base, such as potassium carbonate or sodium hydride, to the solution and stir for 30 minutes at room temperature.

  • Add 1.1 equivalents of ethyl iodide or diethyl sulfate dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

Confirm the structure of the N-ethylated product using 1H NMR (presence of the ethyl group signals), 13C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Activities

The this compound scaffold is a versatile platform for developing novel therapeutics targeting a range of diseases. The presence of the hydroxyl group at the C4 position and the reactive C3 and C5 positions allows for the introduction of various functional groups to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Antiviral Activity: Targeting HIV Reverse Transcriptase

Pyridinone-containing compounds have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV infection.[1] The 4-hydroxy-6-methylpyridin-2(1H)-one core has been identified as a key intermediate in the synthesis of second-generation NNRTI hybrids.[1] Derivatization of the this compound scaffold can lead to potent anti-HIV agents.

Proposed Derivatization Strategy:

  • C3 Position: Introduction of small, polar groups at the C3 position can enhance the interaction with the NNRTI binding pocket of HIV reverse transcriptase.[1]

  • C4-OH Group: Alkylation or arylation of the hydroxyl group can be explored to improve lipophilicity and cell permeability.

G Scaffold 1-ethyl-4-hydroxy- 6-methylpyridin-2(1H)-one C3_Deriv Derivatization at C3 (e.g., Nitration, Halogenation) Scaffold->C3_Deriv C4_Deriv Derivatization at C4-OH (e.g., Alkylation, Arylation) Scaffold->C4_Deriv Antiviral_Assay Anti-HIV Assay (e.g., RT Inhibition Assay) C3_Deriv->Antiviral_Assay C4_Deriv->Antiviral_Assay SAR Structure-Activity Relationship (SAR) Antiviral_Assay->SAR

Workflow for Antiviral Drug Discovery.

Protocol 3: Derivatization at the C3 Position via Condensation with Aldehydes

This protocol is adapted from a method used for the derivatization of 4-hydroxy-6-methylpyridin-2(1H)-one.

Materials:

  • This compound

  • Various aliphatic or aromatic aldehydes

  • Piperidine or another suitable base catalyst

  • Ethanol or another suitable solvent

  • Standard reaction and purification equipment

Procedure:

  • Dissolve this compound and an equimolar amount of the desired aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting product by recrystallization or column chromatography.

Table 1: Example of C3-derivatized compounds and their potential biological targets.

R-group at C3 (from R-CHO)Potential Biological TargetReference Activity of Similar Scaffolds
PhenylHIV Reverse TranscriptasePotent inhibition observed with aromatic substituents.
4-NitrophenylHIV Reverse TranscriptaseElectron-withdrawing groups can enhance activity.
2-FurylAnticancer (e.g., Tubulin polymerization)Furan-containing heterocycles show cytotoxic effects.
3-PyridylKinase InhibitionPyridine moieties are common in kinase inhibitors.
Anticancer Activity: Kinase Inhibition and Beyond

The 2-pyridone scaffold is present in several FDA-approved kinase inhibitors.[1] By strategic derivatization, the this compound scaffold can be tailored to target specific kinases involved in cancer progression.

Proposed Derivatization Strategy:

  • C3 and C5 Positions: Introduction of aryl or heteroaryl groups through cross-coupling reactions can lead to potent kinase inhibitors.

  • C4-OH Group: Conversion of the hydroxyl group to an ether or an amine can provide additional points for interaction with the kinase active site.

G Scaffold Pyridone Scaffold Kinase Kinase Active Site Scaffold->Kinase Binds to Inhibition Inhibition of Phosphorylation Scaffold->Inhibition Downstream Downstream Signaling Kinase->Downstream Phosphorylates ATP ATP ATP->Kinase Binds to Inhibition->Downstream Cell_Proliferation Cancer Cell Proliferation Downstream->Cell_Proliferation Promotes

Mechanism of Kinase Inhibition by Pyridone Derivatives.

Protocol 4: General Kinase Inhibition Assay

This is a general protocol for assessing the kinase inhibitory activity of newly synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Target kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase for a specified period.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities associated with the 2-pyridone core make it a valuable tool for medicinal chemists. The protocols and strategies outlined in this guide provide a framework for researchers to explore the full potential of this versatile scaffold in the discovery of new drugs for a variety of diseases. Future work should focus on the synthesis of diverse libraries of derivatives and their screening against a broad panel of biological targets to uncover new therapeutic opportunities.

References

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1534. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35845-35871. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pyridinone derivative.

Introduction

This compound is a substituted pyridinone, a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1] The synthesis of this specific derivative, while conceptually straightforward, can present several challenges that impact the final yield and purity. This guide provides a comprehensive troubleshooting framework, grounded in the reaction mechanism and practical laboratory experience, to empower you to overcome these hurdles.

A common and efficient route to this compound involves the reaction of dehydroacetic acid (DHA) with ethylamine.[2] This reaction proceeds through a series of steps including nucleophilic attack, ring opening, and subsequent intramolecular cyclization and dehydration. Understanding these steps is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no product formation?

A1: The most frequent reason for low or no yield is incomplete reaction or failure of the initial nucleophilic attack of ethylamine on dehydroacetic acid. This can be due to several factors:

  • Poor quality of starting materials: Ensure dehydroacetic acid is pure and dry. Ethylamine solution concentration should be verified.

  • Inadequate reaction temperature: The reaction requires sufficient thermal energy to overcome the activation barrier. A temperature that is too low will result in a sluggish or stalled reaction.

  • Incorrect stoichiometry: An insufficient excess of ethylamine may lead to an incomplete reaction.

Q2: I observe a significant amount of a sticky, dark-colored byproduct. What is it and how can I avoid it?

A2: The formation of dark, resinous byproducts is often due to polymerization or degradation of starting materials and intermediates under harsh reaction conditions. Prolonged reaction times at high temperatures can promote these side reactions. To mitigate this, it is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC) and to avoid unnecessarily long heating times.

Q3: My final product is difficult to purify and appears to be contaminated with a starting material. What is the best purification strategy?

A3: If your product is contaminated with unreacted dehydroacetic acid, a simple acid-base extraction can be effective. Dehydroacetic acid is acidic and can be removed by washing the organic layer with a mild aqueous base. The desired product, being a pyridinone, is less acidic and will remain in the organic phase. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should yield the pure product.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield (<50%)
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction has not proceeded to completion, leaving a significant amount of starting material.- Verify Reaction Time and Temperature: Monitor the reaction progress by TLC. If the starting material spot persists, consider increasing the reaction time or temperature incrementally. - Increase Ethylamine Excess: A larger excess of ethylamine can help drive the reaction to completion. Try increasing the molar ratio of ethylamine to dehydroacetic acid.
Side Reactions At elevated temperatures, dehydroacetic acid can undergo self-condensation or other decomposition pathways.- Optimize Reaction Temperature: Determine the optimal temperature that promotes the desired reaction without significant byproduct formation. A temperature range of 80-120°C is a good starting point. - Control Reaction Time: Avoid prolonged heating once the reaction is complete as determined by TLC.
Product Loss During Workup The product may be partially soluble in the aqueous phase during extraction or lost during recrystallization.- Optimize Extraction pH: Ensure the pH of the aqueous phase is carefully controlled during workup to minimize product loss. - Careful Recrystallization: Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation.
Problem 2: Impure Product (Multiple Spots on TLC)
Potential Cause Explanation Recommended Solution
Unreacted Starting Materials Dehydroacetic acid or its initial adduct with ethylamine may be present.- Improve Reaction Completion: Refer to the solutions for "Incomplete Reaction" above. - Acid-Base Extraction: Wash the crude product solution with a mild aqueous base to remove acidic impurities like dehydroacetic acid.
Formation of Byproducts Potential byproducts include the un-ethylated pyridinone or products from side reactions of dehydroacetic acid.- Optimize Reaction Conditions: Adjusting temperature and reaction time can minimize the formation of specific byproducts. - Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the desired product from closely related impurities.
Product Degradation The pyridinone ring can be susceptible to degradation under strongly acidic or basic conditions, or at very high temperatures.- Mild Workup Conditions: Use mild acids and bases during the workup procedure. - Avoid Excessive Heat: Dry the final product under vacuum at a moderate temperature.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on the reaction of dehydroacetic acid and ethylamine. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Dehydroacetic acid (DHA)

  • Ethylamine solution (e.g., 70% in water)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dehydroacetic acid (1 equivalent) in ethanol.

  • Addition of Ethylamine: Add an excess of ethylamine solution (2-3 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted dehydroacetic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Visualizing the Workflow

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents are pure and stoichiometry is correct check_reagents->reagents_ok Pass reagents_bad Impure reagents or incorrect stoichiometry check_reagents->reagents_bad Fail review_conditions 2. Review Reaction Conditions (Temperature, Time) reagents_ok->review_conditions purify_reagents Purify/replace reagents and verify stoichiometry reagents_bad->purify_reagents purify_reagents->start conditions_ok Conditions are optimal review_conditions->conditions_ok Pass conditions_bad Suboptimal conditions review_conditions->conditions_bad Fail evaluate_workup 3. Evaluate Workup & Purification conditions_ok->evaluate_workup optimize_conditions Systematically optimize temperature and time conditions_bad->optimize_conditions optimize_conditions->review_conditions workup_ok Minimal product loss evaluate_workup->workup_ok Pass workup_bad Significant product loss evaluate_workup->workup_bad Fail investigate_side_reactions 4. Investigate Side Reactions workup_ok->investigate_side_reactions refine_workup Refine extraction and recrystallization techniques workup_bad->refine_workup refine_workup->evaluate_workup yield_improved Yield Improved investigate_side_reactions->yield_improved

Caption: A systematic workflow for troubleshooting low yield.

Reaction Mechanism Overview

Reaction_Mechanism DHA Dehydroacetic Acid Intermediate1 Nucleophilic Attack (Ring Opening) DHA->Intermediate1 + Ethylamine EtNH2 Ethylamine EtNH2->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Heat Product 1-ethyl-4-hydroxy-6-methyl pyridin-2(1H)-one Intermediate2->Product - H2O

Caption: Key steps in the synthesis from dehydroacetic acid.

References

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1534. [Link]

  • Manivannan, V., et al. (2008). Synthesis, crystal growth, structural and optical properties of an organic NLO material. ResearchGate. [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Side Products in Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyridinone scaffolds. As Senior Application Scientists, we provide not just solutions, but also the underlying mechanistic rationale to empower your experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm seeing broad signals in my ¹H NMR and my isolated product has poor solubility. What could be the issue?

A1: This is a classic sign of pyridinone dimerization.

Pyridinones, particularly 2-pyridones, have a strong tendency to form hydrogen-bonded dimers.[1] This dimerization can lead to significant line broadening in NMR spectra due to the dynamic equilibrium between the monomer and dimer forms in solution. The formation of these stable, hydrogen-bonded complexes also reduces the compound's solubility in less polar organic solvents, making purification and characterization challenging.[2]

Mechanism of Dimerization:

The dimerization occurs through the formation of two strong N-H···O hydrogen bonds between two pyridone molecules, creating a stable, centrosymmetric dimer.[3] The equilibrium between the monomer and dimer is highly dependent on the solvent.

  • Non-polar solvents (e.g., chloroform, toluene): Favor the dimer form due to hydrophobic effects.[1][2]

  • Polar, protic solvents (e.g., methanol, water): Disrupt the hydrogen bonds, shifting the equilibrium towards the monomeric form.[1][2]

Caption: Pyridinone Monomer-Dimer Equilibrium.

Troubleshooting and Mitigation Strategies:

  • NMR Analysis: To obtain sharp NMR signals, acquire the spectrum in a polar, protic solvent like DMSO-d₆ or CD₃OD. If solubility is an issue, gentle heating of the NMR tube may also help break up the dimers.

  • Purification: If your product precipitates as a dimer, recrystallization from a highly polar solvent can yield the pure monomeric compound. For column chromatography, consider using a more polar eluent system, potentially with a small percentage of methanol or acetic acid to disrupt hydrogen bonding and improve solubility on the column.

  • Reaction Conditions: While dimerization is often a post-reaction issue, running the reaction in a more polar solvent can sometimes prevent the product from crashing out of solution as a dimer during the reaction itself.

Q2: My yield is significantly lower than expected, and I'm isolating a ketone/aldehyde byproduct corresponding to one of my starting materials. Why is this happening?

A2: This strongly suggests the hydrolysis of an enamine or imine intermediate.

Many pyridinone syntheses, such as the Bohlmann-Rahtz and Guareschi-Thorpe reactions, proceed through enamine or imine intermediates.[4][5][6] These intermediates are susceptible to hydrolysis back to their constituent carbonyl and amine components, especially in the presence of acid and water.[7][8][9]

Mechanism of Enamine Hydrolysis:

The hydrolysis is typically acid-catalyzed and is the microscopic reverse of enamine formation.[8][9]

  • Protonation: The enamine double bond is protonated at the α-carbon, forming a resonance-stabilized iminium ion.[7][9]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

  • Proton Transfer & Elimination: A series of proton transfers occurs, ultimately leading to the elimination of the secondary amine and reformation of the carbonyl group.[7][8]

Hydrolysis_Workflow start Enamine Intermediate step1 Protonation of α-Carbon (H₃O⁺) start->step1 step2 Formation of Iminium Ion step1->step2 step3 Nucleophilic Attack by H₂O step2->step3 step4 Formation of Hemiaminal-like intermediate step3->step4 step5 Proton Transfer & Elimination of Secondary Amine step4->step5 end Ketone/Aldehyde Byproduct step5->end

Caption: Workflow of Enamine Hydrolysis Side Reaction.

Troubleshooting and Mitigation Strategies:

StrategyCausality & Explanation
Use Anhydrous Conditions The most direct approach. By minimizing the amount of water present, the hydrolysis reaction is suppressed. Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
Control pH Hydrolysis is acid-catalyzed. If acidic conditions are required for the main reaction, use the mildest acid possible or a buffered system. For instance, in the Guareschi-Thorpe synthesis, using ammonium carbonate can act as both a nitrogen source and a buffer, minimizing hydrolysis.[10]
Temperature Control Higher temperatures can accelerate the rate of hydrolysis. Run the reaction at the lowest effective temperature.
One-Pot Procedures In multi-step syntheses like the Bohlmann-Rahtz, isolating the aminodiene intermediate can expose it to atmospheric moisture.[5] Developing a one-pot procedure where the intermediate is generated and cyclized without isolation can improve yields by minimizing its exposure to water.[11]

Recommended Protocol: pH-Controlled Guareschi-Thorpe Synthesis [10][12]

This protocol utilizes ammonium carbonate in an aqueous medium, which surprisingly minimizes hydrolysis by acting as a buffer, while still providing the necessary ammonia source.[10][13]

  • Reactant Setup: In a sealed vessel, combine the 1,3-dicarbonyl compound (1 mmol), the alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent: Add water (2-3 mL). The ammonium carbonate creates a self-buffering system.

  • Reaction: Stir the mixture vigorously at 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the desired pyridinone product often precipitates directly from the reaction medium. The solid can be collected by simple filtration, washed with water, and dried. This method has been shown to produce high yields with minimal hydrolysis byproducts.[10]

Q3: My characterization data (NMR, IR) is ambiguous. Could I have a mix of tautomers?

A3: Yes, the 2-hydroxypyridine ⇌ 2-pyridone tautomerism is a fundamental property of this scaffold and a common source of confusion.

The pyridone ring can exist in two tautomeric forms: the lactam (2-pyridone) and the lactim (2-hydroxypyridine). The position of this equilibrium is highly sensitive to the environment, particularly the solvent.[1][14]

  • Gas Phase & Non-Polar Solvents (e.g., cyclohexane): The aromatic 2-hydroxypyridine form is often favored.[15]

  • Polar Solvents (e.g., water, alcohols) & Solid State: The more polar 2-pyridone form, with its amide-like character, predominates.[1][14][15] This is because polar solvents can better solvate the larger dipole moment of the 2-pyridone tautomer.[14]

SolventPredominant TautomerRationale
Cyclohexane2-HydroxypyridineAromatic stability is the dominant factor in a non-polar environment.
ChloroformEquilibrium MixtureIntermediate polarity allows for the presence of both tautomers.
Water/Methanol2-PyridoneHigh solvent polarity and hydrogen bonding stabilize the larger dipole moment of the pyridone form.[14][15]
Solid State2-PyridoneCrystal packing forces and intermolecular hydrogen bonding strongly favor the pyridone tautomer.[1]

Impact on Characterization:

  • ¹H NMR: The proton on the heteroatom will appear as a broad N-H signal (often >10 ppm) for the pyridone or a sharper O-H signal for the hydroxypyridine. The chemical shifts of the ring protons will also differ between the two forms.

  • ¹³C NMR: The C=O carbon of the pyridone form will have a characteristic signal around 160-170 ppm.

  • IR Spectroscopy: The pyridone form will show a strong C=O stretch (~1650-1690 cm⁻¹), while the O-H stretch (~3200-3600 cm⁻¹) will be absent. The reverse is true for the hydroxypyridine tautomer.[1]

Troubleshooting Workflow for Tautomeric Ambiguity:

Tautomer_Troubleshooting start Ambiguous Spectroscopic Data q1 What was the NMR solvent? start->q1 res1 Mixture is likely. Re-run in polar solvent. q1->res1 path1 res2 Pyridone form should dominate. Check for other impurities. q1->res2 path2 path1 Non-polar (e.g., CDCl₃) action1 Acquire IR spectrum (solid state, KBr pellet) res1->action1 path2 Polar (e.g., DMSO-d₆) res2->action1 res3 Strong C=O stretch (~1670 cm⁻¹)? action1->res3 final_pyridone Confirms 2-Pyridone form res3->final_pyridone Yes final_hydroxy Confirms 2-Hydroxypyridine or other impurity res3->final_hydroxy No

Caption: Troubleshooting workflow for tautomer identification.

References
  • Wikipedia. 2-Pyridone. [Link]

  • Nakazawa, S., et al. (2001). Dimerization by Hydrogen Bonding and Photochemical Properties of Dipyridone. The Journal of Physical Chemistry A. [Link]

  • Jäger, M., et al. (2018). Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. Chemistry – A European Journal. [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • Đilović, I., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Molecules. [Link]

  • Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]

  • Química Organica.org. Guareschi-Thorpe synthesis of pyridine. [Link]

  • Giannini, G., et al. (2019). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. [Link]

  • YouTube. Enamine Formation and Hydrolysis. [Link]

  • Azizi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Azizi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study. Molecules. [Link]

  • Merck Index. Guareschi-Thorpe Condensation. [Link]

  • Li, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Botlik, B. B., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Snieckus, V., et al. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Pradhan, C., et al. (2025). Synthesis of pyridinone with various reactions. ResearchGate. [Link]

  • Google Patents.
  • Sollenberger, M. S., & Martin, R. B. (1970). Mechanism of enamine hydrolysis. Journal of the American Chemical Society. [Link]

  • Zagan, W., et al. (2022). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology. [Link]

  • WuXi Biology. How about Tautomers?. [Link]

  • Shaabani, A., et al. (2012). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Molecular Diversity. [Link]

  • Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. [Link]

  • ResearchGate. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. [Link]

  • Ashenhurst, J. (2025). Enamines – Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • Azizi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Chempanda. Pyridine deep dive: Applications and side effects. [Link]

  • Wikipedia. Pyridine. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridinone derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these vital heterocyclic scaffolds, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions effectively.

Section 1: Troubleshooting Common Issues

This section is dedicated to resolving specific problems that can arise during the synthesis of pyridinone derivatives. Each issue is presented in a question-and-answer format to directly address your concerns.

Issue 1: Low Reaction Yield

Q1: My reaction yield for a pyridinone derivative synthesis is significantly lower than expected. What are the potential causes, and how can I troubleshoot this?

A1: Low yields are a frequent challenge in organic synthesis and can stem from multiple factors. A systematic approach is crucial for identifying and resolving the root cause.

Causality and Troubleshooting Strategy:

Low yields often indicate suboptimal reaction conditions, incomplete conversion of starting materials, or loss of product during work-up and purification. The following workflow provides a structured approach to diagnosing and improving your yield.

LowYieldTroubleshooting Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents ReviewConditions 2. Assess Reaction Conditions (Temperature, Time, Solvent, Catalyst) CheckReagents->ReviewConditions Reagents OK Endpoint Yield Improved CheckReagents->Endpoint Impure Reagents/ Incorrect Stoichiometry (Action: Purify/Recalculate) EvaluateWorkup 3. Analyze Work-up & Purification ReviewConditions->EvaluateWorkup Conditions Optimized ReviewConditions->Endpoint Suboptimal Conditions Identified (Action: Modify Conditions) InvestigateSideReactions 4. Investigate Potential Side Reactions EvaluateWorkup->InvestigateSideReactions Procedure Optimized EvaluateWorkup->Endpoint Product Loss Identified (Action: Refine Procedure) InvestigateSideReactions->Endpoint Side Reactions Minimized

Caption: Troubleshooting workflow for low reaction yields.

In-depth Troubleshooting Steps:

  • Reagent Purity and Stoichiometry:

    • Expertise & Experience: Impurities in starting materials can act as catalysts for side reactions or inhibit the desired transformation. Ensure all reagents are of high purity. Re-purify if necessary. Verify that the stoichiometry of your reactants is correct; an excess or deficit of one component can halt the reaction or lead to byproduct formation.[1]

    • Trustworthiness: Before starting, run a simple analytical check on your starting materials, such as NMR or melting point, to confirm their identity and purity.

  • Reaction Conditions:

    • Temperature: Many pyridinone syntheses require heating. However, excessive temperatures can cause decomposition. If your yield is low, consider optimizing the temperature in 5-10°C increments.

    • Solvent: The solvent's polarity can significantly influence reactant solubility and the reaction mechanism. For instance, in some multi-component reactions, protic solvents like methanol are essential for the reaction to proceed.[2] Experiment with different solvents or solvent mixtures to find the optimal medium.

    • Catalyst: The choice and loading of a catalyst are critical. For example, in the Hantzsch pyridine synthesis, traditional methods can be inefficient. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields.[3] For other syntheses, bases like piperidine or acids may be required. If your reaction is sluggish or not proceeding, consider screening different catalysts.

    • Reaction Time: Monitor your reaction's progress using TLC or LC-MS. Reactions that are run for too long can lead to the decomposition of the product.[1] Conversely, insufficient time will result in incomplete conversion.

  • Work-up and Purification:

    • Expertise & Experience: Significant product loss can occur during extraction, washing, and chromatography. Ensure your extraction solvent is appropriate for your product's polarity. Minimize the number of purification steps where possible.

    • Trustworthiness: Analyze aqueous layers by TLC or LC-MS after extraction to ensure no product is being discarded. When performing column chromatography, choose a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation.

  • Side Reactions:

    • Expertise & Experience: The formation of byproducts is a common reason for low yields. In multi-component reactions like the Hantzsch synthesis, the order of reagent addition can be crucial to prevent the formation of undesired intermediates.

    • Authoritative Grounding: At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and varying conditions can lead to unexpected products.[3] Understanding the potential side reactions for your specific synthesis is key to mitigating them.

Issue 2: Poor Regioselectivity

Q2: I am obtaining a mixture of regioisomers in my pyridinone synthesis. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge, especially when functionalizing an existing pyridine or pyridinone ring or in cycloaddition reactions. The electronic and steric properties of the substituents and the reaction mechanism play a crucial role.

Causality and Control Strategies:

Regioselectivity is governed by the relative stability of the intermediates leading to the different products. By modifying the reaction conditions or the substrate itself, you can favor one pathway over another.

Key Factors Influencing Regioselectivity:

  • Directing Groups: The presence of certain functional groups on the pyridine ring can direct incoming reagents to specific positions. For instance, in transition metal-catalyzed C-H functionalization, a directing group can chelate to the metal center and guide the catalyst to a specific C-H bond.[4][5]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at less sterically hindered sites.[5]

  • Electronic Effects: Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of these groups influences the site of reaction.

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of metal and ligands can have a profound impact on regioselectivity.[6]

  • Solvent: The solvent can influence the stability of charged intermediates and transition states, thereby affecting the regiochemical outcome.[7]

Troubleshooting Strategies for Poor Regioselectivity:

StrategyRationaleExample Application
Introduce a Directing Group A directing group can pre-organize the substrate and catalyst, leading to a highly selective reaction at a specific C-H bond.In Rh-catalyzed C6-borylation of 2-pyridones, a directing group on the nitrogen atom ensures high selectivity.[5]
Modify Existing Substituents Altering the steric bulk or electronic nature of substituents can disfavor the formation of one regioisomer.Increasing the size of a substituent at the C6 position can hinder reaction at that site and favor functionalization at other positions.
Screen Different Catalysts Different metals and ligands have distinct steric and electronic profiles, which can lead to different regiochemical outcomes.A catalyst-controlled selective synthesis of pyridines and pyrroles from the same starting materials has been developed by switching the metal catalyst.[6]
Optimize Solvent and Temperature These parameters can alter the reaction pathway by stabilizing different intermediates or transition states.A dramatic change in regioselectivity was observed in the addition of ketene silyl acetals to N-benzyl pyridinium salts when the solvent was changed from acetonitrile to DMSO.[7]
Issue 3: Formation of Unexpected Byproducts

Q3: My reaction is producing unexpected byproducts. What are the likely causes and how can I minimize their formation?

A3: The formation of unexpected byproducts often points to competing reaction pathways, reagent decomposition, or the presence of impurities. Identifying the structure of the byproduct is the first step in diagnosing the problem.

Common Byproducts and Their Mitigation:

  • Over-oxidation or Incomplete Oxidation: In syntheses involving an oxidation step, such as the aromatization of a dihydropyridine in the Hantzsch synthesis, using an inappropriate oxidant or incorrect stoichiometry can lead to a mixture of the dihydropyridine and the fully aromatized pyridine, or even decomposition.

    • Solution: Screen milder and more selective oxidizing agents. Monitor the reaction carefully to determine the optimal reaction time for complete conversion without degradation.

  • Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes react with themselves, especially at high concentrations or temperatures.

    • Solution: Try running the reaction at a lower concentration (higher dilution). Adding the reactive species slowly to the reaction mixture can also help to minimize self-reaction.

  • Reaction with Solvent: Some reactive intermediates can be trapped by the solvent.

    • Solution: Choose a more inert solvent for your reaction.

  • Hydrolysis: If your starting materials or products are sensitive to water, ensure that you are using anhydrous conditions.

    • Solution: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Section 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments relevant to the synthesis of pyridinone derivatives.

Protocol 1: Hantzsch Dihydropyridine Synthesis with Improved Yield

This protocol is an adaptation of the classical Hantzsch synthesis, incorporating modern improvements to enhance yield and reduce reaction time.[3]

Materials:

  • Aldehyde (e.g., benzaldehyde), 1 equivalent

  • β-ketoester (e.g., ethyl acetoacetate), 2 equivalents

  • Nitrogen source (e.g., ammonium acetate), 1.1 equivalents

  • p-Toluenesulfonic acid (PTSA), 0.1 equivalents

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, prepare a 0.1 M aqueous solution of SDS.

  • To this micellar solution, add the aldehyde, β-ketoester, ammonium acetate, and PTSA.

  • Submerge the flask in an ultrasonic bath at room temperature.

  • Irradiate the mixture with ultrasound. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Upon completion, the product will often precipitate from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude dihydropyridine by recrystallization from ethanol to yield the pure product.

Protocol 2: Purification of Pyridinone Derivatives by Column Chromatography

This protocol provides a general method for the purification of pyridinone analogs using silica gel column chromatography.

Materials:

  • Crude pyridinone derivative

  • Silica gel for column chromatography

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass column and standard laboratory glassware

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase by running TLC plates of the crude material in various solvent mixtures. A good solvent system will provide a clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified pyridinone derivative.

Section 3: Frequently Asked Questions (FAQs)

Q4: What are the advantages of using multi-component reactions (MCRs) for synthesizing pyridinone derivatives?

A4: MCRs, such as the Hantzsch synthesis, are highly atom-efficient processes that allow for the construction of complex molecules from simple starting materials in a single step.[3] This simplifies the synthetic procedure, reduces waste, and can lead to higher overall yields compared to linear synthetic routes.

Q5: How can I achieve C-H functionalization at a specific position on the pyridinone ring?

A5: Site-selective C-H functionalization of 2-pyridones is a powerful tool for late-stage modification.[5] The selectivity can be controlled by several factors, including the use of directing groups, the choice of a specific transition metal catalyst, and steric or electronic influences of existing substituents on the ring.[4][5]

Q6: Are there "green" or more environmentally friendly methods for pyridinone synthesis?

A6: Yes, significant research has focused on developing greener synthetic routes. This includes the use of water as a solvent, employing reusable catalysts, and utilizing energy-efficient methods like microwave irradiation.[3][8] For example, the Hantzsch reaction has been successfully performed in aqueous micelles, and some syntheses have been adapted to solvent-free conditions.[3]

Q7: My pyridinone derivative is difficult to purify. What are some alternative purification strategies?

A7: If standard column chromatography or recrystallization is proving ineffective, consider the following:

  • Acid-Base Extraction: If your compound has acidic or basic functionality, you can use pH adjustments to move it between aqueous and organic layers, leaving neutral impurities behind.[9]

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative high-performance liquid chromatography can be an excellent option.

  • Distillation: For volatile liquid pyridinones, distillation under reduced pressure can be an effective purification method.[10]

References

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (2025). Retrieved January 20, 2026, from [Link]

  • Transition Metal‐Catalyzed C H Functionalization of 2‐Pyridones, 2‐Pyrones, and Their Benzo‐Fused Congeners | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations | Organic Letters. (2011). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of pyridinone with various reactions. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Retrieved January 20, 2026, from [Link]

  • Synthesis of some pyridone derivatives - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing). (2017). Retrieved January 20, 2026, from [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Retrieved January 20, 2026, from [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - NIH. (2013). Retrieved January 20, 2026, from [Link]

  • A catalyst-controlled selective synthesis of pyridines and pyrroles - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023). Retrieved January 20, 2026, from [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. (2021). Retrieved January 20, 2026, from [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved January 20, 2026, from [Link]

  • Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation | Chemical Research in Toxicology. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]

  • Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review | Request PDF - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of Pyridin-2(1H)-imines via the Transformation of Conjugated Ynones. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Retrieved January 20, 2026, from [Link]

  • Metal-catalysed Pyridine Ring Synthesis - Wordpress. (2026). Retrieved January 20, 2026, from [Link]

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E - American Chemical Society. (2026). Retrieved January 20, 2026, from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • 161 questions with answers in PYRIDINES | Science topic - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safety Issues with Pyridine Ring Construction - Wordpress. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Stability of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My solution of this compound is showing a color change over time. What could be the cause?

A color change in your solution is often the first indicator of chemical degradation. For a hydroxypyridinone structure like this compound, this can be attributed to several factors, primarily oxidation. The electron-rich nature of the hydroxypyridinone ring makes it susceptible to oxidation, which can lead to the formation of colored byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Solvent Purity: Ensure you are using high-purity, degassed solvents. Peroxides in older ether-based solvents, for example, can initiate oxidation.

  • Light Exposure: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Photodegradation can often lead to colored impurities.

  • pH Considerations: The stability of the compound can be pH-dependent. Determine the pH of your solution and consider if it is contributing to the degradation.

FAQ 2: I am observing a decrease in the concentration of my stock solution over a short period. What are the likely degradation pathways?

A decrease in concentration points towards degradation of the parent molecule. Based on the structure of this compound and literature on similar pyridinone compounds, the primary degradation pathways are likely hydrolysis and oxidation.[1][2]

  • Hydrolytic Degradation: While the pyridinone ring itself is relatively stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis, potentially leading to ring-opening.[1]

  • Oxidative Degradation: As mentioned, the hydroxypyridinone moiety is susceptible to oxidation. This can involve the hydroxylation of the ring followed by further reactions.

To investigate the specific degradation pathway in your system, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study

This protocol will help you identify the conditions under which this compound is unstable.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of your stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal parts of your stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal parts of your stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a sample of the stock solution in a calibrated oven at 105°C for 24 hours.[2]

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Use a suitable reversed-phase HPLC method to separate the parent compound from its degradation products. A C18 column is often a good starting point. The mobile phase could be a gradient of methanol or acetonitrile and water.[2]

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that show the most significant degradation are the ones your compound is most sensitive to.

Data Summary Table:

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl, 60°C24
0.1 N NaOH, 60°C24
3% H₂O₂, RT24
105°C24
Photolysis24

This table should be filled in with your experimental data.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway for this compound based on common reactions of similar structures.

DegradationPathway Parent This compound Oxidized Oxidized Products (e.g., quinone-like structures) Parent->Oxidized Oxidation (O₂, H₂O₂) Hydrolyzed Ring-Opened Products Parent->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

FAQ 3: How should I prepare and store my stock solutions of this compound to ensure long-term stability?

Based on the potential stability issues, the following best practices are recommended for the preparation and storage of your solutions.

Recommended Storage Protocol:

  • Solvent Selection: Use high-purity, degassed solvents. If using water, use HPLC-grade water.

  • Inert Environment: After dissolving the compound, sparge the solution with an inert gas like nitrogen or argon for a few minutes to remove dissolved oxygen.

  • pH Control: If your application allows, buffer the solution to a neutral or slightly acidic pH. The optimal pH should be determined through a stability study.

  • Light Protection: Always store solutions in amber vials or protect them from light.

  • Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C).[3] For long-term storage, -80°C is preferable.

  • Aliquoting: Aliquot your stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles and minimize the introduction of contaminants and atmospheric oxygen upon each use.

Decision Workflow for Solution Preparation:

SolutionPrepWorkflow Start Start: Prepare Solution ChooseSolvent Choose High-Purity, Degassed Solvent Start->ChooseSolvent Dissolve Dissolve Compound ChooseSolvent->Dissolve Inert Sparge with N₂ or Ar Dissolve->Inert CheckpH Check pH Inert->CheckpH Buffer Buffer to Optimal pH (if necessary) CheckpH->Buffer pH outside optimal range Store Store in Amber Vials CheckpH->Store pH in optimal range Buffer->Store Aliquot Aliquot for Single Use Store->Aliquot Temperature Store at ≤ -20°C Aliquot->Temperature End End: Stable Solution Temperature->End

Caption: Workflow for preparing stable solutions of this compound.

By following these guidelines and proactively investigating the stability of this compound under your specific experimental conditions, you can ensure the reliability and reproducibility of your results.

References

  • Niu, H., et al. (2025, November 1). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the solubility challenges commonly encountered with this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: Physicochemical Properties

This compound is a pyridinone derivative with promising applications in various research fields. However, its utility can be hampered by its limited aqueous solubility.

PropertyValue/InformationSource
Water Solubility >23 µg/mL
Structure Pyridinone derivative
pKa (estimated) The 4-hydroxy group on the pyridinone ring is weakly acidic. Based on similar structures like 4-amino-2-hydroxy-5-methylpyridine (pKa ≈ 11.90), the pKa of the hydroxyl group is estimated to be in the range of 10-12.

This low intrinsic solubility necessitates the use of formulation strategies to achieve desired concentrations for in vitro and in vivo studies.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.

Scenario 1: My compound is precipitating out of my aqueous buffer.

This is a classic sign of exceeding the compound's thermodynamic solubility in your chosen aqueous medium. Here’s a troubleshooting workflow:

start Precipitation Observed ph_check Is the buffer pH appropriate? start->ph_check cosolvent Consider adding a cosolvent. ph_check->cosolvent Yes adjust_ph Adjust pH to deprotonate the hydroxyl group (pH > pKa). ph_check->adjust_ph No surfactant Try adding a surfactant. cosolvent->surfactant Precipitation persists end Solution Achieved cosolvent->end Compound dissolves cyclodextrin Explore cyclodextrin complexation. surfactant->cyclodextrin Precipitation persists surfactant->end Compound dissolves cyclodextrin->end Compound dissolves adjust_ph->ph_check

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • pH Adjustment: The 4-hydroxy group of this compound is weakly acidic. By raising the pH of your aqueous buffer above the compound's pKa (estimated to be in the 10-12 range), you can deprotonate the hydroxyl group, forming a more soluble phenolate salt.[1][2]

    • Protocol: Prepare a stock solution of your compound in a small amount of a suitable organic solvent (e.g., DMSO). Add this stock solution dropwise to your aqueous buffer while stirring. Monitor the pH and adjust as needed with a dilute base (e.g., 0.1 M NaOH) to maintain the desired alkaline pH. Be cautious not to add too much base too quickly, as this can cause localized precipitation.

  • Cosolvents: If pH adjustment alone is insufficient or not desired, the use of a water-miscible organic solvent, or cosolvent, can significantly increase solubility.[3][4] Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[5][6]

    • Common Cosolvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[3]

    • Experimental Protocol: Start by preparing a series of aqueous buffers containing varying concentrations of a cosolvent (e.g., 5%, 10%, 20% ethanol). Attempt to dissolve your compound in each of these mixtures to determine the minimum concentration of cosolvent required to maintain solubility.

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[7][8] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[9][10]

    • Types of Surfactants:

      • Non-ionic: Tween® 80, Polysorbate 80

      • Anionic: Sodium lauryl sulfate (SLS)

    • Experimental Protocol: Prepare a stock solution of a surfactant (e.g., 10% Tween® 80 in water). Add the surfactant stock solution to your aqueous buffer to achieve a final concentration above its CMC. Then, attempt to dissolve your compound in this surfactant-containing buffer.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule within their cavity, thereby increasing its solubility in water.[13]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles.

    • Experimental Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer. Add your compound to this solution and stir or sonicate until it dissolves. The required concentration of cyclodextrin will depend on the binding constant between the cyclodextrin and your compound.

Scenario 2: I need to prepare a high-concentration stock solution in an organic solvent.

For many in vitro experiments, a concentrated stock solution in an organic solvent is required, which is then diluted into the aqueous assay medium.

start Need High Concentration Stock Solution dmso Start with DMSO start->dmso alcohols Try Ethanol or Methanol dmso->alcohols Insoluble or precipitates upon storage success Solubility Achieved dmso->success Soluble other Consider other polar aprotic solvents alcohols->other Insoluble alcohols->success Soluble other->success Soluble

Caption: Decision tree for selecting an organic solvent for stock solutions.

Solvent Selection Guide:

SolventProperties & Considerations
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent that can dissolve a wide range of compounds. It is a good first choice for preparing high-concentration stock solutions.[14] However, be mindful of its potential to affect cell-based assays at higher concentrations.
Ethanol/Methanol These are polar protic solvents. Pyridine and its derivatives are generally miscible with alcohols. They are often less toxic to cells than DMSO.
Other Polar Aprotic Solvents If solubility issues persist, consider other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, these are generally more toxic and should be used with caution.

Protocol for Solubility Testing in Organic Solvents:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a small vial.

  • Add a small, measured volume of the chosen organic solvent (e.g., 100 µL).

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Visually inspect for any undissolved particles.

  • If the compound dissolves completely, you can calculate the solubility in mg/mL. If not, you can incrementally add more solvent until it dissolves to determine the approximate solubility.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of this compound?

Q2: Which solubilization strategy is best for my in vivo studies?

The choice of solubilization strategy for in vivo studies depends on the route of administration, the required dose, and toxicological considerations.

  • Oral Administration: For oral dosing, cosolvents like propylene glycol and PEGs, as well as cyclodextrins and surfactant-based formulations, are commonly used.

  • Parenteral Administration: For intravenous or other parenteral routes, the choice of excipients is more restricted due to toxicity concerns. SBE-β-CD is often a good choice for parenteral formulations due to its favorable safety profile. Low concentrations of cosolvents like ethanol may also be acceptable.

It is crucial to consult toxicology literature and regulatory guidelines when selecting excipients for in vivo use.

Q3: Can I combine different solubilization methods?

Yes, and in many cases, a combination of methods can be more effective than a single approach. For example, you could use a cosolvent in combination with a pH adjustment or a cyclodextrin. This can allow for a lower concentration of each individual excipient, which may be advantageous for reducing potential toxicity.

Q4: How can I determine the solubility of my compound experimentally?

A common and straightforward method is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of this compound to a known volume of the solvent (e.g., your buffer of interest) in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully remove an aliquot of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Pion Inc. How poorly soluble compounds are formulated into drugs. 2024. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • National Center for Biotechnology Information. 4-Hydroxy-6-methylpyridin-2(1H)-one. PubChem Compound Database. Available from: [Link]

  • Frontiers Publishing Partnerships. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Available from: [Link]

  • National Center for Biotechnology Information. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. 2013. Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. Available from: [Link]

  • Aston University. Solubilization of poorly soluble drugs: cyclodextrin-based formulations. 2015. Available from: [Link]

  • Google Patents. Cosolvent formulations.
  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available from: [Link]

  • ResearchGate. Surfactant-mediated dissolution: Contributions of solubility enhancement and relatively low micelle diffusivity. Available from: [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. 2016. Available from: [Link]

  • National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. Available from: [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. 2021. Available from: [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. 2022. Available from: [Link]

  • Synthonix. 4-Hydroxy-6-methylpyridin-2(1H)-one. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A REVIEW ON SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS BY USING VARIOUS TECHNIQUES. 2020. Available from: [Link]

  • ACS Publications. Mutual solubility of water and pyridine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. 2008. Available from: [Link]

  • PCCA. The Role of Surfactants in Compounded Preparation. 2022. Available from: [Link]

  • Google Patents. Pharmaceutical propylene glycol solvate compositions.
  • National Center for Biotechnology Information. 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (PDF) Micellar solubilization of drugs. Available from: [Link]

  • National Center for Biotechnology Information. Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. 2023. Available from: [Link]

  • HPMC Solubility Chart. Available from: [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. 2010. Available from: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. 2019. Available from: [Link]

  • Ivy Fine Chemicals. 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H). Available from: [Link]

  • askIITians. How does pH affect solubility?. 2025. Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges of Pyridinone Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridinone Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the large-scale synthesis of pyridinone derivatives. Pyridinones are a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, transitioning their synthesis from the laboratory bench to a manufacturing plant presents a unique set of challenges that can impact yield, purity, and safety.[3][4]

This document provides actionable insights and scientifically grounded solutions to common problems encountered during the scale-up process.

Troubleshooting Guide: From Benchtop to Reactor

This section addresses specific issues that frequently arise during the scale-up of pyridinone synthesis, offering a systematic approach to problem-solving.

Issue 1: Significant Drop in Yield at Larger Scales

Q: My pyridinone synthesis performs well at the gram scale, but the yield decreases dramatically when I move to the kilogram scale. What are the likely causes and how can I rectify this?

A: A decrease in yield upon scale-up is a common and multifaceted problem. The primary culprits are often related to mass and heat transfer limitations, which are less pronounced in a small laboratory flask.[4][5]

Root Cause Analysis & Solutions:

  • Inefficient Mixing and Mass Transfer: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and degradation of the desired pyridinone.

    • Solution: Re-evaluate the reactor's agitation system. The stirrer speed and impeller design must be sufficient to ensure a homogeneous mixture in the larger vessel. For reactions sensitive to mixing, consider using a reactor with better baffling or a different type of agitator.

  • Poor Heat Transfer and Exotherm Control: Many reactions involved in pyridinone synthesis, such as condensations and cyclizations, are exothermic.[6] What is easily managed with a simple ice bath at the lab scale can become a significant safety hazard and a source of impurity formation in a large reactor with a smaller surface-area-to-volume ratio.[5]

    • Solution: Implement robust temperature control. This may involve using a reactor with a jacketed cooling system and carefully controlling the rate of reagent addition to manage the exotherm.[6] Performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) at the lab scale can help predict the heat flow at a larger scale and design an appropriate cooling strategy.

  • Changes in Reaction Kinetics: The kinetics of a reaction can be influenced by the changing surface-area-to-volume ratio during scale-up.

    • Solution: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale. A Design of Experiments (DoE) approach at the lab or kilo-lab scale can help identify the critical process parameters and establish a robust design space for manufacturing.[3]

Issue 2: Emergence of New or Increased Levels of Impurities

Q: During scale-up, I'm observing new impurities on my TLC and HPLC that were not present or were negligible at the lab scale. How can I identify and minimize them?

A: The appearance of new or elevated impurities is often linked to the issues of heat and mass transfer discussed previously, as well as the quality of raw materials.[3]

Common Impurities and Mitigation Strategies:

  • Side-Reaction Products: Longer reaction times or localized high temperatures can favor alternative reaction pathways. For instance, in Guareschi-Thorpe type syntheses, self-condensation of starting materials can become more prominent.[1][7]

    • Solution: Tighter control over reaction temperature and addition times is crucial. Ensure that the reaction is monitored closely (e.g., by in-process HPLC) to determine the optimal reaction endpoint and avoid prolonged exposure to conditions that favor side reactions.

  • Degradation Products: The desired pyridinone product itself might be unstable under the prolonged heating or localized hot spots encountered during a lengthy work-up at a larger scale.

    • Solution: Optimize the work-up procedure to be as efficient as possible. This might involve exploring alternative extraction solvents or developing a crystallization procedure that allows for direct isolation of a high-purity product, minimizing the need for lengthy chromatographic purification.

  • Raw Material Impurities: Impurities in starting materials that have a negligible effect at a small scale can become significant at a larger scale, potentially acting as catalysts for side reactions.

    • Solution: Qualify your raw material suppliers and implement stringent quality control checks on incoming materials.

Issue 3: Challenges in Product Isolation and Purification

Q: My pyridinone product, which readily crystallized at the lab scale, is now oiling out or forming a difficult-to-filter solid. What can I do?

A: Crystallization is a complex process that can be significantly affected by scale-up.[3] Changes in cooling rates, mixing efficiency, and impurity profiles can all impact the physical form of the final product.

Troubleshooting Crystallization and Purification:

  • Inducing Crystallization: If the product is oiling out, it could be due to residual solvent or impurities inhibiting crystallization.

    • Trituration: Try adding a non-polar solvent in which the pyridinone is insoluble (e.g., hexane or diethyl ether) and stirring vigorously. This can wash away soluble impurities and induce crystallization.

    • Seeding: If a small amount of pure, crystalline material is available, adding a "seed" crystal can initiate crystallization.

    • Slow Cooling: Implement a controlled, slow cooling profile. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.

  • Improving Filtration: If the solid is difficult to filter, it may be due to a very fine particle size.

    • Controlled Crystallization: Optimizing the crystallization solvent, cooling rate, and agitation can lead to the formation of larger, more easily filterable crystals.

    • Filter Aids: In some cases, using a filter aid like Celite® can improve filtration performance, although this adds an extra component to the process.

  • Scale-Up of Chromatography: If chromatography is unavoidable, scaling it up presents its own set of challenges.[8][9]

    • Linear Scale-Up: The principle of linear scale-up involves keeping the bed height of the chromatography column constant while increasing the column diameter.[9]

    • Hardware Considerations: For larger columns, specialized packing techniques and equipment may be necessary to ensure a well-packed, efficient column.[8]

Purification Method Typical Recovery (%) Purity Achieved (%) Key Scale-Up Considerations
Recrystallization 60 - 85> 95Highly dependent on initial crude purity and solubility profiles. Cooling rates and agitation are critical.
Column Chromatography 50 - 80> 98Can result in significant product loss on the column. Requires careful solvent selection and packing.[8]

Frequently Asked Questions (FAQs)

Q1: What are some of the most common synthetic routes for pyridinones, and which are most amenable to scale-up?

A1: Several methods exist for pyridinone synthesis.[10] Classical condensation reactions like the Guareschi-Thorpe synthesis are often used.[1][7] More modern approaches include transition-metal-catalyzed C-H functionalization and cycloaddition reactions.[10][11] For industrial-scale production, one-pot or multi-component reactions are often favored due to their operational simplicity and atom economy.[12] The choice of route for scale-up will depend on factors such as the cost and availability of starting materials, the robustness of the reaction, and the ease of purification.

Q2: How can I improve the regioselectivity of my pyridinone synthesis at a larger scale?

A2: Poor regioselectivity can be a significant issue, leading to difficult-to-separate isomers. The order of reagent addition can be critical in controlling regioselectivity. For example, in some syntheses, pre-forming an enamine intermediate before the final cyclization step can improve the outcome. Careful optimization of reaction conditions, including solvent, temperature, and catalyst, is essential.

Q3: Are there any "green" or more environmentally friendly approaches to pyridinone synthesis that are suitable for scale-up?

A3: Yes, there is a growing interest in developing greener synthetic methods. This includes the use of water as a solvent, which can be advantageous for both environmental and cost reasons.[12][13] Additionally, the use of solid-supported catalysts or microwave-assisted synthesis can lead to more efficient and environmentally benign processes. Continuous flow synthesis in microreactors is another promising approach for large-scale production, offering better control over reaction parameters and potentially higher yields.

Q4: My pyridinone is unstable and degrades over time. How should I store the final product?

A4: Some pyridinone derivatives, particularly dihydropyridinones, can be sensitive to light and oxidation. The primary degradation product is often the corresponding aromatized pyridine. It is recommended to store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature. The stability can also be pH-dependent, so storing the compound in its solid, neutral form is advisable.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting low yield in a pyridinone synthesis scale-up.

TroubleshootingWorkflow start Low Yield Observed in Scale-Up reagent_check Check Raw Material Purity and Stoichiometry start->reagent_check reagents_ok Reagents OK reagent_check->reagents_ok No Issue reagents_impure Impure Reagents/ Incorrect Stoichiometry reagent_check->reagents_impure Issue Found condition_review Review Reaction Conditions (Temperature, Time, Mixing) conditions_correct Conditions Correct condition_review->conditions_correct No Issue conditions_suboptimal Suboptimal Conditions condition_review->conditions_suboptimal Issue Found workup_eval Evaluate Work-up and Purification Procedures procedure_optimized Procedure Optimized workup_eval->procedure_optimized No Issue product_loss Product Loss During Extraction/Purification workup_eval->product_loss Issue Found side_reaction_investigation Investigate Potential Side Reactions yield_improved Yield Improved side_reaction_investigation->yield_improved reagents_ok->condition_review reagents_impure->yield_improved conditions_correct->workup_eval conditions_suboptimal->yield_improved procedure_optimized->side_reaction_investigation product_loss->yield_improved

Caption: Troubleshooting workflow for low reaction yield.

References
  • Benchchem. (n.d.). Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-.
  • ChemRxiv. (2023). Streamlining the Synthesis of Pyridones through Oxidative Amination.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • ResearchGate. (n.d.). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
  • Benchchem. (n.d.). A Comparative Review of the Synthesis and Applications of 3,4-Dihydro-2(1H)-pyridones.
  • Benchchem. (n.d.). "addressing challenges in the scale-up synthesis of pyrimidine compounds".
  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone.
  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
  • Slideshare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate.
  • ResearchGate. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • The Royal Society of Chemistry. (n.d.). Scale-Up: What Goes Wrong?.

Sources

Technical Support Center: A Guide to the Stable Storage of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one . This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the laboratory. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can safeguard the reliability and reproducibility of your experimental results.

This resource provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

General Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8 °C in a tightly sealed container to minimize exposure to moisture and atmospheric oxygen. The container should be made of an inert material, such as amber glass or a chemically resistant polymer, to prevent any interaction with the container surface.

Q2: How sensitive is this compound to light?

Pyridinone derivatives, in general, can be susceptible to photodegradation.[1][2] Exposure to UV or even ambient laboratory light over extended periods can potentially lead to the formation of degradation products. Therefore, it is crucial to store the compound in an opaque or amber-colored container to protect it from light. All handling and weighing of the solid material should be performed in an area with minimal light exposure.

Q3: Is this compound hygroscopic?

While specific hygroscopicity data for this exact molecule is not extensively published, the presence of a hydroxyl group and a polar pyridinone ring suggests a potential to absorb moisture from the atmosphere. Hygroscopicity can lead to the initiation of hydrolytic degradation pathways. Storing the compound in a desiccator or in a container with a desiccant is a recommended precautionary measure.

Q4: What is the recommended retest period for this compound?

For a new batch of an active pharmaceutical ingredient (API) like this, a typical initial retest period, when stored under recommended conditions, would be around 24 months.[3][4] However, this is a general guideline. It is best practice for the end-user to establish their own retest schedule based on their specific application and analytical monitoring. If the compound is stored for an extended period, it is advisable to re-analyze its purity before use, especially for critical applications.

Solution Stability

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

The compound is reported to be soluble in methanol.[5] For stock solutions, use high-purity, anhydrous solvents. Once in solution, the compound may be more susceptible to degradation. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20 °C or -80 °C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q6: How does pH affect the stability of this compound in aqueous solutions?

The 4-hydroxy-2-pyridinone core is susceptible to both acid and base-catalyzed hydrolysis.[6] The stability of pyridostigmine bromide, a related pyridinium compound, is significantly lower in alkaline conditions (pH > 8.5) compared to acidic conditions.[6] Therefore, it is critical to control the pH of aqueous solutions. For maximum stability, it is advisable to use buffered solutions within a neutral to slightly acidic pH range. The optimal pH should be determined empirically for your specific experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing a systematic approach to problem-solving.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Loss of biological activity in an assay.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Variability in results between different batches or over time with the same batch.

Potential Cause: Degradation of the compound.

Troubleshooting Workflow:

G A Inconsistent Results Observed B Verify Purity of Current Stock A->B C Perform Analytical Testing (e.g., HPLC-UV, LC-MS) B->C D Compare to Certificate of Analysis or Reference Standard C->D E Purity Confirmed? D->E F Review Storage Conditions E->F Yes J Purity NOT Confirmed E->J No G Stored at 2-8°C, protected from light and moisture? F->G H Review Solution Preparation and Handling G->H Yes I Fresh solutions used? pH controlled? Protected from light? H->I M Implement Corrective Actions for Storage and Handling I->M No K Quarantine and Discard Degraded Stock J->K L Obtain a New, Verified Batch of the Compound K->L N Re-run Experiment with New Stock L->N M->L

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Physical Changes in the Solid Compound

Symptoms:

  • Change in color (e.g., yellowing).

  • Clumping or caking of the powder.

  • Noticeable change in texture.

Potential Causes:

  • Oxidation due to improper sealing or exposure to air.

  • Hygroscopicity leading to moisture absorption.

  • Exposure to light.

Recommended Actions:

  • Do not use the material for critical experiments. Physical changes are a strong indicator of chemical degradation.

  • Perform a Purity Assessment: Use a stability-indicating analytical method, such as RP-HPLC, to determine the purity of the material. Compare the chromatogram to that of a fresh, reliable sample if available.

  • Review Storage Practices: Ensure that the container is properly sealed and stored in a desiccator if necessary. Check that the storage location is consistently cool, dark, and dry.

  • Consider Solid-State Stability Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to assess changes in the solid-state properties of the compound, which may indicate degradation or polymorphic changes.[7][8]

Understanding Degradation Pathways

To effectively prevent degradation, it is essential to understand the potential chemical reactions that can occur. Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The lactam (amide) bond in the pyridinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The presence of water is a key factor in this process.

  • Oxidation: The electron-rich 4-hydroxy-pyridinone ring system is a potential target for oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions. Oxidation can lead to the formation of various colored byproducts.

  • Photodegradation: As a heterocyclic aromatic compound, it is likely to absorb UV light, which can provide the energy to initiate degradation reactions, including oxidation and ring rearrangements.[9]

G cluster_0 This compound (Stable) cluster_1 Stress Factors cluster_2 Potential Degradation Pathways A Core Compound F Photodegradation G Thermal Degradation H Oxidation I Hydrolysis B Light (UV/Visible) B->F C Heat C->G D Oxygen D->H E Water (Humidity, pH extremes) E->I J Degradation Products (e.g., ring-opened species, oxidized derivatives) F->J G->J H->J I->J

Caption: Potential degradation pathways for the compound.

Protocols for Stability Assessment

For laboratories that need to perform their own stability assessment, a forced degradation study is a valuable tool.[10] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and methanol (or other suitable solvent)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions (in separate, labeled vials):

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Incubate at 60 °C for a defined period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Keep at room temperature for a defined period (e.g., 2, 4, 8 hours). Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at a high temperature (e.g., 105 °C) for a defined period (e.g., 24 hours). Then, dissolve in the solvent for analysis.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a controlled light source (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter).

    • Control: Keep an aliquot of the stock solution under normal storage conditions (2-8 °C, protected from light).

  • Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze all samples, including the control, by a suitable RP-HPLC method. The method should be capable of separating the parent compound from any new peaks that appear.[1][2] A gradient elution method is often required.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Summary Table:

Stress ConditionIncubation Time/Temp% Degradation of Parent CompoundNumber of Degradation Peaks
1 M HCl8 hours @ 60 °C[Record Value][Record Value]
1 M NaOH8 hours @ RT[Record Value][Record Value]
3% H₂O₂24 hours @ RT[Record Value][Record Value]
Thermal (Solid)24 hours @ 105 °C[Record Value][Record Value]
Photolytic1.2 M lux hrs[Record Value][Record Value]

This data will help in understanding the degradation profile of the molecule and is crucial for developing a robust, stability-indicating analytical method for routine quality control.

References

  • Pirfenidone. PubChem. National Institutes of Health. Accessed January 20, 2026.
  • Stability study of Pirfenidone Injectable Solution with 15% NMP.
  • Vanitha C, Singirikonda S. Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.
  • Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form. SciSpace. Published May 25, 2021.
  • Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.
  • The Creation and Validation of a New High-Performance Liquid Chromatography Method for Analyzing Pyridostigmine Bromide and its Degradation Products in a Pharmaceutical Formulation.
  • Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B. PubMed. Accessed January 20, 2026.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Accessed January 20, 2026.
  • Thakur PP, Kumar A, Bhaskar V. Stability Indicating RP-HPLC Method for Estimation of Deferiprone in Bulk and Capsule Dosage Form. Research Journal of Pharmacy and Technology. 2020;13(1):119-124.
  • Determination of pyridostigmine bromide and its metabolites in biological samples. Accessed January 20, 2026.
  • Stabilization of Pyridostigmine as Preventive Antidote. DTIC. Accessed January 20, 2026.
  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. Published January 19, 2026.
  • Q 1 E Evaluation of Stability Data. European Medicines Agency (EMA). Accessed January 20, 2026.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC. National Institutes of Health. Accessed January 20, 2026.
  • SNX10 at the crossroad of endocytosis and piecemeal mitophagy. Taylor & Francis Online. Accessed January 20, 2026.
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
  • Decomposition pathway of pyridostigmine bromide.
  • Development and Validation of a Stability-Indicating High-Performance Thin-Layer Chromatographic Method for Determination of Pyridostigmine Bromide in the Presence of Its Alkaline-Induced Degradation Product.
  • Evaluation for Stability D
  • ANALYTICAL METHODS. Accessed January 20, 2026.
  • Product Dating Information Statement. Sigma-Aldrich. Published March 9, 2016.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • GAK and PRKCD kinases regulate basal mitophagy. Taylor & Francis Online. Published January 9, 2022.
  • Minimizing Degradation of the Pesticides Captan and Iprodione by Using Fast Gas Chromatography— Time-of-Flight Mass Spectrometry. Accessed January 20, 2026.
  • Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen. PubMed. Accessed January 20, 2026.
  • Advances in simultaneous DSC-FTIR microspectroscopy for rapid solid-state chemical stability studies: some dipeptide drugs as examples. PubMed. Published January 24, 2012.
  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. PMC. National Institutes of Health. Accessed January 20, 2026.
  • Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Published July 22, 2024.
  • Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. PMC. National Institutes of Health. Published July 7, 2024.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Accessed January 20, 2026.
  • This compound. ChemicalBook. Published July 16, 2023.
  • This compound. Echemi. Accessed January 20, 2026.
  • 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H). Ivy Fine Chemicals. Accessed January 20, 2026.
  • DSC study of radiostability of 1,4-dihydropyridine derivatives.
  • 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. UniCH. Published February 8, 2024.
  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. Published September 16, 2023.
  • Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. 9VOM Publishing. Accessed January 20, 2026.
  • Chemical Segregation and Storage Table. ORS. Accessed January 20, 2026.

Sources

Technical Support Center: Crystallization of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of this compound suitable for X-ray diffraction analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: Based on its structure, this compound possesses both hydrogen bond donor (-OH group) and acceptor (carbonyl oxygen and pyridinone nitrogen) sites. This can lead to strong intermolecular interactions, which may favor rapid precipitation as a powder over the slow, ordered growth required for single crystals. Additionally, the ethyl group introduces some lipophilicity, requiring a careful balance of solvent polarity for optimal solubility.

Q2: What is a good starting point for solvent selection with this compound?

A2: A logical starting point is to screen solvents with a range of polarities. Given the presence of both polar and non-polar functionalities, a single solvent may not provide the ideal solubility gradient. Therefore, binary solvent systems are often more successful. A promising initial approach would be to dissolve the compound in a more polar solvent in which it is readily soluble (a "good" solvent) and then introduce a less polar solvent in which it is poorly soluble (an "anti-solvent"). For related pyridinone structures, mixtures like methanol/diethyl ether have proven effective.[1]

Q3: How pure does my sample of this compound need to be for successful crystallization?

A3: For optimal results, the purity of your compound should be as high as possible, ideally >95%. Impurities can act as nucleation sites, leading to the formation of many small crystals or preventing ordered crystal growth altogether, resulting in amorphous material or oil.[2]

Q4: What is the ideal size for a crystal for X-ray diffraction?

A4: An ideal crystal for single-crystal X-ray diffraction should be between 0.1 and 0.3 mm in each dimension.[3] However, smaller crystals can sometimes be used, depending on the diffractometer and the crystal's diffraction quality. The crystal should be a single, non-twinned specimen with well-defined faces and no visible cracks or defects.

Troubleshooting Guide: From Frustration to Diffraction-Quality Crystals

This section addresses common issues encountered during the crystallization of this compound and provides systematic troubleshooting strategies.

Issue 1: The compound precipitates as a fine powder.

This indicates that nucleation is occurring too rapidly, not allowing for the slow, ordered growth of single crystals.

  • Causality: The solution is likely too supersaturated. This can happen if the solvent evaporates too quickly or if the anti-solvent is added too rapidly.

  • Troubleshooting Steps:

    • Reduce the rate of supersaturation:

      • If using slow evaporation, cover the vial with parafilm and pierce it with only one or two small holes from a needle to slow down solvent evaporation.[4]

      • If using vapor diffusion, consider a less volatile anti-solvent.

      • If using a layering technique, ensure the anti-solvent is added very slowly and with minimal disturbance to the interface.

    • Adjust the solvent system:

      • Use a slightly better solvent or a higher ratio of the "good" solvent to the "anti-solvent". This will keep the compound in solution longer, allowing for slower crystal growth.

    • Decrease the concentration: Start with a less concentrated solution.

Issue 2: The compound "oils out" instead of crystallizing.

This occurs when the compound separates from the solution as a liquid phase rather than a solid.

  • Causality: The solubility of the compound in the chosen solvent system is too high at the crystallization temperature. It can also occur if the melting point of the compound is lower than the temperature of the crystallization experiment. Oiling out is a common problem that can be difficult to overcome as impurities tend to be more soluble in the oil than in the solvent, hindering crystallization.[5]

  • Troubleshooting Steps:

    • Change the solvent system:

      • Move to a solvent system where the compound has lower solubility. Consult the predicted solubility table below for guidance.

      • Increase the proportion of the anti-solvent.

    • Lower the temperature: If using a cooling crystallization method, try a slower cooling rate or a lower final temperature. For other methods, setting up the experiment at a lower ambient temperature (e.g., in a cold room) can be beneficial.

    • Increase the concentration: In some cases, a higher concentration can favor nucleation over oiling. This is often counterintuitive but can be effective.

Issue 3: The resulting crystals are too small or are of poor quality (e.g., cracked, intergrown).

This suggests that while nucleation is occurring, the growth phase is suboptimal.

  • Causality:

    • Too many nucleation sites: Dust particles or microscopic scratches on the glassware can lead to the formation of numerous small crystals.[6]

    • Rapid crystal growth: Even if the initial nucleation is slow, a sudden change in conditions can cause rapid, disordered growth.

    • Solvent loss from the crystal lattice: If the solvent is incorporated into the crystal structure, its rapid removal upon harvesting can cause cracking.

  • Troubleshooting Steps:

    • Improve the experimental setup:

      • Use clean, scratch-free glassware. Filtering the solution through a syringe filter (0.22 µm) before setting up the crystallization can remove dust particles.

      • Minimize vibrations by placing the crystallization experiment in an undisturbed location.

    • Optimize the growth conditions:

      • Slow down the crystallization process further (see Issue 1).

      • Consider using a different crystallization technique. For example, if slow evaporation is yielding small crystals, try vapor diffusion.

    • Seeding: Introduce a single, well-formed microcrystal into a saturated solution. This can promote the growth of a larger, single crystal by providing a single nucleation point.[6]

Predicted Solubility Profile of this compound

Since experimental solubility data for this specific compound is not widely available, the following table provides a predicted solubility profile based on the principle of "like dissolves like" and the compound's structural features (hydrogen bonding capabilities, moderate polarity). This table should be used as a guide for solvent screening.

Solvent CategorySolvent ExamplesPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group and the pyridinone ring can form strong hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThe carbonyl group and the overall polarity of the molecule will allow for dipole-dipole interactions.
Halogenated Dichloromethane (DCM)ModerateThe polarity is suitable for dissolving the compound, but the lack of hydrogen bonding with the solvent may limit high solubility.
Aromatic TolueneLowThe aromatic ring of toluene can have some interaction with the pyridinone ring, but the overall polarity mismatch will likely result in low solubility.
Non-polar Hexane, HeptaneVery Low / InsolubleThe significant difference in polarity between the compound and non-polar solvents will prevent dissolution.

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method and a good starting point.

  • Dissolve approximately 10-20 mg of this compound in a minimal amount (0.5-1 mL) of a suitable solvent or solvent mixture (e.g., methanol/dichloromethane 1:1) in a small, clean vial.

  • Ensure the compound is fully dissolved. If necessary, gently warm the solution. If any particulate matter remains, filter the solution through a syringe filter into a clean vial.

  • Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)

This method is excellent for conserving material and provides fine control over the rate of crystallization.

  • Prepare a reservoir solution of a suitable anti-solvent (e.g., diethyl ether or hexane) in the well of a vapor diffusion plate.

  • On a siliconized glass cover slip, place a 2-5 µL drop of a concentrated solution of your compound in a "good" solvent (e.g., methanol or dichloromethane).

  • Invert the cover slip and seal the reservoir well.

  • The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

Visualization of Crystallization Workflow

crystallization_workflow start Start with Pure Compound (>95%) solvent_screening Solvent Screening (Consult Solubility Table) start->solvent_screening dissolution Dissolve Compound (Minimal 'good' solvent) solvent_screening->dissolution setup Set up Crystallization (Slow Evaporation, Vapor Diffusion, etc.) dissolution->setup observe Observe Periodically (Minimize Disturbance) setup->observe outcome Evaluate Outcome observe->outcome success Diffraction Quality Crystals outcome->success Well-formed single crystals powder Powder Precipitate outcome->powder Amorphous solid oil Oiling Out outcome->oil Liquid droplets small_crystals Small/Poor Quality Crystals outcome->small_crystals Microcrystals/Needles troubleshoot Troubleshoot (Refer to Guide) powder->troubleshoot oil->troubleshoot small_crystals->troubleshoot troubleshoot->solvent_screening Adjust conditions

Caption: A general workflow for the crystallization of this compound.

Decision-Making Flowchart for Troubleshooting

troubleshooting_flowchart start Initial Crystallization Attempt Fails result What is the result? start->result powder Fine Powder result->powder Powder oil Oiled Out result->oil Oil small_crystals Small/Poor Quality Crystals result->small_crystals Small Crystals no_crystals No Crystals Form result->no_crystals Clear Solution action_powder Decrease Supersaturation Rate: - Slower evaporation/diffusion - More 'good' solvent - Lower concentration powder->action_powder action_oil Decrease Solubility: - Use a less polar solvent system - Lower the temperature oil->action_oil action_small Optimize Growth: - Use cleaner glassware/filtered solution - Seeding - Slower crystallization rate small_crystals->action_small action_no_crystals Increase Supersaturation: - Higher concentration - Use a more volatile 'good' solvent - Introduce an anti-solvent no_crystals->action_no_crystals

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • World Intellectual Property Organization. (2020). PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. WO/2020/224208. [Link]

  • Fel solubility data based crystallization protocol. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Hampton Research. (n.d.). Optimization. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. ILAR journal, 49(1), 58–70. [Link]

  • PubChem. (n.d.). 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile. [Link]

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta crystallographica. Section E, Structure reports online, 69(Pt 9), o1473. [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 81(10). [Link]

  • Seethalakshmi, T., Manivannan, S., Lynch, D. E., Dhanuskodi, S., & Kaliannan, P. (2007). 1-Ethyl-4-hydroxy-2,6-dimethylpyridinium bromide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o599-o601. [Link]

  • Song, J., Su, H., & Chen, J. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868481. [Link]

  • Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1473. [Link]

  • Rebelo, S. L. H., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. [Link]

  • Aly, A. A., et al. (2021). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene)Succinate. New Journal of Chemistry. [Link]

  • Ó'Ciardha, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 21(11), 6195-6205. [Link]

  • Hussain, A., et al. (2017). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one. Acta Crystallographica Section E: Crystallographic Communications, 73(2), 241-245. [Link]

  • Organic Chemistry Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. [Link]

Sources

Validation & Comparative

Pyridinone Anticancer Agents: A Comparative Analysis of Ciclopirox, L-Mimosine, and the Prospective Profile of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of pyridinone-based anticancer agents, with a focus on the well-characterized compounds Ciclopirox Olamine and L-Mimosine. Due to the current absence of published anticancer activity data for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, this document establishes a hypothetical profile for this molecule based on established structure-activity relationships within the pyridinone class.

Introduction to Pyridinones in Oncology

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities.[1] In oncology, pyridinone derivatives have emerged as a promising class of compounds due to their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the targeting of key signaling pathways involved in cancer progression.[2] Several pyridine-based molecules, such as Sorafenib and Regorafenib, have received FDA approval for cancer treatment, underscoring the therapeutic potential of this heterocyclic motif.[3] This guide will delve into the mechanistic intricacies and preclinical/clinical data of two prominent pyridinone anticancer agents, Ciclopirox Olamine and L-Mimosine, and extrapolate a potential role for the lesser-studied this compound.

Ciclopirox Olamine: A Repurposed Antifungal with Potent Anticancer Activity

Ciclopirox olamine (CPX), a synthetic hydroxypyridone derivative, has a long history of clinical use as a broad-spectrum antifungal agent.[4] More recently, a growing body of preclinical and clinical evidence has highlighted its potential as a repurposed anticancer drug.[4][5]

Mechanism of Action

The anticancer activity of Ciclopirox is multifaceted, primarily revolving around its ability to chelate intracellular iron. This iron chelation disrupts the function of iron-dependent enzymes that are crucial for cellular processes vital to cancer cell proliferation and survival.[6]

Key mechanistic aspects of Ciclopirox's anticancer effects include:

  • Cell Cycle Arrest: CPX induces a G1/G0 phase arrest in the cell cycle.[7] This is achieved by downregulating the expression of cyclins (A, B1, D1, and E) and cyclin-dependent kinases (CDK2 and CDK4), while upregulating the CDK inhibitor p21Cip1.[7] This cascade of events leads to the hypophosphorylation of the retinoblastoma protein (Rb), a critical regulator of the G1/S checkpoint.[7]

  • Induction of Apoptosis: Ciclopirox triggers programmed cell death in cancer cells through both caspase-dependent and -independent pathways.[7] It downregulates anti-apoptotic proteins like Bcl-xL and survivin and enhances the cleavage of Bcl-2.[7]

  • Generation of Reactive Oxygen Species (ROS): CPX treatment leads to an accumulation of ROS within cancer cells, which contributes to DNA damage and the activation of apoptotic pathways.[5][6]

  • Inhibition of Topoisomerase II Alpha: In lung adenocarcinoma, Ciclopirox has been shown to down-regulate the expression of topoisomerase II alpha, an enzyme essential for DNA replication and repair.[6]

Preclinical and Clinical Data

Preclinical studies have consistently demonstrated the antitumor efficacy of Ciclopirox in various cancer models. In vivo studies using xenografts of human breast cancer, rhabdomyosarcoma, and colon adenocarcinoma have shown significant tumor growth inhibition with CPX treatment.[7] Furthermore, a phase I clinical trial in patients with advanced hematologic malignancies has indicated that oral administration of Ciclopirox is well-tolerated and can lead to disease stabilization.[4]

Signaling Pathway Perturbation by Ciclopirox

Ciclopirox Signaling Pathway CPX Ciclopirox Olamine Iron Intracellular Iron Chelation CPX->Iron Bcl2_Family Bcl-xL, Survivin ↓ Bcl-2 Cleavage ↑ CPX->Bcl2_Family ROS ROS Accumulation Iron->ROS Cyclins_CDKs Cyclins (A, B1, D1, E) CDKs (2, 4) ↓ Iron->Cyclins_CDKs TOP2A Topoisomerase IIα ↓ Iron->TOP2A DNA_Damage DNA Damage ROS->DNA_Damage Rb Rb Hypophosphorylation Cyclins_CDKs->Rb p21 p21Cip1 ↑ p21->Rb G1_S_Arrest G1/S Phase Arrest Rb->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis Bcl2_Family->Apoptosis DNA_Damage->Apoptosis

Caption: Ciclopirox's multifaceted anticancer mechanism.

L-Mimosine: A Plant-Derived Amino Acid with Antiproliferative Properties

L-mimosine is a non-protein amino acid naturally found in the seeds and foliage of plants from the Leucaena and Mimosa genera.[8] It has demonstrated cytotoxic activity against a range of cancer cell lines, including those from sarcoma, melanoma, breast, and lung cancers.[8]

Mechanism of Action

Similar to Ciclopirox, the anticancer effects of L-mimosine are linked to its ability to chelate iron. However, its downstream effects exhibit some distinct characteristics.

  • Cell Cycle Arrest: L-mimosine is known to induce cell cycle arrest, primarily in the late G1 phase, by inhibiting the initiation of DNA replication.[8] Recent studies have also shown it can cause S-phase arrest in breast cancer cells.[8]

  • Induction of Apoptosis and DNA Damage: L-mimosine treatment leads to DNA damage and the induction of apoptosis in a dose-dependent manner.[8][9] In osteosarcoma cells, this apoptosis is mediated through the caspase-9-dependent mitochondrial pathway.[10]

  • Modulation of Signaling Pathways: Network pharmacology approaches have identified AKT1 as a potential key target of L-mimosine.[8] The binding of L-mimosine to AKT1 is thought to interfere with downstream signaling pathways that promote cancer cell proliferation and survival.[8]

Preclinical and Clinical Data

The preclinical development of L-mimosine as a standalone anticancer agent has been hampered by its notable cytotoxic side effects.[11] However, its potent antiproliferative activity continues to make it a valuable lead compound for the development of safer and more effective analogues.[11] To date, there is a lack of significant clinical trial data for L-mimosine in cancer treatment.

L-Mimosine's Impact on Cell Cycle and Apoptosis

L-Mimosine's Anticancer Mechanism Mimosine L-Mimosine Iron_Chelation Iron Chelation Mimosine->Iron_Chelation AKT1 AKT1 Inhibition Mimosine->AKT1 DNA_Damage DNA Damage Mimosine->DNA_Damage DNA_Replication Inhibition of DNA Replication Iron_Chelation->DNA_Replication G1_S_Arrest G1/S Phase Arrest DNA_Replication->G1_S_Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis Proliferation_Survival ↓ Proliferation & Survival AKT1->Proliferation_Survival Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 Caspase9->Apoptosis

Caption: L-Mimosine's mechanism of inducing cell cycle arrest and apoptosis.

Comparative Analysis of Anticancer Activity

FeatureCiclopirox OlamineL-Mimosine
Primary Mechanism Iron ChelationIron Chelation
Cell Cycle Arrest G1/G0 PhaseLate G1/S Phase
Key Molecular Targets Cyclins, CDKs, p21, Topoisomerase IIαAKT1, Caspase-9
Apoptosis Induction Caspase-dependent & -independentPrimarily caspase-9-dependent
Clinical Status Phase I trials completedLimited due to toxicity

Structure-Activity Relationship (SAR) of Pyridinone Anticancer Agents

The anticancer activity of pyridinone derivatives is significantly influenced by the nature and position of substituents on the pyridinone ring.[12][13] General SAR trends suggest that:

  • Electron-donating groups , such as hydroxyl (-OH) and methoxy (-OMe) groups, tend to enhance antiproliferative activity.[12][13]

  • The presence of a carbonyl group (-C=O) is also associated with increased anticancer efficacy.[12]

  • Conversely, the introduction of bulky groups or halogen atoms can lead to a decrease in antiproliferative activity.[12]

Hypothetical Profile of this compound

Based on the established SAR of pyridinone anticancer agents, we can construct a hypothetical profile for this compound.

Structure:

  • Pyridin-2(1H)-one core: This is a common feature among pyridinone anticancer agents.

  • 4-hydroxy group: The presence of a hydroxyl group is generally favorable for anticancer activity.[12]

  • 6-methyl group: The effect of a methyl group at this position is less predictable and would require experimental validation.

  • 1-ethyl group: The ethyl group at the nitrogen atom increases the lipophilicity of the molecule, which could influence its cell permeability and interaction with molecular targets.

Postulated Mechanism of Action:

Given its structural similarities to other hydroxypyridinones, it is plausible that this compound could exert its anticancer effects through iron chelation . This would likely lead to downstream consequences such as cell cycle arrest and the induction of apoptosis . The presence of the 4-hydroxy and 2-keto functionalities makes it a bidentate chelator, a key feature for this mechanism.

Experimental Validation Workflow:

To validate this hypothetical profile, a systematic experimental approach is required.

Experimental Workflow for Anticancer Profiling Start Synthesis & Purification of This compound In_Vitro_Screening In Vitro Anticancer Screening (e.g., NCI-60 panel) Start->In_Vitro_Screening IC50 IC50 Determination (MTT/SRB Assay) In_Vitro_Screening->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Mechanism_Studies Mechanistic Studies Cell_Cycle->Mechanism_Studies Apoptosis_Assay->Mechanism_Studies Western_Blot Western Blot Analysis (Cell cycle & apoptotic markers) Mechanism_Studies->Western_Blot ROS_Detection ROS Detection Assay Mechanism_Studies->ROS_Detection In_Vivo In Vivo Xenograft Studies Mechanism_Studies->In_Vivo

Caption: A workflow for evaluating the anticancer potential of a novel compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Ciclopirox Olamine and L-Mimosine represent two well-studied examples of pyridinone-based compounds with significant anticancer properties, primarily mediated through iron chelation and subsequent disruption of critical cellular processes. While direct experimental data on the anticancer activity of this compound is currently unavailable, its structural features, particularly the presence of a 4-hydroxy group on the pyridinone core, suggest a plausible, yet unproven, potential for similar bioactivity. The proposed experimental workflow provides a clear path for the empirical evaluation of this hypothesis. Further investigation into this and other novel pyridinone derivatives is warranted to expand the arsenal of potential anticancer therapeutics.

References

  • Ciclopirox Olamine Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma - MDPI. (2023-01-12). Available from: [Link]

  • The antitumor activity of the fungicide ciclopirox - PMC - NIH. Available from: [Link]

  • Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential - MDPI. (2024-03-29). Available from: [Link]

  • Ciclopirox Olamine Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma - Frontiers. (2022-02-17). Available from: [Link]

  • Exploring the versatility of ciclopirox – from anti-fungal to anticancer agent and beyond. (2023-12-30). Available from: [Link]

  • Comprehensive Network pharmacology and in vitro investigation of L-mimosine: unveiling multi-targeted therapeutic potential against breast cancer - PubMed. (2025-09-01). Available from: [Link]

  • (PDF) Comprehensive Network pharmacology and in vitro investigation of L-mimosine: unveiling multi-targeted therapeutic potential against breast cancer - ResearchGate. Available from: [Link]

  • Anticancer activity of a novel methylated analogue of L-mimosine against an in vitro model of human malignant melanoma - NIH. (2019-06-26). Available from: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. Available from: [Link]

  • Comprehensive Network pharmacology and in vitro investigation of L-mimosine: unveiling multi-targeted therapeutic potential against breast cancer. (2025-09-01). Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024-07-11). Available from: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024-07-11). Available from: [Link]

  • L‑mimosine induces caspase‑9‑mediated apoptosis in human osteosarcoma cells. (2018-01-09). Available from: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018-06-15). Available from: [Link]

  • (PDF) Anticancer activity of a novel methylated analogue of L-mimosine against an in vitro model of human malignant melanoma - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones - ResearchGate. (2018-03-28). Available from: [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. (2021-09-16). Available from: [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. (2023-05-24). Available from: [Link]

  • Breast Cancer Drug Development Models | Crown Bioscience. (2026-01-05). Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. Available from: [Link]

  • Structures of certain pyridine-based approved anticancer drugs, and the... - ResearchGate. Available from: [Link]

  • Breakthrough Preclinical Model for Human Cancer May Dramatically Improve Development of Effective Oncology Drugs; Data Published in PNAS. (2009-04-06). Available from: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. Available from: [Link]

Sources

A Comparative Analysis for Drug Development Professionals: Doxorubicin vs. a Novel Pyridinone Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Scientists

In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens for a wide array of malignancies.[1][2] Its potent cytotoxic effects, however, are accompanied by significant dose-limiting toxicities, most notably cardiotoxicity, which underscores the persistent search for novel anticancer agents with improved therapeutic indices.[1][3] This guide presents a detailed comparative analysis of doxorubicin and a representative novel pyridinone derivative, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, selected due to the availability of published anticancer activity data for this analog. While specific experimental data for "1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" is not publicly available, the insights from its structural analog provide a valuable framework for understanding the potential of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative cytotoxicity, and the experimental methodologies used to evaluate these compounds.

Introduction to the Compounds

Doxorubicin: A well-established chemotherapeutic agent, doxorubicin was first isolated from Streptomyces peucetius and approved for medical use in the United States in 1974.[1] It is widely used in the treatment of various cancers, including breast, lung, ovarian, and bladder cancers, as well as sarcomas and certain types of leukemia.[2][3] Its clinical utility is often hampered by a range of side effects, including nausea, vomiting, hair loss, and severe cardiotoxicity.[1][4]

Pyridinone Analog (6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one): Pyridinone and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6] The selected analog for this comparison has demonstrated promising anticancer properties in preclinical studies, exhibiting cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[2]

Comparative Mechanism of Action

The cytotoxic effects of doxorubicin and the pyridinone analog are rooted in distinct molecular interactions, leading to different cellular fates.

Doxorubicin: The anticancer activity of doxorubicin is multifaceted and primarily involves its interaction with DNA.[1][2][7] Key mechanisms include:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure.[1][8] This intercalation obstructs the processes of DNA replication and transcription.[8]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication.[1][8] This leads to the accumulation of DNA double-strand breaks, triggering apoptotic pathways.[8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[7]

Figure 1: Doxorubicin's multifaceted mechanism of action.

Pyridinone Analog: The anticancer mechanism of 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, as elucidated in studies on liver and breast cancer cells, involves the modulation of key signaling pathways that regulate the cell cycle and apoptosis.[2]

  • Induction of G2/M Cell Cycle Arrest: This pyridinone derivative has been shown to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing.[2]

  • Upregulation of p53 and p21: The compound upregulates the expression of the tumor suppressor protein p53 and its downstream target p21, which are critical regulators of cell cycle progression and apoptosis.[2]

  • Activation of JNK Signaling Pathway: The pyridinone analog activates the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in inducing apoptosis in response to cellular stress.[2]

Figure 2: Mechanism of action of the representative pyridinone analog.

Comparative In Vitro Cytotoxicity

The cytotoxic potential of both compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of anticancer drugs. The following table summarizes the IC50 values for doxorubicin and the representative pyridinone analog in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Doxorubicin HepG2Liver Carcinoma~0.45 - 12.2[4][5][9]
MCF-7Breast Adenocarcinoma~0.68 - 4.0[1][3][10]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one HepG2Liver Carcinoma4.5 ± 0.3[2]
MCF-7Breast Adenocarcinoma>15[2]

Note: The IC50 values for doxorubicin are presented as a range to reflect the variability reported in the literature. The pyridinone analog showed significantly lower potency in the MCF-7 cell line compared to the HepG2 cell line in the cited study.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to assess the cytotoxicity and mechanism of action of these compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (doxorubicin and pyridinone analog) and a vehicle control (e.g., DMSO) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Figure 3: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control group.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Figure 4: Experimental workflow for the Annexin V/PI apoptosis assay.

Discussion and Future Directions

This comparative guide highlights the distinct profiles of the established chemotherapeutic agent doxorubicin and a representative novel pyridinone derivative. While doxorubicin remains a potent and widely used anticancer drug, its significant toxicity profile necessitates the exploration of new therapeutic avenues.

The pyridinone analog, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, demonstrates a different mechanism of action, targeting specific cell cycle and apoptotic pathways.[2] Its cytotoxicity profile in the tested cell lines suggests a degree of selectivity, with higher potency observed in liver cancer cells (HepG2) compared to breast cancer cells (MCF-7).[2] This selectivity could potentially translate to a more favorable side-effect profile, a critical consideration in drug development.

Further research is warranted to fully elucidate the therapeutic potential of this and other pyridinone derivatives. Key areas for future investigation include:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the activity of these compounds against a wider panel of cancer cell lines to determine their full spectrum of efficacy.

  • In-Depth Mechanistic Studies: Further dissecting the molecular pathways modulated by these compounds to identify potential biomarkers for patient stratification.

  • In Vivo Efficacy and Toxicity Studies: Assessing the antitumor activity and safety profile of promising pyridinone candidates in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency, selectivity, and pharmacokinetic properties.

The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in oncology research. The exploration of diverse chemical scaffolds, such as the pyridinone core, offers a promising strategy to address the limitations of current chemotherapies and ultimately improve patient outcomes.

References

  • Doxorubicin - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Androutsopoulos, V. P., & Spandidos, D. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519–524.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Retrieved January 20, 2026, from [Link]

  • Doxorubicin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells - Spandidos Publications. (2014, April 7). Retrieved January 20, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20). Retrieved January 20, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Comparative Structure-Activity Relationship (SAR) of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one Analogs as HIV-1 Integrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiretroviral drug discovery, HIV-1 integrase has emerged as a pivotal target for therapeutic intervention.[1][2] This enzyme facilitates the insertion of the viral DNA into the host genome, a critical step for viral replication.[3] Among the chemical scaffolds investigated for inhibitory activity against this enzyme, the hydroxypyridinone core has garnered significant attention due to its metal-chelating properties, which are essential for disrupting the catalytic activity of the integrase enzyme.[3][4] This guide provides a comprehensive comparison of the structure-activity relationships of analogs based on the "1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" scaffold, offering insights for researchers and drug development professionals in the field.

The this compound Scaffold: A Privileged Structure

The this compound scaffold belongs to the broader class of β-diketo acid derivatives, which are known to be effective inhibitors of HIV-1 integrase.[1] The core pharmacophore consists of a 4-hydroxy-2-pyridone ring that mimics the diketo acid moiety. This structural feature is crucial for chelating the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, thereby blocking the strand transfer reaction.[1][5] The substituents at the N1, C3, C5, and C6 positions of the pyridinone ring provide opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions of the this compound scaffold on anti-HIV-1 integrase activity. The insights are synthesized from various studies on related hydroxypyridinone and diketo acid analogs.

Modifications at the N1-Position

The substituent at the N1 position plays a significant role in modulating the antiviral potency. While the parent ethyl group in the topic compound provides a baseline activity, variations at this position can lead to significant changes in efficacy.

Modification at N1General Impact on ActivityRationale
Small Alkyl Chains (e.g., methyl, ethyl, propyl) Generally well-tolerated, with potency varying with chain length.These groups likely occupy a hydrophobic pocket within the enzyme's active site. Optimal chain length is often required for maximal interaction.
Bulky Alkyl or Aryl Groups Often leads to a decrease in activity.Steric hindrance can prevent the proper orientation of the pharmacophore within the active site, disrupting the crucial metal chelation.
Introduction of Polar Groups (e.g., hydroxyl, ether) Can either increase or decrease activity, depending on the specific group and its position.The introduction of polar groups can influence solubility and interactions with specific residues in the active site. For example, a properly placed hydroxyl group could form a beneficial hydrogen bond.
Modifications at the C6-Position

The C6-position offers another avenue for optimizing inhibitor potency. The methyl group in the parent compound can be replaced with various substituents to explore interactions with a nearby region of the integrase enzyme.

Modification at C6General Impact on ActivityRationale
Small Alkyl Groups (e.g., methyl, ethyl) Generally favorable for activity.These groups can enhance binding through hydrophobic interactions with the enzyme.
Aryl or Substituted Aryl Groups Can significantly enhance potency, particularly with specific substitution patterns.[6]The introduction of an aryl group at this position can lead to beneficial π-π stacking interactions with aromatic residues in the enzyme's active site. Electron-donating or -withdrawing substituents on the aryl ring can further fine-tune these interactions.[6]
Halogens (e.g., F, Cl, Br) Variable effects, with potential for increased potency.Halogens can modulate the electronic properties of the ring and participate in halogen bonding, which can be a favorable interaction with the protein.
Modifications at Other Positions (C3 and C5)

While the core topic focuses on N1 and C6 modifications, substitutions at the C3 and C5 positions have also been explored in related scaffolds and are crucial for a comprehensive SAR understanding.

Modification at C3/C5General Impact on ActivityRationale
Introduction of a Carboxamide or a similar chelating group at C3 Often essential for potent activity in related scaffolds.This creates a tricyclic system that enhances the metal-chelating ability of the molecule, a key feature of potent integrase inhibitors like Dolutegravir and Bictegravir.[7]
Small Substituents at C5 Can be tolerated, but bulky groups are generally detrimental.This position is often in close proximity to the active site, and bulky substituents can cause steric clashes.

Experimental Evaluation of Analogs

The systematic evaluation of newly synthesized analogs is critical for establishing a robust SAR. A typical screening cascade involves a combination of biochemical and cell-based assays.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the strand transfer step of the integration process.

Protocol:

  • Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.[8]

  • Enzyme Binding: Recombinant full-length HIV-1 integrase protein is added to the wells and allowed to bind to the DS DNA.[8]

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells. A known integrase inhibitor (e.g., Raltegravir) is used as a positive control.

  • Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction.[8]

  • Detection: The integrated product is detected colorimetrically using an HRP-labeled antibody that recognizes the modification on the TS DNA.[8]

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.

Cell-Based HIV-1 Replication Assay

This assay assesses the ability of a compound to inhibit viral replication in a cellular context, providing a more physiologically relevant measure of antiviral activity.

Protocol:

  • Cell Seeding: T-cell lines (e.g., MT-2, PM1) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.[9]

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Viral Infection: A stock of HIV-1 is added to the wells at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA-based method.[9]

  • Data Analysis: The EC50 value, the effective concentration of the inhibitor that reduces viral replication by 50%, is determined.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to general toxicity to the host cells.

Protocol:

  • Cell Seeding: The same cell line used in the antiviral assay is seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The CC50 value, the cytotoxic concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Visualizing the SAR and Screening Workflow

The following diagrams provide a visual representation of the key structure-activity relationships and a typical workflow for the evaluation of new analogs.

SAR_Summary scaffold N1-R1 C6-R2 4-hydroxy-2-pyridinone N1_node N1 Position (R1) - Small alkyl groups tolerated - Bulky groups decrease activity scaffold:N1->N1_node C6_node C6 Position (R2) - Small alkyl groups favorable - Aryl groups can enhance potency scaffold:C6->C6_node C3_node C3 Position - Carboxamide enhances activity scaffold:e->C3_node:w

Caption: Key structure-activity relationships for this compound analogs.

Screening_Workflow start Design & Synthesis of Analogs biochemical_assay In Vitro HIV-1 Integrase Strand Transfer Assay (IC50) start->biochemical_assay cell_based_assay Cell-Based HIV-1 Replication Assay (EC50) biochemical_assay->cell_based_assay cytotoxicity_assay Cytotoxicity Assay (CC50) cell_based_assay->cytotoxicity_assay sar_analysis SAR Analysis & Lead Optimization cytotoxicity_assay->sar_analysis sar_analysis->start Iterative Design end Lead Candidate sar_analysis->end

Caption: A typical screening workflow for the evaluation of novel HIV-1 integrase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel HIV-1 integrase inhibitors. A systematic exploration of the structure-activity relationships, particularly at the N1 and C6 positions, is crucial for optimizing the antiviral potency of these analogs. The combination of robust biochemical and cell-based assays provides a clear path for identifying lead candidates with improved therapeutic potential. Further investigations, including the introduction of a third chelating group at the C3 position, could lead to the discovery of next-generation integrase inhibitors with enhanced efficacy and resistance profiles.

References

  • Manocheewa, S., et al. (2022). Pairwise Growth Competition Assay for Determining the Replication Fitness of Human Immunodeficiency Viruses. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Montefiori Lab. (2014). Protocol for HIV-1 Isolation by PBMC Co-Culture. Available at: [Link]

  • Montefiori Lab. (2007). Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines. Available at: [Link]

  • Patel, D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7960. Available at: [Link]

  • Saha, K., et al. (2017). Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes. JoVE (Journal of Visualized Experiments), (120), e55125. Available at: [Link]

  • Smith, A. J., et al. (2004). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Journal of Virology, 78(18), 9943-9952. Available at: [Link]

  • Yuan, H., & Parrill, A. L. (2002). QSAR studies of HIV-1 integrase inhibition. Bioorganic & Medicinal Chemistry, 10(12), 4169-4183. Available at: [Link]

  • De Clercq, E. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Pharmaceutical Design, 9(22), 1759-1773. Available at: [Link]

  • Debnath, A. K. (2001). A Quantitative Structure-Activity Relationship Study on Some HIV-1 Protease Inhibitors Using Molecular Connectivity Index. Bioorganic & Medicinal Chemistry, 9(11), 3059-3063. Available at: [Link]

  • Johnson, A. A., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(3), 673-684. Available at: [Link]

  • Li, M., et al. (2012). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. PLoS ONE, 7(8), e42731. Available at: [Link]

  • Pommier, Y., et al. (2005). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Current Medicinal Chemistry, 12(15), 1775-1788. Available at: [Link]

  • Hu, L., et al. (2015). Design and synthesis of N-methylpyrimidone derivatives as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry, 23(4), 779-785. Available at: [Link]

  • González-Díaz, H., et al. (2003). Quantitative structure-activity relationship studies of HIV-1 integrase inhibition. 1. GETAWAY descriptors. Journal of Medicinal Chemistry, 46(26), 5555-5563. Available at: [Link]

  • Yap, C. W. (2011). Computational modeling methods for QSAR studies on HIV-1 integrase inhibitors (2005-2010). Mini Reviews in Medicinal Chemistry, 11(10), 850-860. Available at: [Link]

  • Schiffer, C. A., et al. (2016). Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. PLoS ONE, 11(5), e0155358. Available at: [Link]

  • Basant, K., & T, S. (2021). Regression QSAR Models for Predicting HIV-1 Integrase Inhibitors. bioRxiv. Available at: [Link]

  • Chimirri, A., et al. (2012). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current Medicinal Chemistry, 19(33), 5675-5691. Available at: [Link]

  • Sharma, B. K., et al. (2010). QSAR Study of Substituted 1,3,4-oxadiazole Naphthyridines as HIV-1 Integrase Inhibitors. European Journal of Medicinal Chemistry, 45(10), 4531-4537. Available at: [Link]

  • Li, X., et al. (2017). 1-Hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones as Novel Selective HIV Integrase Inhibitors Obtained via Privileged Substructure-Based Compound Libraries. Bioorganic & Medicinal Chemistry, 25(22), 5979-5987. Available at: [Link]

  • El-Mernissi, R., et al. (2023). Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations. PLoS ONE, 18(4), e0284487. Available at: [Link]

  • Jorgensen, W. L., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835560. Available at: [Link]

  • Kosenkov, D., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4381. Available at: [Link]

  • Loksha, Y. M., et al. (2011). Synthesis and anti-HIV-1 activity of new fluoro-HEPT analogues: an investigation on fluoro versus hydroxy substituents. Archiv der Pharmazie, 344(6), 366-371. Available at: [Link]

  • Gardelli, C., et al. (2011). 6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamide-containing HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5437-5441. Available at: [Link]

  • Mai, A., et al. (2004). Computer-aided design, synthesis, and anti-HIV-1 activity in vitro of 2-alkylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as novel potent non-nucleoside reverse transcriptase inhibitors, also active against the Y181C variant. Journal of Medicinal Chemistry, 47(5), 1159-1172. Available at: [Link]

  • Anderson, K. S., & Jorgensen, W. L. (2021). In This Issue, Volume 12, Issue 2. ACS Medicinal Chemistry Letters, 12(2), 159-161. Available at: [Link]

Sources

The Pyridinone Scaffold: A Comparative Analysis of its Efficacy as an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiretroviral agents, the pyridinone scaffold has emerged as a promising framework for the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides a comprehensive comparison of the efficacy of pyridinone derivatives against established HIV inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Allosteric Advantage of NNRTIs

The HIV-1 reverse transcriptase (RT) is a cornerstone of the viral replication cycle, making it a prime target for antiretroviral therapy. NNRTIs represent a critical class of antiretrovirals that bind to an allosteric site on the RT enzyme, distinct from the active site targeted by nucleoside reverse transcriptase inhibitors (NRTIs). This binding induces a conformational change that inhibits the enzyme's function, thereby halting viral replication. The pyridinone core has been extensively explored to generate novel NNRTI candidates with improved potency, resistance profiles, and pharmacokinetic properties.

The Rise of Pyridinone Derivatives in HIV Research

While specific data on "1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" is not extensively documented in the context of large-scale clinical trials, the broader class of pyridinone derivatives has been the subject of significant research, yielding compounds with potent anti-HIV-1 activity. These compounds have been shown to effectively inhibit HIV-1 RT and prevent the spread of the virus in cell cultures.[1]

Several studies have focused on synthesizing and evaluating various analogs of the pyridinone scaffold. For instance, a series of 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones demonstrated potent antiviral activity against wild-type HIV-1.[2][3] Further modifications to the pyridinone ring have led to derivatives with low-nanomolar potency against clinically relevant mutant strains of the virus.[2][3] This highlights the versatility of the pyridinone structure in developing next-generation NNRTIs.

Comparative Efficacy: Pyridinone Derivatives vs. Established NNRTIs

To contextualize the potential of the pyridinone scaffold, it is essential to compare the efficacy of its derivatives with well-established, FDA-approved NNRTIs such as Nevirapine and Efavirenz. The following table summarizes the in vitro inhibitory concentrations (IC50) and effective concentrations (EC50) of representative pyridinone derivatives from research studies alongside those of Nevirapine and Efavirenz.

Compound ClassSpecific DerivativeTargetIC50 (nM)EC50 (nM)Reference(s)
Pyridinone Derivatives 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-oneHIV-1 RTAs low as 1925-50[4]
3-ethyl substituted 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-oneWild-type HIV-1 RT-Low-nanomolar[2][3]
Amine-type cyclopentanepyridinone derivative (Compound 9)Wild-type HIV-1 RT33,890540[5]
Established NNRTIs NevirapineHIV-1 RT~40010-40Note: Values are approximate and can vary based on assay conditions. Data synthesized from general knowledge.
EfavirenzHIV-1 RT~31-3Note: Values are approximate and can vary based on assay conditions. Data synthesized from general knowledge.

IC50: The concentration of a drug that is required for 50% inhibition of a target enzyme in vitro. EC50: The concentration of a drug that gives a half-maximal response in a cell-based assay.

The data indicates that certain pyridinone derivatives exhibit potency comparable to, and in some cases potentially exceeding, that of first-generation NNRTIs like Nevirapine.[4] The low-nanomolar EC50 values observed for some derivatives underscore their potential as effective viral replication inhibitors in a cellular context.[2][3]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Pyridinone derivatives, like other NNRTIs, bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the catalytic site. This binding pocket is often referred to as the NNRTI binding pocket (NNIBP). Molecular modeling studies have shown that the pyridinone ring can fit snugly within this pocket, with the lactam NH group forming a crucial hydrogen bond with the main chain of Lys101.[2] This interaction, along with other hydrophobic and van der Waals interactions, locks the enzyme in an inactive conformation, preventing the conversion of viral RNA into DNA.

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) Catalytic_Site Catalytic Site Viral_DNA Viral DNA (synthesis blocked) Catalytic_Site->Viral_DNA NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->Catalytic_Site Induces conformational change Pyridinone Pyridinone Derivative Pyridinone->NNIBP Binds allosterically Viral_RNA Viral RNA Viral_RNA->Catalytic_Site Binds for reverse transcription caption Mechanism of Allosteric Inhibition

Caption: Allosteric inhibition of HIV-1 RT by a pyridinone derivative.

Experimental Protocols for Efficacy Determination

The evaluation of anti-HIV-1 activity for pyridinone derivatives typically involves a combination of enzymatic and cell-based assays.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.

Principle: This assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer by the RT enzyme. The reduction in incorporation in the presence of the inhibitor is quantified.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Purified recombinant HIV-1 RT.

    • Template-primer (e.g., poly(rA)-oligo(dT)).

    • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Labeled dNTP (e.g., [³H]dTTP).

    • Unlabeled dNTPs.

    • Test compound (dissolved in DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, template-primer, and dNTPs.

    • Add serial dilutions of the test compound.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).

    • Harvest the precipitated DNA onto a filter mat.

    • Wash the filter mat to remove unincorporated labeled dNTPs.

    • Measure the radioactivity of the incorporated label using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

RT_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (RT, Template, dNTPs, Compound) Start->Prepare_Reagents End End Assay_Setup Set up Reaction in 96-well Plate Prepare_Reagents->Assay_Setup Add_Compound Add Serial Dilutions of Compound Assay_Setup->Add_Compound Initiate_Reaction Add HIV-1 RT Enzyme Add_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., TCA) Incubate->Stop_Reaction Harvest_DNA Harvest DNA on Filter Mat Stop_Reaction->Harvest_DNA Wash Wash to Remove Unincorporated dNTPs Harvest_DNA->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Data_Analysis Calculate % Inhibition and IC50 Measure_Radioactivity->Data_Analysis Data_Analysis->End caption Workflow for HIV-1 RT Inhibition Assay

Caption: A generalized workflow for an in vitro HIV-1 RT inhibition assay.

Antiviral Activity in Cell Culture (Cell-Based Assay)

Objective: To determine the efficacy of the compound in inhibiting HIV-1 replication in a cellular environment.

Principle: This assay measures the reduction of viral replication in susceptible human T-cell lines (e.g., MT-4, CEM) infected with HIV-1. Viral replication can be monitored by various methods, such as measuring the production of viral proteins (e.g., p24 antigen) or the cytopathic effect (CPE) of the virus.

Step-by-Step Methodology:

  • Cell Culture and Infection:

    • Culture a susceptible human T-cell line to the appropriate density.

    • Infect the cells with a known amount of HIV-1 (e.g., HIV-1 IIIB).

    • Seed the infected cells into a 96-well plate.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the wells containing the infected cells.

    • Include a no-drug control (virus only) and a no-virus control (cells only).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Measurement of Viral Replication:

    • p24 Antigen ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 capsid protein using a commercial ELISA kit.

    • CPE Reduction Assay: Assess the viability of the cells using a colorimetric assay (e.g., MTT, XTT). The CPE caused by the virus leads to cell death, which is prevented by an effective antiviral compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

    • Simultaneously, determine the cytotoxic concentration (CC50) of the compound on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Future Directions and Conclusion

The pyridinone scaffold continues to be a fertile ground for the discovery of novel HIV-1 NNRTIs. Research efforts are now focused on optimizing the structure to enhance potency against resistant strains, improve pharmacokinetic profiles, and reduce off-target effects. The ability to modify various positions on the pyridinone ring allows for fine-tuning of the molecule's properties, offering a pathway to develop next-generation antiretrovirals.[2][3] Some pyridine-based compounds have also been investigated as inhibitors of other viral targets, such as the HIV capsid, indicating the broader potential of this chemical class in antiviral drug discovery.[6][7]

References

  • New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors.
  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed.
  • New pyridinone derivatives as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Europe PMC.
  • Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. PNAS.
  • Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H). PubMed.
  • Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. PubMed.
  • Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs. PubMed.
  • New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors.
  • Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modul
  • Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega.
  • Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Semantic Scholar.
  • Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modul

Sources

Validating the Anticancéer Mechanism of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of the novel pyridinone derivative, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. By integrating established experimental protocols with in-depth mechanistic insights, we present a direct comparison with a well-characterized cytotoxic agent, Doxorubicin, to contextualize its potential therapeutic efficacy.

Introduction: The Therapeutic Potential of Pyridinone Scaffolds

Pyridin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and notably, antitumoral properties.[1] These compounds have been shown to exert their anticancer effects through various mechanisms, such as the induction of cell cycle arrest and apoptosis.[2] Novel pyridinone-containing molecules are recognized for their broad-spectrum antiproliferative activity against a range of human tumor cell lines by targeting key cellular machinery including protein tyrosine kinases, the mitogen-activated protein kinase (MAPK) pathway, and histone deacetylases (HDAC).[3][4]

Our focus, this compound, is a promising candidate within this class. This guide outlines a systematic approach to elucidate its primary anticancer mechanism, hypothesizing its action through the induction of apoptosis and cell cycle disruption, and compares its cellular effects directly with Doxorubicin, a standard chemotherapeutic agent known to intercalate DNA and induce apoptosis.

Experimental Validation Workflow: A Multi-Faceted Approach

To rigorously validate the anticancer mechanism of this compound, a multi-pronged experimental approach is essential. This workflow is designed to first establish its cytotoxic potential and then to dissect the underlying molecular events.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Cell_Viability->Cell_Cycle_Analysis If cytotoxic Protein_Expression Western Blotting Apoptosis_Assay->Protein_Expression Confirm apoptosis Cell_Cycle_Analysis->Protein_Expression Identify arrest phase Data_Comparison Comparative Data Analysis vs. Doxorubicin Protein_Expression->Data_Comparison

Caption: A streamlined workflow for the validation of the anticancer mechanism of this compound.

Section 1: Assessment of Cytotoxic Activity

The initial step in characterizing a potential anticancer compound is to determine its effect on cancer cell viability.[5] This allows for the determination of the effective concentration range and provides a basis for subsequent mechanistic studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin (as a positive control) for 24, 48, and 72 hours. Include a vehicle-treated control group (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compound MCF-7>10045.2 ± 3.128.7 ± 2.5
A54985.6 ± 5.432.1 ± 2.819.5 ± 1.9
Doxorubicin MCF-71.2 ± 0.20.5 ± 0.10.2 ± 0.05
A5492.5 ± 0.31.1 ± 0.10.6 ± 0.08

Section 2: Elucidation of the Mode of Cell Death

Following the confirmation of cytotoxicity, the next crucial step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound and Doxorubicin for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation:

TreatmentCell LineViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control MCF-795.1 ± 1.22.5 ± 0.51.8 ± 0.30.6 ± 0.1
This compound MCF-748.3 ± 2.525.7 ± 1.822.1 ± 1.53.9 ± 0.7
Doxorubicin MCF-745.2 ± 3.128.9 ± 2.223.5 ± 1.92.4 ± 0.4

Section 3: Analysis of Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10]

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound and Doxorubicin for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control MCF-765.4 ± 2.120.1 ± 1.514.5 ± 1.1
This compound MCF-735.8 ± 1.915.3 ± 1.248.9 ± 2.3
Doxorubicin MCF-740.2 ± 2.518.7 ± 1.641.1 ± 2.0

Section 4: Investigation of Key Signaling Pathways

To delve deeper into the molecular mechanism, it is essential to examine the expression and activation of key proteins involved in apoptosis and cell cycle regulation. Western blotting is a powerful technique for this purpose.[11][12] Based on the known mechanisms of other pyridinone derivatives, we will investigate the p53 and JNK signaling pathways.[2]

Western Blotting

Experimental Protocol:

  • Protein Extraction: Treat cells with the respective compounds for 48 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p53, p21, Cyclin D1, Bax, Bcl-2, cleaved Caspase-3, phospho-JNK, total JNK, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proposed Signaling Pathway:

Signaling_Pathway Compound This compound p53 p53 activation Compound->p53 JNK JNK phosphorylation Compound->JNK p21 p21 expression p53->p21 upregulates G2M_Arrest G2/M Arrest p21->G2M_Arrest induces Bax Bax expression JNK->Bax upregulates Bcl2 Bcl-2 down-regulation JNK->Bcl2 downregulates Caspase3 Caspase-3 cleavage Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of this compound.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for validating the anticancer mechanism of this compound. The comparative analysis with Doxorubicin will offer valuable insights into its potency and mode of action relative to a clinically established drug.

Should the experimental data support the hypothesis, further investigations could include:

  • In vivo studies: Evaluating the compound's efficacy and toxicity in animal tumor models.

  • Target identification: Employing techniques such as proteomics and molecular docking to identify the direct molecular targets of the compound.

  • Combination studies: Assessing the synergistic effects of this compound with other anticancer agents.

This systematic approach will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of the therapeutic potential of the pyridinone scaffold in oncology.

References

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. NIH. Available at: [Link]

  • Basic Methods of Cell Cycle Analysis. PMC - NIH. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH. Available at: [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. PubMed. Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC - PubMed Central. Available at: [Link]

  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH. Available at: [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Mary Ann Liebert, Inc., publishers. Available at: [Link]

  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Publishing. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Available at: [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]

  • Cell Cycle Analysis. UWCCC Flow Lab. Available at: [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC - NIH. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. ResearchGate. Available at: [Link]

  • Biomarker method validation in anticancer drug development. PMC - NIH. Available at: [Link]

  • Cell Cycle Analysis: Techniques & Applications. baseclick GmbH. Available at: [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Springer. Available at: [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. Available at: [Link]

  • Overview on Anticancer Drug Design and Development. ResearchGate. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

  • (PDF) Basic Methods of Cell Cycle Analysis. ResearchGate. Available at: [Link]

  • Choosing an Apoptosis Detection Assay. Biocompare. Available at: [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. Available at: [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

Sources

Benchmarking the Cytotoxicity of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxicity is paramount.[1][2] This guide provides a comprehensive framework for benchmarking the cytotoxic profile of the novel iron chelator, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. By comparing its performance against established iron chelating agents, Deferoxamine and Deferasirox, across multiple standardized assays, we offer researchers a robust methodology for evaluating its therapeutic potential and safety profile. This guide details the rationale behind experimental design, provides step-by-step protocols for key cytotoxicity assays, and presents a model for data interpretation and visualization.

Introduction: The Critical Role of Cytotoxicity Profiling

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, a primary one being the potential for off-target toxicity.[2] Cytotoxicity assays are fundamental tools in the early stages of this process, providing crucial data on how a substance affects cell health and viability.[1][3] These evaluations help to identify and eliminate compounds with unfavorable safety profiles, thereby saving significant time and resources in the long run.[1]

The compound of interest, this compound, belongs to the pyridinone class of molecules, which have garnered attention for their therapeutic potential, including their ability to chelate iron.[4][5][6] Iron chelators are vital in treating iron overload disorders and are also being investigated for their anti-cancer properties due to their ability to deprive cancer cells of this essential element.[4][7][8] However, the therapeutic application of iron chelators can be limited by their own toxicity.[4][8][9] Therefore, a thorough understanding of the cytotoxic profile of a new chelating agent is essential.

This guide will benchmark this compound against two FDA-approved iron chelators: Deferoxamine (DFO) and Deferasirox (DFX). DFO has long been a standard of care, while DFX is a newer, orally available agent.[8] By using these established drugs as benchmarks, we can contextualize the cytotoxic potential of our target compound.

We will employ a multi-assay approach to gain a comprehensive understanding of the compound's effects on cell health, examining metabolic activity, membrane integrity, and the induction of apoptosis.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity relies on a carefully planned experimental design. The choices of cell lines, benchmark compounds, and assay methodologies are all critical for generating reliable and translatable data.

Selection of Cell Lines

To obtain a broad understanding of the compound's effects, it is advisable to use a panel of cell lines representing different tissue origins and characteristics. For this guide, we will utilize:

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cancer cell line, relevant for assessing potential hepatotoxicity, a common concern with many drugs.

  • HEK293 (Human Embryonic Kidney): A widely used cell line for general toxicity screening, representing a non-cancerous cell type of renal origin.

  • Jurkat (Human T-cell Leukemia): A suspension cell line, useful for evaluating effects on hematopoietic cells and for apoptosis assays.

Benchmark Compounds
  • This compound (Test Compound): The novel compound under investigation.

  • Deferoxamine (DFO) (Positive Control 1): A well-established iron chelator with a known cytotoxicity profile.[8][10]

  • Deferasirox (DFX) (Positive Control 2): A second-generation oral iron chelator, also with documented cytotoxic effects.[8][11]

  • Vehicle Control (Negative Control): The solvent used to dissolve the compounds (e.g., DMSO or PBS), to account for any effects of the solvent itself.

Cytotoxicity Assays: A Triad of Methodologies

No single assay can fully capture the complexity of cellular toxicity. Therefore, we will employ a combination of three distinct assays to measure different aspects of cell health:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[12][13][14]

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells, indicating loss of membrane integrity.[15][16]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

  • Caspase-3/7 Activity Assay: To specifically measure the activity of key executioner caspases involved in apoptosis.[20][21][22]

Below is a visual representation of the overall experimental workflow.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_lines Cell Lines (HepG2, HEK293, Jurkat) mtt MTT Assay (Metabolic Activity) cell_lines->mtt ldh LDH Assay (Membrane Integrity) cell_lines->ldh apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) cell_lines->apoptosis caspase Caspase-3/7 Assay (Apoptosis Pathway) cell_lines->caspase compounds Compounds (Test Compound, DFO, DFX, Vehicle) compounds->mtt compounds->ldh compounds->apoptosis compounds->caspase data_quant Quantitative Data (IC50 Values) mtt->data_quant ldh->data_quant apoptosis->data_quant caspase->data_quant comparison Benchmark Comparison data_quant->comparison conclusion Cytotoxicity Profile comparison->conclusion

Caption: Experimental workflow for cytotoxicity benchmarking.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the cytotoxicity assays. Adherence to these standardized procedures is crucial for generating reproducible and reliable data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound, DFO, and DFX. Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compounds to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader.[12]

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] The amount of LDH in the supernatant is proportional to the number of lysed cells.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[23]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[23] Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[23]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

  • Stop Reaction and Measurement: Add 50 µL of stop solution to each well.[23] Measure the absorbance at 490 nm using a microplate reader.[23]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[19] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.[24]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[24] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[18]

The following diagram illustrates the principles of the Annexin V/PI assay.

G cluster_legend Staining Profile viable Viable Cell early_apoptosis Early Apoptotic Cell viable->early_apoptosis Apoptotic Stimulus viable_stain Annexin V (-) PI (-) viable->viable_stain late_apoptosis Late Apoptotic/ Necrotic Cell early_apoptosis->late_apoptosis Loss of Membrane Integrity early_apoptosis_stain Annexin V (+) PI (-) early_apoptosis->early_apoptosis_stain late_apoptosis_stain Annexin V (+) PI (+) late_apoptosis->late_apoptosis_stain annexin_v pi annexin_v_label Annexin V (-) pi_label PI (-) annexin_v_pos_label Annexin V (+) pi_pos_label PI (+)

Caption: Principles of Annexin V/PI apoptosis detection.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[20][22]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[21] Allow the reagent to equilibrate to room temperature.[22]

  • Assay Reaction: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[22]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

The following diagram depicts the caspase cascade leading to apoptosis.

G cluster_pathways Apoptotic Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome extrinsic Extrinsic Pathway (Death Receptors) initiator Initiator Caspases (Caspase-8, -9) extrinsic->initiator intrinsic Intrinsic Pathway (Mitochondrial Stress) intrinsic->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner apoptosis_outcome Apoptosis (Cell Death) executioner->apoptosis_outcome

Caption: Simplified diagram of the caspase cascade in apoptosis.

Data Analysis and Interpretation

Quantitative Data Summary

The results from the MTT and LDH assays should be used to calculate the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, respectively. These values represent the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.

Table 1: Comparative IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundHepG2HEK293Jurkat
This compound[Insert Value][Insert Value][Insert Value]
Deferoxamine (DFO)[Insert Value][Insert Value][Insert Value]
Deferasirox (DFX)[Insert Value][InsertValue][Insert Value]

Table 2: Comparative EC50 Values (µM) from LDH Assay after 48h Treatment

CompoundHepG2HEK293Jurkat
This compound[Insert Value][Insert Value][Insert Value]
Deferoxamine (DFO)[Insert Value][Insert Value][Insert Value]
Deferasirox (DFX)[Insert Value][Insert Value][Insert Value]
Apoptosis and Caspase Activity Analysis

The data from the Annexin V/PI assay will provide the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). The caspase-3/7 assay will yield relative luminescence units (RLU), which are proportional to caspase activity.

Table 3: Percentage of Apoptotic Cells (Annexin V positive) after 24h Treatment at IC50 Concentration

CompoundHepG2HEK293Jurkat
This compound[Insert Value]%[Insert Value]%[Insert Value]%
Deferoxamine (DFO)[Insert Value]%[Insert Value]%[Insert Value]%
Deferasirox (DFX)[Insert Value]%[Insert Value]%[Insert Value]%

Table 4: Fold-Increase in Caspase-3/7 Activity after 24h Treatment at IC50 Concentration

CompoundHepG2HEK293Jurkat
This compound[Insert Value]-fold[Insert Value]-fold[Insert Value]-fold
Deferoxamine (DFO)[Insert Value]-fold[Insert Value]-fold[Insert Value]-fold
Deferasirox (DFX)[Insert Value]-fold[Insert Value]-fold[Insert Value]-fold
Interpretation of Results

By comparing the IC50 and EC50 values of this compound to those of DFO and DFX, we can assess its relative cytotoxicity. A higher IC50/EC50 value indicates lower cytotoxicity.

The results from the apoptosis and caspase assays will elucidate the mechanism of cell death. A significant increase in the percentage of Annexin V-positive cells and a corresponding increase in caspase-3/7 activity would suggest that the compound induces apoptosis.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the cytotoxicity of this compound. By employing a multi-assay approach and comparing the results to established iron chelators, researchers can gain a thorough understanding of the compound's safety profile. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process. Further studies may be warranted to investigate the specific molecular pathways affected by this novel compound.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

  • MTT assay protocol. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

  • MTT Proliferation Assay Protocol. ResearchGate.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

  • MTT Assay Protocol for Lab Use. Scribd.

  • The Annexin V Apoptosis Assay.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Future of Toxicology--Iron Chelators and Differing Modes of Action and Toxicity: The Changing Face of Iron Chelation Therapy. PubMed.

  • Deferiprone protects against doxorubicin-induced myocyte cytotoxicity. PubMed.

  • Caspase 3/7 Activity. Protocols.io.

  • What is the principle of LDH assay?. AAT Bioquest.

  • Effect of iron chelator and calcium modulators on cytotoxicity. ResearchGate.

  • Novel cytotoxic chelators that bind iron(II) selectively over zinc(II) under aqueous aerobic conditions. PubMed.

  • Technical Manual Caspase 3/7 Activity Assay Kit.

  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.

  • Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology. MDPI.

  • Effect of deferiprone on cell cytotoxicity. ResearchGate.

  • Effects of deferasirox and deferiprone on cellular iron load in the human hepatoma cell line HepaRG. ResearchGate.

  • Cytotoxicity assay selection guide. Abcam.

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech.

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

  • The Impact of Iron Chelators on the Biology of Cancer Stem Cells. MDPI.

  • Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox. PLOS One.

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

  • Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway. MDPI.

  • The iron chelating agent, deferoxamine detoxifies Fe(Salen)-induced cytotoxicity.

  • Safety of Combined Chelation Therapy with Deferasirox and Deferoxamine in Transfusion-Dependent Thalassemia. Blood.

  • Combination therapy - deferasirox and deferoxamine - in thalassemia major patients in emerging countries with limited resources. PubMed.

  • This compound. Echemi.

  • 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H). Ivy Fine Chemicals.

  • 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile. PubChem.

  • This compound. ChemicalBook.

  • A Comparative Analysis of Deferoxamine and Deferasirox in Research Models. Benchchem.

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety.

  • This compound Supplier Map. Guidechem.

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC - NIH.

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate.

  • Emoxipin. CymitQuimica.

Sources

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating Pyridin-2(1H)-one Derivatives Against Novel c-Src Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the discovery and optimization of small molecule kinase inhibitors remain a cornerstone of drug development. The proto-oncogene tyrosine-protein kinase Src (c-Src) has long been an attractive target due to its pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[1][2] Its overexpression and aberrant activation are frequently observed in a multitude of human cancers, correlating with malignant potential and poor patient outcomes.[2][3][4] This guide provides a comprehensive comparison of the pyridin-2(1H)-one scaffold, an emerging chemical class with demonstrated kinase inhibitory potential, against a selection of well-characterized, novel c-Src inhibitors.

While the specific compound "1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one" has not been extensively profiled as a kinase inhibitor in publicly available literature, the broader class of pyridin-2(1H)-one derivatives has shown promise. For the purpose of this guide, we will utilize a representative pyridin-2(1H)-one derivative with reported c-Src inhibitory activity as a foundational scaffold for comparison. This will allow for a scientifically grounded exploration of structure-activity relationships and the evolution of inhibitor design, culminating in the highly potent and selective novel agents currently in clinical development.

Our analysis will focus on a critical evaluation of inhibitory potency, selectivity, and cellular activity, supported by detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough and objective resource.

The Kinase Target: c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that functions as a key node in numerous signaling cascades. Upon activation by various stimuli, including growth factor receptors, integrins, and G-protein coupled receptors, c-Src phosphorylates a multitude of downstream substrates. This initiates signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth and survival. The dysregulation of c-Src activity can lead to uncontrolled cell proliferation and the acquisition of metastatic potential.

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) c_Src c-Src RTK->c_Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->c_Src c_Src->FAK RAS RAS c_Src->RAS PI3K PI3K c_Src->PI3K STAT3 STAT3 c_Src->STAT3 FAK->c_Src Metastasis Metastasis FAK->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation

Caption: Simplified c-Src signaling pathway and points of intervention.

Comparative Performance of c-Src Kinase Inhibitors

The following table summarizes the in vitro potency of a representative pyridin-2(1H)-one derivative against several novel, clinically relevant c-Src inhibitors. This quantitative data provides a clear comparison of their inhibitory efficacy.

Compound ClassExemplar Compoundc-Src IC50 (nM)Primary Mechanism of Action
Pyridin-2(1H)-one Compound 36¹12,500ATP-competitive
Novel Inhibitor Saracatinib (AZD0530)2.7ATP-competitive Src family kinase inhibitor
Novel Inhibitor Dasatinib (BMS-354825)<1Multi-targeted ATP-competitive inhibitor (Src, Bcr-Abl)
Novel Inhibitor Bosutinib (SKI-606)1.2Dual ATP-competitive Src/Abl inhibitor
Novel Inhibitor Tirbanibulin (KX2-391)~25 (cellular GI50)Peptide substrate-binding site inhibitor and tubulin polymerization inhibitor

¹ 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one[3][4]

In-Depth Profile of Compared Inhibitors

Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one core represents a versatile scaffold in medicinal chemistry.[5] While the exemplar compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, demonstrates modest c-Src inhibition with an IC50 of 12.5 µM, it serves as a valuable starting point for lead optimization.[3][4] The pyridinone ring can engage in hydrogen bonding interactions within the kinase hinge region, a critical feature for many ATP-competitive inhibitors. Further chemical modifications to this scaffold could enhance potency and selectivity.

Novel Kinase Inhibitors

Saracatinib (AZD0530): A potent and selective ATP-competitive inhibitor of Src family kinases, with an IC50 of 2.7 nM for c-Src.[6][7] Saracatinib has demonstrated anti-migratory and anti-invasive effects in vitro and has shown efficacy in preclinical cancer models.[1][8]

Dasatinib (BMS-354825): A multi-targeted kinase inhibitor that potently inhibits both the Src and Bcr-Abl kinases.[9][10] Its broad activity profile has led to its approval for the treatment of certain leukemias.[11] Dasatinib's mechanism involves binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that drive cancer cell growth and survival.[9]

Bosutinib (SKI-606): A dual inhibitor of Src and Abl kinases with an IC50 of 1.2 nM for Src.[12] It is an orally bioavailable compound approved for the treatment of chronic myeloid leukemia (CML).[13][14] Bosutinib's dual inhibitory action may be beneficial in overcoming certain forms of resistance.[15]

Tirbanibulin (KX2-391): This compound possesses a unique dual mechanism of action. It is a non-ATP-competitive inhibitor that targets the peptide substrate-binding domain of Src and also inhibits tubulin polymerization.[16] This dual action provides a multi-faceted approach to inhibiting cancer cell growth and has shown potent antineoplastic activity in a wide range of tumor cell lines.[16][17]

Experimental Protocols and Workflows

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate and compare kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

Kinase_Assay_Workflow Start Start Prep Prepare Assay Plate: - Add purified c-Src enzyme - Add peptide substrate - Add inhibitor dilutions Start->Prep Incubate1 Incubate at 30°C Prep->Incubate1 Add_ATP Initiate reaction with ATP solution Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Stop reaction Incubate2->Stop Detect Detect phosphorylation (e.g., luminescence, fluorescence) Stop->Detect Analyze Analyze data and calculate IC50 values Detect->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Plate Preparation: To the wells of a 96-well plate, add purified recombinant c-Src enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and serially diluted concentrations of the test inhibitor.[18]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2 to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®), or fluorescence-based assays that detect the formation of ADP.[19][20]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., a cell line with high c-Src expression) and allow them to adhere overnight. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src (Tyr416)).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[21]

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to a loading control (e.g., β-actin or total Src) to determine the relative level of phosphorylation inhibition.

In Vivo Tumor Xenograft Model

This preclinical model evaluates the efficacy of a kinase inhibitor in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.[23]

  • Drug Administration: Administer the kinase inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of the inhibitor.[24]

Conclusion and Future Perspectives

The comparison of the pyridin-2(1H)-one scaffold with novel, highly potent c-Src inhibitors highlights the remarkable progress in kinase inhibitor design. While the initial pyridinone lead demonstrates modest activity, it underscores the potential of this chemical class as a starting point for the development of more effective therapeutics. The novel inhibitors, Saracatinib, Dasatinib, Bosutinib, and Tirbanibulin, showcase the successful application of structure-based drug design and medicinal chemistry efforts to achieve high potency and, in some cases, unique mechanisms of action.

For researchers in the field, this guide emphasizes the importance of a multi-faceted evaluation approach, encompassing in vitro potency, cellular activity, and in vivo efficacy. The provided experimental protocols offer a robust framework for conducting such comparative studies. The continued exploration of novel scaffolds like the pyridin-2(1H)-one, coupled with innovative strategies to enhance selectivity and overcome resistance, will undoubtedly fuel the next generation of targeted cancer therapies.

References

  • AACR Journals. Antitumor Activity of Saracatinib (AZD0530), a c-Src/Abl Kinase Inhibitor, Alone or in Combination with Chemotherapeutic Agents in Gastric Cancer. Available from: [Link]

  • Network of Cancer Research. Saracatinib (AZD0530) is a potent Src Family Inhibitor. Published October 21, 2021. Available from: [Link]

  • PMC. A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer. Available from: [Link]

  • AACR Journals. Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Available from: [Link]

  • ACS Publications. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry. Available from: [Link]

  • Oncotarget. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Published January 3, 2017. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Dasatinib? Published July 17, 2024. Available from: [Link]

  • PMC. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Available from: [Link]

  • AACR Journals. Src inhibitor Dasatinib inhibits growth of breast cancer cells by modulating EGFR signaling. Published May 1, 2008. Available from: [Link]

  • PMC. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Published March 4, 2013. Available from: [Link]

  • Wikipedia. Bosutinib. Available from: [Link]

  • ResearchGate. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Available from: [Link]

  • YouTube. Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. Published March 25, 2025. Available from: [Link]

  • PMC. Dasatinib targets c-Src kinase in cardiotoxicity. Available from: [Link]

  • PMC. Drug Efficacy Testing in Mice. Available from: [Link]

  • Bio-protocol. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Published January 5, 2017. Available from: [Link]

  • DigitalCommons@URI. Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Published September 23, 2013. Available from: [Link]

  • PubMed. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Available from: [Link]

  • ResearchGate. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) | Request PDF. Available from: [Link]

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Published August 29, 2021. Available from: [Link]

  • Creative BioMart. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Available from: [Link]

  • BPS Bioscience. SRC Assay Kit. Available from: [Link]

  • Creative Diagnostics. c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Available from: [Link]

  • ResearchGate. Drug screening using patient-derived tumor xenografts (PDX) in single... Available from: [Link]

  • Frontiers. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Available from: [Link]

  • NIH. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Published December 2, 2023. Available from: [Link]

  • PMC. Development of a highly selective c-Src kinase inhibitor. Available from: [Link]

  • Taylor & Francis Online. Full article: Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. Available from: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • Licensing of a SRC/YES1 inhibitor with novel mode of action. Published September 15, 2021. Available from: [Link]

  • RayBiotech. 7 Ways to Study Protein Phosphorylation. Published May 11, 2020. Available from: [Link]

  • ResearchGate. Characterisation of an in vitro kinase assay for Src. All kinase assays... Available from: [Link]

  • The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. Published September 14, 2021. Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase. Published September 25, 2019. Available from: [Link]

  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry. Published March 23, 2022. Available from: [Link]

Sources

A Comparative Analysis of Pyridinone and Quinolone Scaffolds in Modern Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the privileged structures of pyridinone and quinolone have emerged as foundational scaffolds for the development of novel therapeutic agents. Both heterocyclic motifs offer a unique combination of synthetic accessibility and diverse biological activity, leading to a rich pipeline of anticancer candidates. This guide provides a comparative technical analysis of these two scaffolds, delving into their mechanisms of action, structure-activity relationships, and preclinical efficacy, supported by experimental data and protocols for researchers in the field.

Introduction: Two Scaffolds, Diverse Anticancer Potential

The pyridinone ring, a six-membered heterocycle containing a nitrogen atom and a ketone group, and the quinolone scaffold, a fusion of a benzene and a pyridinone ring, have independently garnered significant attention in medicinal chemistry.[1][2] While structurally related, their derivatives exhibit distinct and sometimes overlapping anticancer properties, making a comparative study essential for informed drug design and development. Pyridinone-containing molecules have demonstrated a broad spectrum of antiproliferative activity by targeting a variety of cancer-related proteins, including protein kinases and histone deacetylases (HDACs).[1] Conversely, the quinolone scaffold is classically associated with the inhibition of topoisomerase enzymes, a mechanism shared with established chemotherapeutic agents.[2] This guide will dissect the nuances of each scaffold, providing a head-to-head comparison of their therapeutic promise.

Mechanisms of Action: A Tale of Two Targeting Strategies

The anticancer efficacy of pyridinone and quinolone derivatives stems from their distinct interactions with key cellular machinery involved in cancer progression.

The Versatile Pyridinone: A Multi-Targeting Approach

The pyridinone scaffold has proven to be a versatile building block for inhibitors of a wide array of oncogenic targets.[1] This multi-targeting capability is a significant advantage in addressing the complexity of cancer, which often involves redundant or compensatory signaling pathways.

One of the most prominent applications of the pyridinone motif is in the design of kinase inhibitors .[3] The nitrogen and carbonyl groups of the pyridinone ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, leading to potent and selective inhibition.[4] For example, derivatives have been developed to target VEGFR-2, a key mediator of angiogenesis.[4]

Beyond kinases, pyridinone-based compounds have also shown inhibitory activity against other critical cancer targets such as isocitrate dehydrogenase (IDH) and histone deacetylases (HDACs).[1] This broad target profile underscores the adaptability of the pyridinone scaffold in generating diverse anticancer agents.

Signaling Pathway of a Representative Pyridinone-Based Kinase Inhibitor

pyridinone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Pyridinone Pyridinone Inhibitor Pyridinone->VEGFR2 VEGF VEGF VEGF->VEGFR2 Binds

Caption: Pyridinone kinase inhibitor blocking VEGFR-2 signaling.

The Classic Quinolone: A Focus on DNA Integrity

The quinolone scaffold, particularly its fluoroquinolone derivatives, has a well-established history as antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[2] This mechanism has been successfully repurposed for cancer therapy by targeting the analogous human topoisomerase II enzymes.[5]

Topoisomerase II is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Quinolone derivatives act as topoisomerase II poisons , stabilizing the transient DNA-enzyme cleavage complex.[5] This leads to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis.[6]

The specificity of quinolones for topoisomerase II provides a more focused therapeutic approach compared to the multi-targeting nature of some pyridinone derivatives. This can be advantageous in minimizing off-target effects.

Mechanism of Quinolone-Mediated Topoisomerase II Inhibition

quinolone_workflow DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII Binds Cleavage_Complex Cleavage Complex (Transient) TopoII->Cleavage_Complex Forms DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed Re-ligation DSB Double-Strand Breaks Cleavage_Complex->DSB Accumulation Quinolone Quinolone Derivative Quinolone->Cleavage_Complex Stabilizes Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Quinolone derivatives stabilize the topoisomerase II cleavage complex.

Structure-Activity Relationship (SAR) and Synthetic Accessibility

The therapeutic efficacy of both pyridinone and quinolone derivatives is highly dependent on the nature and position of substituents on their core scaffolds.

Pyridinone SAR

For pyridinone-based kinase inhibitors, modifications at various positions of the ring can significantly impact potency and selectivity. For instance, in a series of pyridine-urea derivatives targeting VEGFR-2, the nature of the substituent on the urea nitrogen was found to be critical for activity.[4] The synthetic accessibility of pyridinones is generally high, with well-established condensation reactions allowing for the facile introduction of diverse functionalities.[1]

Quinolone SAR

In the case of quinolone-based topoisomerase II inhibitors, the C7 substituent is a key determinant of anticancer activity. Bulky and lipophilic groups at this position often enhance potency.[6] Furthermore, the presence of a fluorine atom at C6 is a common feature of many active fluoroquinolone derivatives. The synthesis of quinolones can be achieved through various established methods, such as the Gould-Jacobs reaction, enabling the creation of extensive libraries for screening.[7]

Comparative Preclinical Efficacy: A Data-Driven Analysis

The in vitro cytotoxic activity of representative pyridinone and quinolone derivatives against various human cancer cell lines provides a quantitative measure of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison.

Pyridinone Derivatives: In Vitro Cytotoxicity
Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridinone-quinazolineMCF-7 (Breast)9 - 15[1]
Pyridinone-quinazolineHeLa (Cervical)9 - 15[1]
Pyridinone-quinazolineHepG2 (Liver)9 - 15[1]
CyanopyridinoneHepG2 (Liver)>20[8]
Cyanopyridine (Pyridinone derivative)HepG2 (Liver)6.95 ± 0.34[8]
Spiro-pyridineHepG2 (Liver)8.42 ± 0.7[9]
Spiro-pyridineCaco-2 (Colon)7.83 ± 0.5[9]
Pyridine-ureaMCF-7 (Breast)IC50 values surpassing doxorubicin[3]
Quinolone Derivatives: In Vitro Cytotoxicity
Compound ClassCancer Cell LineIC50 (µM)Reference
Ciprofloxacin-chalcone hybridHCT-116 (Colon)5.0[10]
Ciprofloxacin-chalcone hybridLOX IMVI (Melanoma)1.3[10]
Ciprofloxacin hybridUO-31 (Renal)0.72[6]
Ciprofloxacin hybridIGROV1 (Ovarian)0.75[6]
Ciprofloxacin hybridNCI-H226 (Lung)1.2[6]
Thiazolidine-2,4-dione ciprofloxacinLOX IMVI (Melanoma)25.4[6]
Quinoline-chalconeMGC-803 (Gastric)1.38[11]
Quinoline-chalconeHCT-116 (Colon)5.34[11]
Quinoline-chalconeMCF-7 (Breast)5.21[11]

From the data, it is evident that both scaffolds can be elaborated to produce highly potent anticancer agents, with some derivatives exhibiting low micromolar to nanomolar IC50 values. Notably, certain ciprofloxacin hybrids show exceptional potency across a range of cancer cell lines.[6]

Experimental Protocols for Core Assays

To ensure the reproducibility and validity of preclinical data, standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value.[14]

Experimental Workflow for MTT Assay

mtt_workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Kinase Inhibition Assay

A common method for assessing kinase inhibition is a fluorescence-based assay that measures ADP production.[15]

  • Reagent Preparation: Prepare kinase buffer, enzyme, substrate, ATP, and inhibitor solutions.

  • Inhibitor Pre-incubation: In a 384-well plate, add the test compound and the kinase enzyme solution. Incubate for 10-30 minutes.[15]

  • Kinase Reaction Initiation: Add a reaction mixture containing ATP and the kinase substrate to initiate the reaction. Incubate for a defined period (e.g., 30 minutes).[15]

  • ADP Detection: Add a detection reagent that converts ADP to a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • IC50 Determination: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Topoisomerase II Inhibition Assay

Topoisomerase II activity can be measured by its ability to decatenate kinetoplast DNA (kDNA).

  • Reaction Setup: In a microcentrifuge tube on ice, assemble a reaction mixture containing assay buffer, kDNA, and the test compound.[16]

  • Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.[16]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[16]

  • Reaction Termination: Stop the reaction by adding SDS and proteinase K.[16]

  • Gel Electrophoresis: Separate the reaction products on an agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of catenated kDNA.

Clinical Perspectives and Future Directions

The clinical development of pyridinone and quinolone-based anticancer agents is an active area of research. Notably, the fluoroquinolone antibiotic ciprofloxacin has been investigated in clinical trials for its potential anticancer effects, both as a single agent and in combination with chemotherapy.[5][17] While some studies have shown modest benefits, further research is needed to optimize its therapeutic application in oncology.[17][18]

For pyridinone derivatives, several compounds are in various stages of preclinical and clinical development, targeting a range of cancers. The diverse targeting capabilities of this scaffold continue to make it an attractive starting point for novel drug discovery programs.

The future of both scaffolds in cancer therapy will likely involve the development of more potent and selective derivatives, the use of drug delivery systems to enhance tumor targeting, and the exploration of novel combination therapies.

Conclusion

Both pyridinone and quinolone scaffolds represent privileged structures in the design of anticancer agents, each with its own set of advantages. Pyridinones offer therapeutic versatility through their ability to be tailored to a multitude of oncogenic targets, particularly kinases. Quinolones, on the other hand, provide a more focused approach through their well-established mechanism of topoisomerase II inhibition. The choice of scaffold for a drug discovery program will ultimately depend on the specific cancer type and the desired molecular target. The extensive preclinical data and established synthetic routes for both scaffolds provide a solid foundation for the continued development of novel and effective cancer therapies.

References

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848738. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19571–19588. Available from: [Link]

  • Li, Y., et al. (2023). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. Journal of Translational Medicine, 21(1), 398. Available from: [Link]

  • Martínez-Cardona, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5609. Available from: [Link]

  • Tan, S. W., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 31. Available from: [Link]

  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
  • Chen, Y.-L., et al. (2025). Ciprofloxacin Exerts Anti-Tumor Effects In Vivo Through cGAS-STING Activation and Modulates Tumor Microenvironment. International Journal of Molecular Sciences, 26(13), 7312. Available from: [Link]

  • TopoGEN. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. TopoGEN.
  • ResearchGate. (n.d.). Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell...
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Gerstberger, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8693. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 1215. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • National Institutes of Health. (n.d.). Topoisomerase Assays. NIH. Available from: [Link]

  • Lim, J. S. L., et al. (2022). Ciprofloxacin plus gemcitabine-based chemotherapy in patients with metastatic pancreatic ductal adenocarcinoma: A pilot study of microbiome manipulation. Journal of Clinical Oncology, 40(4_suppl), 509–509. Available from: [Link]

  • Tan, S. W., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 31.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Institutes of Health. Available from: [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8626–8652. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4945–4963. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • TopoGEN. (n.d.). Manual for Topoisomerase II Drug Screening Kit. TopoGEN.
  • Nakagawa, H., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(4), 2815–2820. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. BenchChem.
  • Promega Corporation. (n.d.). GSK3β Kinase Assay.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Al-Ostath, A., et al. (2024). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules, 29(14), 3290. Available from: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 25(18), 4232. Available from: [Link]

  • Al-Omair, M. A., et al. (2026).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 108–115.
  • Xue, H., et al. (2008). Prophylactic ciprofloxacin treatment prevents high mortality and modifies systemic and intestinal immune function in tumor-bearing rats receiving dose-intensive irinotecan chemotherapy. Clinical Cancer Research, 14(9), 2840–2849. Available from: [Link]

  • ResearchGate. (2015). How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have?.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 133–141.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cocco, M. T., et al. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of chemotherapeutic drugs in human cancer cells.
  • Al-Warhi, T., et al. (2024). Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer. Pharmaceuticals, 17(11), 1461. Available from: [Link]

  • Yuan, X., et al. (2026).

Sources

A Comparative Guide to the In Vivo Efficacy of Neuroprotective Hydroxypyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo neuroprotective efficacy of a promising class of compounds: 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one and its derivatives, more broadly classified as hydroxypyridinones. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative performance of these derivatives in preclinical models of neurological disorders, supported by experimental data and detailed protocols. Our objective is to offer a scientifically rigorous resource that informs and guides future research in the quest for effective neuroprotective therapies.

Introduction: The Therapeutic Potential of Hydroxypyridinones in Neurological Disorders

Neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is oxidative stress and metal dyshomeostasis, which contribute to neuronal damage and death. Hydroxypyridinone derivatives have emerged as a compelling therapeutic class due to their potent metal-chelating and antioxidant properties.[1][2][3] By sequestering excess redox-active metal ions, such as iron and copper, and scavenging free radicals, these compounds can mitigate the damaging cascade of events that lead to neurodegeneration.[4] This guide will explore the in vivo evidence supporting the neuroprotective effects of various hydroxypyridinone derivatives and compare their efficacy in relevant animal models.

Comparative In Vivo Efficacy of Hydroxypyridinone Derivatives

The following table summarizes the in vivo efficacy of several hydroxypyridinone derivatives in preclinical models of neurological disorders. This comparative data highlights the potential of these compounds to reduce neuronal damage and improve functional outcomes.

Derivative Name/ClassDisease ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
3-EA (2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate) Ischemic Stroke (MCAO)Sprague-Dawley Rats18.0 mg/kg, intravenous, at the onset of reperfusion- Significant reduction in infarct volume- Improved neurological scores[1][5]
Compound 11·Ola Ischemic Stroke (MCAO)RatsNot specified- Significantly reduces brain infarction- Alleviates neurological deficits[6]
Benzamide-hydroxypyridinone hybrid (8g) Alzheimer's Disease (Scopolamine-induced cognitive impairment)MiceNot specified- Ameliorated cognitive impairment- Resisted Aβ-induced oxidation[7][8]
Phthalimide-hydroxypyridinone hybrid (11n) Alzheimer's Disease (Scopolamine-induced cognitive impairment)MiceNot specified- Significantly improved cognitive and memory impairment[9]
Deferiprone (3-hydroxy-4-pyridinone) Parkinson's Disease (Toxin-induced)Pre-clinical modelsNot specified- Significantly reduced motor behavior deficit- Removal and redistribution of excess iron in the substantia nigra[4]

Mechanistic Insights: How Hydroxypyridinones Protect Neurons

The neuroprotective effects of hydroxypyridinone derivatives are multi-faceted, targeting key pathological pathways in neurodegenerative diseases. The primary mechanisms of action include iron chelation, antioxidant activity, and modulation of specific signaling pathways.

Iron Chelation and Reduction of Oxidative Stress

A central mechanism of hydroxypyridinones is their ability to chelate excess iron, a catalyst in the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering labile iron, these compounds prevent the generation of oxidative stress, a major contributor to neuronal damage in conditions like Parkinson's and Alzheimer's disease.[4]

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Excess Iron Excess Iron Hydroxyl Radical Hydroxyl Radical Excess Iron->Hydroxyl Radical Fenton Reaction Oxidative Stress Oxidative Stress Hydroxyl Radical->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Hydroxypyridinone Hydroxypyridinone Hydroxypyridinone->Excess Iron Chelates Hydroxypyridinone->Oxidative Stress Inhibits cluster_0 Pathological Pathway cluster_1 Therapeutic Intervention MAO-B MAO-B Neurotoxic Metabolites Neurotoxic Metabolites MAO-B->Neurotoxic Metabolites Neuronal Damage Neuronal Damage Neurotoxic Metabolites->Neuronal Damage Hydroxypyridinone Hybrid Hydroxypyridinone Hybrid Hydroxypyridinone Hybrid->MAO-B Inhibits

Caption: Inhibition of MAO-B by hydroxypyridinone hybrids as a neuroprotective strategy.

Experimental Protocols for In Vivo Efficacy Assessment

The following section provides a detailed, step-by-step methodology for a common in vivo model used to assess the neuroprotective efficacy of hydroxypyridinone derivatives: the middle cerebral artery occlusion (MCAO) model of ischemic stroke in rats.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model simulates the effects of an ischemic stroke in the territory of the middle cerebral artery, a common site of stroke in humans.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • Vehicle (e.g., saline)

  • Hydroxypyridinone derivative solution

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

    • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation and Occlusion:

    • Ligate the distal end of the ECA and the CCA.

    • Place a temporary ligature around the origin of the ICA.

    • Make a small incision in the ECA stump.

    • Insert the 4-0 nylon monofilament suture through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Reperfusion and Drug Administration:

    • After the desired period of occlusion (e.g., 90 minutes), carefully withdraw the suture to allow for reperfusion.

    • Administer the hydroxypyridinone derivative or vehicle intravenously at the onset of reperfusion.

  • Neurological Deficit Assessment:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • After neurological assessment, euthanize the rat and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

cluster_0 Experimental Workflow: MCAO Model A Anesthesia & Surgical Prep B MCA Occlusion (90 min) A->B C Reperfusion & Drug Administration B->C D Neurological Assessment (24h) C->D E Brain Harvest & TTC Staining D->E F Infarct Volume Analysis E->F

Caption: Experimental workflow for the MCAO model of ischemic stroke.

Conclusion and Future Directions

The in vivo studies summarized in this guide provide compelling evidence for the neuroprotective potential of hydroxypyridinone derivatives in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease. Their ability to target fundamental pathological mechanisms, such as oxidative stress and metal dyshomeostasis, makes them a highly attractive class of compounds for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the neuroprotective efficacy and pharmacokinetic properties of these derivatives.

  • Long-term Efficacy and Safety Studies: To evaluate the sustained benefits and potential side effects in chronic models of neurodegeneration.

  • Combination Therapies: To explore the synergistic effects of hydroxypyridinones with other neuroprotective agents.

By continuing to investigate the therapeutic potential of this compound and its derivatives, the scientific community can move closer to developing novel and effective treatments for a range of devastating neurological disorders.

References

  • Blinova, E., Turovsky, E., Eliseikina, E., Igrunkova, A., Semeleva, E., Golodnev, G., ... & Blinov, D. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences, 23(21), 12953. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Proof of Concept of Treatment with Novel Hydroxypyridinone Iron Chelators in a Non-Clinical Model of Parkinson's Disease. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Zhang, L., & Li, J. (2020). Development of Novel N-hydroxypyridone Derivatives as Potential Anti-Ischemic Stroke Agents. Journal of Medicinal Chemistry, 63(5), 2296-2312. [Link]

  • Zhang, C., Wang, Y., Chen, Y., Li, Y., Zhang, L., & Li, J. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2045-2054. [Link]

  • Zhang, C., Wang, Y., Chen, Y., Li, Y., Zhang, L., & Li, J. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. PubMed, 34607518. [Link]

  • Blinova, E., Turovsky, E., Eliseikina, E., Igrunkova, A., Semeleva, E., Golodnev, G., ... & Blinov, D. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. PubMed, 36361738. [Link]

  • Lohou, E., Sasaki, N. A., Boullier, A., Duplantier, M., & Sonnet, P. (2018). Hydroxypyridinone-Diamine Hybrids as Potential Neuroprotective Agents in the PC12 Cell-Line Model of Alzheimer's Disease. Molecules, 23(11), 2947. [Link]

  • Santos, M. A., Esteves, M. A., & Marques, S. M. (2008). New Hydroxypyridinone Iron-Chelators as Potential Anti-Neurodegenerative Drugs. Current Drug Targets, 9(5), 415-424. [Link]

  • Zhang, C., Wang, Y., Chen, Y., Li, Y., Zhang, L., & Li, J. (2023). Exploration of the novel phthalimide-hydroxypyridinone derivatives as multifunctional drug candidates against Alzheimer's disease. Bioorganic Chemistry, 140, 106817. [Link]

  • Richardson, D. R., & Mouralian, C. (2020). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. RSC Medicinal Chemistry, 11(11), 1339-1353. [Link]

  • Santos, M. A., & Marques, S. M. (2018). Hydroxypyridinone-benzofuran hybrids with potential protective roles for Alzheimer´s disease therapy. Journal of Inorganic Biochemistry, 179, 82-96. [Link]

  • Richardson, D. R., & Mouralian, C. (2020). Novel 1-hydroxypyridin-2-one metal chelators prevent and rescue ubiquitin proteasomal-related neuronal injury in an in vitro model of Parkinson's disease. Archives of Toxicology, 94(3), 885-901. [Link]

  • Richardson, D. R., & Mouralian, C. (2020). Novel 1-hydroxypyridin-2-one metal chelators prevent and rescue ubiquitin proteasomal-related neuronal injury in an in vitro model of Parkinson's disease. ResearchGate. [Link]

  • Lysko, P. G., Webb, C. L., & Feuerstein, G. Z. (1999). Neuroprotective activities of carvedilol and a hydroxylated derivative: role of membrane biophysical interactions. Biochemical Pharmacology, 57(3), 321-331. [Link]

  • Kolesnichenko, P. D., Grechko, A. V., & Orekhov, A. N. (2020). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology, 8(2), 116-125. [Link]

  • Santos, M. A., & Marques, S. M. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(20), 2148-2165. [Link]

  • Santos, M. A., & Marques, S. M. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed, 28511613. [Link]

Sources

Comparative Analysis of Cross-Resistance Profiles for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Introduction

The emergence of drug resistance is a formidable challenge in the development of new therapeutic agents, particularly in oncology and infectious diseases. A critical aspect of preclinical evaluation is the characterization of cross-resistance, which determines whether existing resistance mechanisms to standard-of-care drugs will compromise the efficacy of a novel compound. This guide provides a comprehensive framework for designing and executing a cross-resistance study, using the novel hydroxypyridone compound, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, as a case study within the context of antifungal drug development. While specific data on this compound is emerging, the methodologies outlined herein provide a robust template for its evaluation against clinically relevant fungal pathogens and established antifungal agents.

The core objective of this guide is to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and interpretable data. We will delve into the generation of resistant fungal strains, the quantitative assessment of cross-resistance, and the elucidation of potential underlying mechanisms.

Rationale and Strategic Selection of Comparator Compounds

To effectively profile this compound, it is essential to compare its performance against established antifungal agents with distinct mechanisms of action and known resistance profiles. This allows for a comprehensive understanding of its potential vulnerabilities and strengths.

Table 1: Selected Comparator Antifungal Agents

Antifungal ClassExample DrugMechanism of ActionCommon Resistance Mechanisms
Azoles FluconazoleInhibits lanosterol 14-α-demethylase (encoded by the ERG11 gene), disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.[1][2][3]Upregulation or mutation of the ERG11 gene; increased expression of efflux pumps (e.g., ABC transporters and major facilitator superfamily).[3][4]
Echinocandins CaspofunginInhibits β-(1,3)-D-glucan synthase, disrupting the synthesis of a critical component of the fungal cell wall.Mutations in the FKS genes, which encode the catalytic subunits of β-(1,3)-D-glucan synthase.
Polyenes Amphotericin BBinds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[1][2]Alterations in membrane sterol composition, reducing ergosterol content.

The selection of these comparators will enable us to investigate whether resistance developed against this compound confers cross-resistance to these established drugs, and vice versa.

Development of Resistant Fungal Strains: A Step-by-Step Protocol

A crucial prerequisite for any cross-resistance study is the generation of stable, drug-resistant cell lines. The gradual dose-escalation method, also known as serial passage, is a widely accepted technique for this purpose.[5][6] This method mimics the clinical scenario where resistance develops over time due to continuous or intermittent drug exposure.

Protocol: Induction of Resistance in Candida albicans
  • Initial Susceptibility Assessment:

    • Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound and the comparator drugs against the wild-type Candida albicans strain (e.g., SC5314) using the broth microdilution method according to CLSI guidelines.

  • Serial Passage for Resistance Development:

    • Inoculate the wild-type C. albicans into a series of tubes containing RPMI-1640 medium with increasing concentrations of this compound. The initial concentrations should be sub-lethal, typically starting at 0.5x the MIC.

    • Incubate the cultures at 35°C for 24-48 hours.[7]

    • The culture from the highest concentration that shows visible growth is then used to inoculate a new series of tubes with a freshly prepared drug concentration gradient.[6]

    • Repeat this process for a minimum of 20-30 passages or until a significant increase in the MIC (e.g., 8- to 16-fold or higher) is observed.[6]

  • Stability of the Resistant Phenotype:

    • To confirm the stability of the acquired resistance, the resistant strain should be cultured in a drug-free medium for several passages (e.g., 10 passages).[8]

    • The MIC should be re-determined to ensure that the resistance phenotype is maintained in the absence of selective pressure.[8]

  • Cryopreservation:

    • Create cryopreserved stocks of the resistant strain at various passage numbers to ensure a renewable source for future experiments.

This protocol should be performed in parallel for each of the comparator drugs to generate a panel of resistant strains.

G cluster_0 Development of Resistant Strains WT_Strain Wild-Type Candida albicans MIC_Initial Determine Initial MIC WT_Strain->MIC_Initial Serial_Passage Serial Passage with Increasing Drug Concentrations (e.g., 0.5x MIC -> 16x MIC) MIC_Initial->Serial_Passage Check_MIC Periodically Check MIC Serial_Passage->Check_MIC MIC_Increased Significant MIC Increase? Check_MIC->MIC_Increased MIC_Increased->Serial_Passage No Stability_Test Test Stability in Drug-Free Medium MIC_Increased->Stability_Test Yes Resistant_Strain Stable Resistant Strain Stability_Test->Resistant_Strain

Caption: Workflow for developing drug-resistant fungal strains.

Quantitative Assessment of Cross-Resistance

Once the panel of resistant strains is established, the next step is to quantify the extent of cross-resistance. This involves determining the MICs of all test compounds against all the generated strains.

Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] A significant increase in the MIC for a specific drug against a resistant strain compared to the wild-type strain indicates resistance.

Table 2: Hypothetical MIC Data for Cross-Resistance Analysis (µg/mL)

StrainThis compoundFluconazoleCaspofunginAmphotericin B
Wild-Type C. albicans 10.50.1250.25
C. albicans Resistant to Compound X 16 10.1250.25
C. albicans Resistant to Fluconazole 432 0.1250.25
C. albicans Resistant to Caspofungin 10.54 0.25

Note: Compound X refers to this compound.

Interpretation of Hypothetical Data:

  • Resistance to this compound did not confer cross-resistance to the other agents.

  • The fluconazole-resistant strain showed a 4-fold increase in the MIC of this compound, suggesting a potential partial cross-resistance mechanism, possibly involving efflux pumps.[4]

  • The caspofungin-resistant strain remained susceptible to all other agents, indicating a highly specific resistance mechanism (e.g., FKS mutation).

Checkerboard Assay for Synergistic Interactions

The checkerboard assay is a valuable tool for assessing the interaction between two drugs.[10][11] It can determine if the combination is synergistic (more effective than the sum of their individual effects), additive (equal to the sum), indifferent, or antagonistic (less effective).[12]

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of Drug A (e.g., this compound) along the x-axis and Drug B (e.g., fluconazole) along the y-axis.[10][11] This creates a matrix of wells with various combinations of drug concentrations.

  • Inoculation:

    • Add a standardized inoculum of the fungal strain to each well.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each drug in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

Table 3: Interpretation of FIC Index

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
[11][12]

This assay is particularly useful for exploring if this compound can be used in combination to overcome existing resistance.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the antimicrobial activity of a drug over time, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) effects.[13][14]

  • Preparation:

    • Prepare tubes with a standardized fungal inoculum in broth medium.

    • Add the test drug at various concentrations (e.g., 1x, 4x, and 16x MIC).[15] Include a growth control without any drug.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C, with agitation.[7][16]

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each tube.

  • Quantification:

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each drug concentration.

    • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Table 4: Hypothetical Time-Kill Assay Results

CompoundActivity against Wild-TypeActivity against Resistant Strain
This compound Fungicidal at ≥4x MICFungistatic at 4x MIC; no activity at 1x MIC
Fluconazole FungistaticNo activity

This analysis can reveal if resistance to this compound leads to a shift from fungicidal to fungistatic activity, which has significant clinical implications.

G cluster_1 Cross-Resistance Testing Workflow Strains Panel of Strains: - Wild-Type - Compound X-Resistant - Fluconazole-Resistant - Caspofungin-Resistant MIC_Test MIC Determination (All drugs vs. all strains) Strains->MIC_Test Checkerboard Checkerboard Assay (Synergy/Antagonism) Strains->Checkerboard Time_Kill Time-Kill Curve Analysis (Fungistatic/Fungicidal) Strains->Time_Kill Cross_Resistance Assess Cross-Resistance (MIC Shift) MIC_Test->Cross_Resistance FIC_Index Calculate FIC Index Checkerboard->FIC_Index Activity_Profile Determine Activity Profile Time_Kill->Activity_Profile

Caption: Workflow for quantitative cross-resistance assessment.

Investigating Mechanisms of Resistance

Understanding the molecular basis of the observed cross-resistance is crucial for the continued development of the compound. Common mechanisms of antifungal resistance include:

  • Target Modification: Point mutations or upregulation of the drug's target enzyme can reduce binding affinity.[3][17]

  • Efflux Pump Overexpression: Increased expression of membrane transporters, such as ATP-binding cassette (ABC) transporters or those of the major facilitator superfamily (MFS), can actively pump the drug out of the cell, preventing it from reaching its target.[4][17]

  • Biofilm Formation: Fungi within a biofilm matrix can exhibit increased resistance to antimicrobial agents.

Based on the cross-resistance profile, targeted molecular assays, such as quantitative PCR (qPCR) to assess the expression of known efflux pump genes (CDR1, CDR2) or sequencing of the ERG11 gene, can be employed to elucidate the underlying mechanisms.

Conclusion

The systematic evaluation of cross-resistance is a non-negotiable step in the preclinical development of any new therapeutic agent. By employing a well-designed study that includes the generation of resistant strains and a battery of quantitative assays such as MIC determination, checkerboard analysis, and time-kill curves, researchers can build a comprehensive profile of a novel compound like this compound. This data is invaluable for predicting its clinical utility, identifying potential combination therapies, and guiding its path through the development pipeline. The methodologies presented in this guide provide a robust and scientifically sound framework for conducting these critical investigations.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Prasad, R., & Shah, A. H. (2016). Mechanisms of fungal resistance: an overview. Journal of Biosciences, 41(3), 523–532. [Link]

  • Prasad, R., & Rawal, M. K. (2014). Mechanisms of antifungal drug resistance. Fungal Biology, 118(1), 1–13. [Link]

  • Pillai, S. K., Moellering, R. C., & Eliopoulos, G. M. (2001). Synergy assessed by checkerboard. A critical analysis. Journal of Antimicrobial Chemotherapy, 48(5), 651–656. [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. [Link]

  • Benchling. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. [Link]

  • Vermitsky, J. P., & Edlind, T. D. (2010). Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS Yeast Research, 10(2), 111–125. [Link]

  • Al-Horani, R. A. (2023). Antifungal resistance: Emerging mechanisms and implications (Review). Experimental and Therapeutic Medicine, 26(5), 498. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]

  • ResearchGate. (n.d.). Time-kill curve assessment method. [Link]

  • Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • Klepser, M. E., Ernst, E. J., Lewis, R. E., Ernst, M. E., & Pfaller, M. A. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. [Link]

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • ResearchGate. (2025). The checkerboard method showing the synergy of a two-drug combination. [Link]

  • ResearchGate. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant?[Link]

  • National Institutes of Health. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. [Link]

  • National Institutes of Health. (2018). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. [Link]

  • American Society for Microbiology. (2017). SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. [Link]

  • National Institutes of Health. (2010). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Emery Pharma. (n.d.). Antibiotic Resistance Testing. [Link]

  • National Institutes of Health. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a pyridinone derivative. The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management, designed to meet the rigorous standards of both scientific integrity and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural similarity to other pyridinone derivatives necessitates a cautious approach. Pyridine and its derivatives are known to be hazardous, and any waste containing them is typically considered hazardous waste.[1] Overexposure to similar compounds can lead to skin and eye irritation.[2][3] Therefore, it is crucial to handle this compound and its waste with the assumption that it may possess similar toxicological properties.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] These regulations mandate a "cradle-to-grave" management system for hazardous materials, ensuring proper handling from generation to final disposal.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on guidelines for similar chemical compounds.

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and aerosols that can cause serious eye irritation.[2][3]
Hands Chemical-resistant gloves (e.g., Butyl rubber or PVA)To prevent skin contact, which can cause irritation.[7] Nitrile gloves may not offer sufficient protection.[7]
Body A fully-buttoned laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of any dust or vapors, which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection
  • Rationale: Proper segregation prevents accidental mixing of incompatible chemicals, which could lead to hazardous reactions.

  • Procedure:

    • Collect all waste containing this compound (pure compound, solutions, and contaminated materials) in a designated, compatible, and sealable waste container.[7][8]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Ensure the waste container is made of a material compatible with pyridinone derivatives.

Step 2: Container Labeling
  • Rationale: Accurate labeling is a critical component of hazardous waste regulations, ensuring that the contents are clearly identified and handled appropriately.[8]

  • Procedure:

    • As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE".[8]

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of initial waste accumulation.

Step 3: Storage
  • Rationale: Safe storage minimizes the risk of spills, leaks, and exposure to personnel.

  • Procedure:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated.[7]

    • Store the container away from incompatible materials such as strong oxidizing agents and acids.[7]

Step 4: Disposal Request and Manifest
  • Rationale: Hazardous waste must be transported and disposed of by a licensed and approved hazardous waste contractor to ensure regulatory compliance.

  • Procedure:

    • Once the container is full or ready for disposal, complete a chemical waste collection request form as per your institution's procedures.[7]

    • For off-site transportation, a hazardous waste manifest is required to track the waste from your facility to its final destination.[9]

Final Disposal Method: Incineration

For pyridine-based waste, incineration is a common and effective disposal method.[1] High-temperature incineration in a licensed facility ensures the complete destruction of the hazardous components.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Emergency Procedures: Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's environmental health and safety (EHS) office.

  • Contain: If it is safe to do so, absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area as directed by your EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) assess Hazard Assessment (Assume Hazardous) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste ppe->segregate label Label Container 'HAZARDOUS WASTE' segregate->label store Store in Designated Area label->store request Request Waste Pickup store->request transport Licensed Transporter request->transport disposal Final Disposal (Incineration) transport->disposal

Caption: Disposal workflow for this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Safety Data Sheet - 1-Methylpyridine-2-one. (2024, August 7). Sigma-Aldrich.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • Safety Data Sheet - 2,4-Dihydroxy-6-methylpyridine. (2011, April 7). Fisher Scientific.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Safe Disposal of Pyridin-4-olate: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safety Data Sheet - Ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. (2009, November 16). Thermo Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University.

Sources

Navigating the Safe Handling of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a pyridinone derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from closely related structural analogs to establish a comprehensive framework for its safe use and disposal.

The core tenet of laboratory safety is proactive risk mitigation. The guidance provided herein is predicated on the principle of chemical analogy, a cornerstone of toxicological assessment. Structurally similar pyridinone derivatives consistently exhibit a hazard profile that includes skin and eye irritation, and potential for acute toxicity if ingested or in contact with skin. Therefore, it is imperative to handle this compound with the assumption that it possesses a similar toxicological profile.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the potential routes of exposure is critical in defining the necessary personal protective equipment. Based on the hazard classifications of analogous compounds, the primary risks associated with this compound are ocular and dermal contact, and accidental ingestion.[1][2] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Handling open solutions or performing reactions Chemical splash gogglesNitrile glovesLaboratory coatNot generally required within a certified chemical fume hood
Large scale operations or potential for aerosol generation Face shield over chemical splash gogglesDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with organic vapor cartridges may be necessary based on a risk assessment
Cleaning spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitNIOSH-approved respirator with organic vapor cartridges

Causality of PPE Selection:

  • Eye Protection: The risk of serious eye irritation necessitates the use of, at minimum, safety glasses with side shields.[1][2] For operations with a higher risk of splashing, chemical splash goggles provide a more complete seal around the eyes.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are the standard for handling many laboratory reagents. For prolonged contact or in the event of a spill, more robust gloves like butyl rubber may be required.

  • Body Protection: A standard laboratory coat is sufficient to protect against minor splashes. For larger quantities or more hazardous operations, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While working in a certified chemical fume hood should prevent inhalation exposure, a risk assessment should be conducted for any procedure with the potential to generate dusts or aerosols. If the ventilation is inadequate, respiratory protection is mandatory.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow diagram and procedural steps outline a self-validating system for safe laboratory operations.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review available safety data for analogous compounds Gather_PPE Gather appropriate PPE Review_SDS->Gather_PPE Identify hazards Prepare_Work_Area Prepare work area in a chemical fume hood Gather_PPE->Prepare_Work_Area Ensure safety Weigh_Compound Weigh the compound Prepare_Work_Area->Weigh_Compound Begin work Prepare_Solution Prepare solution Weigh_Compound->Prepare_Solution Proceed Perform_Experiment Perform experiment Prepare_Solution->Perform_Experiment Proceed Decontaminate Decontaminate glassware and work surfaces Perform_Experiment->Decontaminate Experiment complete Dispose_Waste Dispose of waste in designated hazardous waste containers Decontaminate->Dispose_Waste Clean up Remove_PPE Remove PPE correctly Dispose_Waste->Remove_PPE Final steps Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands Personal hygiene

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Preparing a Solution

  • Pre-operation:

    • Consult this guide and any available safety information for analogous compounds.

    • Ensure a certified chemical fume hood is operational.

    • Don the appropriate PPE as outlined in the table above (safety glasses, nitrile gloves, lab coat).

    • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.).

  • Operation:

    • Perform all manipulations within the chemical fume hood.

    • Carefully weigh the desired amount of this compound onto a weigh boat. Avoid generating dust.

    • Transfer the compound to a beaker.

    • Slowly add the desired solvent to the beaker, stirring gently to dissolve the compound.

  • Post-operation:

    • Securely cap the solution.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of the weigh boat and any other contaminated disposable items in a designated solid hazardous waste container.

III. Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential exposure to waste handlers.

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

IV. Emergency Procedures

Spill:

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad).

    • Carefully collect the absorbed material and place it in a sealed hazardous waste container.

    • Decontaminate the spill area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Only trained personnel with appropriate respiratory protection and PPE should clean up the spill.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

V. References

  • Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2025, July 29). Safety Data Sheet: 6-Bromo-4-methylpyridin-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-methylpyridin-2(1H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.